Chlorotris(triphenylphosphine)copper(I)&
Beschreibung
BenchChem offers high-quality Chlorotris(triphenylphosphine)copper(I)& suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Chlorotris(triphenylphosphine)copper(I)& including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
Molekularformel |
C54H48ClCuP3+3 |
|---|---|
Molekulargewicht |
888.9 g/mol |
IUPAC-Name |
chlorocopper;triphenylphosphanium |
InChI |
InChI=1S/3C18H15P.ClH.Cu/c3*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h3*1-15H;1H;/q;;;;+1/p+2 |
InChI-Schlüssel |
BEENOGKCXKWOBB-UHFFFAOYSA-P |
Kanonische SMILES |
C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Cu] |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Properties of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex of significant interest in synthetic chemistry.[1] This whitepaper provides a comprehensive overview of its synthesis, physical and chemical properties, and structural characteristics. Detailed experimental protocols for its preparation are presented, along with tabulated quantitative data for key properties. The document also includes a visual representation of the synthesis workflow to facilitate a deeper understanding of the process. This guide is intended to be a valuable resource for researchers and professionals utilizing this versatile copper(I) complex in various applications, including catalysis and materials science.[2]
Introduction
Chlorotris(triphenylphosphine)copper(I) is a stable, pseudo-tetrahedral copper(I) complex that has found extensive use as a catalyst and a precursor in the synthesis of novel materials.[3] The complex features a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands.[2] The steric bulk and electronic properties of the triphenylphosphine ligands are crucial in stabilizing the copper(I) oxidation state, which in turn influences the reactivity and solubility of the complex.[2][3] This compound is a cornerstone in inorganic and organometallic chemistry, primarily facilitating the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in the synthesis of pharmaceuticals and advanced materials.[1]
Synthesis of Chlorotris(triphenylphosphine)copper(I)
The preparation of chlorotris(triphenylphosphine)copper(I) can be reliably achieved through two primary methods: direct combination of copper(I) chloride with triphenylphosphine, and the in-situ reduction of a copper(II) salt in the presence of excess triphenylphosphine.[1][3]
Experimental Protocols
Method 1: Direct Reaction of Copper(I) Chloride and Triphenylphosphine [1][3]
This is the most common and straightforward method for the synthesis of CuCl(PPh₃)₃.
-
Materials and Reagents:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) or Acetonitrile
-
Diethyl ether
-
Nitrogen or Argon gas (for inert atmosphere)
-
-
Procedure:
-
In a round-bottomed flask, suspend copper(I) chloride in ethanol under an inert atmosphere.
-
In a separate flask, dissolve a stoichiometric excess of triphenylphosphine (typically 3 to 4 equivalents) in warm ethanol.
-
Slowly add the triphenylphosphine solution to the copper(I) chloride suspension with continuous stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction, leading to the formation of a white precipitate.
-
After the reaction is complete (usually within 1-2 hours), the mixture is cooled, and the white product is collected by filtration.
-
The collected solid is washed with ethanol and then diethyl ether to remove any unreacted starting materials and byproducts.
-
The final product is dried under vacuum.
-
Method 2: In-situ Reduction of Copper(II) Chloride [1]
This method utilizes a copper(II) salt, with the excess triphenylphosphine acting as both a ligand and a reducing agent.
-
Materials and Reagents:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (90 mL)
-
-
Procedure:
-
In a 100 mL round-bottomed flask, dissolve copper(II) chloride dihydrate (1.71 g, 10 mmol) in 90 mL of ethanol.
-
Heat the resulting mixture to reflux with stirring.
-
Once refluxing, add triphenylphosphine (3.93 g, 15 mmol) in small portions over several minutes. A color change and the formation of a precipitate will be observed as the Cu(II) is reduced to Cu(I) and the complex forms.
-
After the complete addition of triphenylphosphine, maintain the mixture at reflux for an additional 30 minutes.
-
Allow the mixture to cool to room temperature, which will further promote the precipitation of the product.
-
Collect the white crystalline product by filtration.
-
Wash the product with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
-
Synthesis Workflow Diagram
Caption: Synthesis workflow for chlorotris(triphenylphosphine)copper(I).
Properties of Chlorotris(triphenylphosphine)copper(I)
Physical Properties
The physical properties of chlorotris(triphenylphosphine)copper(I) are summarized in the table below.
| Property | Value | Reference |
| Chemical Formula | C₅₄H₄₅ClCuP₃ | [4] |
| Molecular Weight | 885.86 g/mol | [4][5] |
| Appearance | White crystalline solid | |
| Melting Point | 175 °C (decomposes) | [6][7] |
| Solubility | Soluble in many organic solvents | [1] |
| Purity | Typically >97% | [8][9] |
Structural and Spectroscopic Properties
Chlorotris(triphenylphosphine)copper(I) exhibits a pseudo-tetrahedral coordination geometry around the central copper(I) ion.[1][3] The structural parameters can vary slightly depending on the crystalline form (e.g., solvated or unsolvated).[3]
Table 2: Crystallographic Data for [CuCl(PPh₃)₃]·C₄H₈O (Tetrahydrofuran solvate) [3][10]
| Parameter | Value |
| Coordination Geometry | Pseudo-tetrahedral |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Cu-Cl Bond Length | 2.3409(16) Å |
| Average Cu-P Bond Length | ~2.35 Å |
| Average P-Cu-P Bond Angle | 110.1(6)° |
| Average Cl-Cu-P Bond Angle | 108.8(6)° |
Table 3: Spectroscopic Data
| Technique | Key Features / Values | Reference |
| FT-IR | Shows characteristic bands for triphenylphosphine and a Cu-Cl stretching frequency. Photolysis can lead to the formation of triphenylphosphine oxide. | [3][11] |
| ³¹P NMR | A single resonance indicates the equivalence of the three phosphine (B1218219) ligands in solution. The chemical shift is sensitive to the solvent and coordination environment. | [3] |
| UV-Vis | Used to study the electronic structure and ligand exchange reactions. | [3][11] |
Stability and Handling
Chlorotris(triphenylphosphine)copper(I) is relatively stable in air as a solid, which makes it a convenient source of copper(I).[3] However, solutions of the complex can be susceptible to oxidation. Therefore, it is recommended to handle solutions under an inert atmosphere (e.g., nitrogen or argon). The compound should be stored at room temperature, protected from light.[12] For long-term storage in solvent, temperatures of -20°C to -80°C are recommended.[12]
Applications
Chlorotris(triphenylphosphine)copper(I) is a versatile reagent and catalyst in a variety of organic transformations. It is particularly effective as a catalyst in controlled radical polymerization, most notably in Atom Transfer Radical Polymerization (ATRP), which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[2] It is also a highly efficient pre-catalyst for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry".[13] Furthermore, it has shown promise in biological applications, with studies indicating its potential as an antibacterial, antifungal, and antitumor agent due to its interaction with DNA.[5][12]
Conclusion
This technical guide has provided a detailed overview of the synthesis and properties of chlorotris(triphenylphosphine)copper(I). The experimental protocols and tabulated data offer a practical resource for researchers working with this important copper(I) complex. Its stability, well-defined structure, and catalytic activity make it an invaluable tool in various fields of chemical research and development.
References
- 1. Chlorotris(triphenylphosphine)copper | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chlorotris(triphenylphosphine)copper [webbook.nist.gov]
- 5. Chlorotris(triphenylphosphine)copper - Nordic Biosite [nordicbiosite.com]
- 6. 15709-76-9 CAS MSDS (CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. CHLOROTRIS(TRIPHENYLPHOSPHINE)COPPER(I) | 15709-76-9 [chemicalbook.com]
- 8. Chlorotris(triphenylphosphine)copper | 15709-76-9 [sigmaaldrich.com]
- 9. Chlorotris(triphenylphosphine)copper | CAS#:15709-76-9 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide to Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of chlorotris(triphenylphosphine)copper(I), a versatile coordination complex with significant applications in synthetic chemistry and emerging potential in medicinal chemistry. This document details its chemical identifiers, structural and spectroscopic properties, a detailed synthesis protocol, and its application in Atom Transfer Radical Polymerization (ATRP).
Core Identifiers and Physicochemical Properties
Chlorotris(triphenylphosphine)copper(I) is a white, crystalline solid. The key identifiers and physicochemical properties of the compound are summarized in the table below for easy reference.
| Identifier | Value |
| CAS Number | 15709-76-9 |
| Molecular Formula | C₅₄H₄₅ClCuP₃ |
| Molecular Weight | 885.86 g/mol |
| IUPAC Name | chlorocopper;tris(triphenylphosphane) |
| InChI Key | BEENOGKCXKWOBB-UHFFFAOYSA-M |
| SMILES | C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3... |
| Melting Point | 175 °C (decomposition) |
| PubChem CID | 11764452 |
Structural and Spectroscopic Data
The copper(I) center in chlorotris(triphenylphosphine)copper(I) adopts a pseudo-tetrahedral geometry, coordinated to one chloride ligand and three triphenylphosphine (B44618) ligands. The bulky triphenylphosphine ligands play a crucial role in stabilizing the copper(I) center.
Crystallographic Data
Single-crystal X-ray diffraction studies have provided detailed insights into the molecular structure. The coordination geometry can be influenced by the presence of solvent molecules in the crystal lattice.
| Parameter | Value | Reference |
| Cu-P Bond Length (avg) | 2.354(8) Å | |
| P-Cu-P Bond Angle (avg) | 110.1(6)° | |
| P-Cu-Cl Bond Angle (avg) | 108.8(6)° |
Spectroscopic Characterization
Spectroscopic techniques are essential for confirming the identity and purity of the complex.
| Technique | Key Observations |
| ³¹P CP/MAS NMR | Solid-state ³¹P NMR is a powerful tool for probing the coordination environment of the phosphorus ligands. |
| Infrared (IR) Spectroscopy | The IR spectrum is dominated by the vibrational modes of the triphenylphosphine ligands, with a characteristic P-C stretching vibration around 1100 cm⁻¹. |
| UV-Vis Spectroscopy | In chloroform, the complex exhibits absorption bands around 239 nm and 259 nm, which are attributed to intra-ligand (π-π*) transitions of the triphenylphosphine ligands. |
Experimental Protocols
Synthesis of Chlorotris(triphenylphosphine)copper(I)
This protocol describes the direct reaction of copper(I) chloride with triphenylphosphine.
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) or Acetonitrile
-
Diethyl ether
-
Schlenk flask and other standard glassware
-
Magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Under an inert atmosphere, add copper(I) chloride to a Schlenk flask equipped with a magnetic stir bar.
-
Add a solution of at least three molar equivalents of triphenylphosphine dissolved in ethanol or acetonitrile.
-
Stir the mixture at room temperature. The reaction can be gently heated to facilitate the dissolution of copper(I) chloride as the complex forms.
-
Continue stirring for several hours until the reaction is complete, which is often indicated by the formation of a clear solution or a fine white precipitate of the product.
-
Cool the mixture to room temperature.
-
Precipitate the product by adding diethyl ether.
-
Collect the white crystalline product by filtration under an inert atmosphere.
-
Wash the product several times with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the final product under vacuum.
Applications in Catalysis: Atom Transfer Radical Polymerization (ATRP)
Chlorotris(triphenylphosphine)copper(I) is a highly effective catalyst for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.
In ATRP, the copper(I) complex acts as an activator, reversibly abstracting a halogen atom from a dormant polymer chain to generate a radical that initiates polymerization. The triphenylphosphine ligands are crucial for stabilizing the copper(I) center and modulating its reactivity.
An In-depth Technical Guide to the Molecular and Electronic Structure of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex of significant interest in various fields, including organic synthesis and materials science. This document provides a comprehensive overview of its molecular and electronic structure, supported by crystallographic and spectroscopic data. Detailed experimental protocols for its synthesis and characterization are also presented, along with visualizations of its structure and synthesis workflow to facilitate a deeper understanding of this versatile copper(I) complex.
Molecular Structure
The molecular structure of chlorotris(triphenylphosphine)copper(I) is characterized by a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands. Single-crystal X-ray diffraction studies have unequivocally established its geometry.
Coordination Geometry
The copper(I) center adopts a distorted tetrahedral or pseudo-tetrahedral coordination geometry. This geometry is a consequence of the steric bulk of the three large triphenylphosphine ligands, which arrange themselves to minimize steric hindrance. The d¹⁰ electronic configuration of Cu(I) does not impose a specific coordination geometry, further allowing the ligand arrangement to be dictated by steric factors.
Crystallographic Data
The structural parameters of chlorotris(triphenylphosphine)copper(I) can exhibit slight variations depending on the crystalline form, such as the presence of solvent molecules in the crystal lattice. The data for both the unsolvated and solvated forms are presented below for comparison.
Table 1: Selected Crystallographic Data for Chlorotris(triphenylphosphine)copper(I) and its Solvates
| Parameter | CuCl(PPh₃)₃ (Unsolvated) | [CuCl(PPh₃)₃]·3THF | [CuCl(PPh₃)₃]·C₄H₈O |
| Crystal System | Trigonal | Hexagonal | Monoclinic |
| Space Group | P3 | P6₃ | P2₁/c |
| Cu-Cl Bond Length (Å) | ~2.34 | Not significantly different from unsolvated | 2.324(2) |
| Average Cu-P Bond Length (Å) | 2.351(4) | Shorter than unsolvated | 2.346(2), 2.341(2), 2.352(2) |
| Average P-Cu-P Bond Angle (°) | 109.12(6) - 110.51(6) | 115.0 | 111.93(8), 115.28(8), 118.03(8) |
| Average Cl-Cu-P Bond Angle (°) | ~108.8 | ~103 | 104.23(8), 101.47(8), 103.34(8) |
Data sourced from crystallographic studies. Note that values can vary slightly between different reports.
Electronic Structure
The electronic structure of chlorotris(triphenylphosphine)copper(I) is key to understanding its stability, reactivity, and spectroscopic properties.
Electron Configuration and Bonding
Copper(I) has a d¹⁰ electron configuration, meaning its d-orbitals are completely filled. This configuration precludes d-d electronic transitions, which are common in many transition metal complexes. The bonding in the complex can be described by a molecular orbital model where the filled d-orbitals of copper(I) interact with the appropriate symmetry orbitals of the ligands. The primary bonding interactions are the sigma donations from the chloride and triphenylphosphine ligands to the empty s and p orbitals of the copper(I) center.
Molecular Orbital Diagram
A simplified, qualitative molecular orbital diagram for a tetrahedral d¹⁰ complex like chlorotris(triphenylphosphine)copper(I) is shown below. The highest occupied molecular orbitals (HOMOs) are expected to have significant metal d-orbital character, while the lowest unoccupied molecular orbitals (LUMOs) are typically associated with the π* orbitals of the phosphine (B1218219) ligands.
Electronic Transitions
The UV-Vis absorption spectrum of chlorotris(triphenylphosphine)copper(I) is characterized by intense absorptions in the ultraviolet region. These are generally assigned to metal-to-ligand charge transfer (MLCT) transitions, where an electron is excited from a metal-centered d-orbital (HOMO) to a ligand-centered π* orbital (LUMO) of the triphenylphosphine ligands. Ligand-to-metal charge transfer (LMCT) and intraligand (π-π*) transitions also contribute to the spectrum.
Table 2: Spectroscopic Data for Chlorotris(triphenylphosphine)copper(I)
| Spectroscopic Technique | Observed Features | Assignment |
| UV-Vis (in Chloroform) | λ_max ≈ 240 nm, 252 nm (shoulder) | π-π* transitions of PPh₃ and MLCT |
| FT-IR | Bands characteristic of PPh₃ ligands and a Cu-Cl stretching frequency. | P-C, C-H, and Cu-Cl vibrations |
| ³¹P NMR (in solution) | A single, sharp resonance. | Equivalence of the three PPh₃ ligands |
Experimental Protocols
Synthesis of Chlorotris(triphenylphosphine)copper(I)
The synthesis of chlorotris(triphenylphosphine)copper(I) is typically achieved by the direct reaction of copper(I) chloride with triphenylphosphine. The following protocol is adapted from the method of Jardine, Rule, and Vohra (1970).
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
Procedure:
-
A solution of triphenylphosphine (3 molar equivalents) in hot ethanol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
To this stirred solution, copper(I) chloride (1 molar equivalent) is added.
-
The reaction mixture is heated to reflux with continuous stirring. The solids will gradually dissolve to form a clear, colorless solution.
-
The hot solution is filtered to remove any insoluble impurities.
-
The filtrate is allowed to cool slowly to room temperature, and then further cooled in an ice bath or refrigerator to induce crystallization.
-
The resulting white crystalline product is collected by suction filtration.
-
The crystals are washed with small portions of cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
The final product is dried under vacuum to yield pure chlorotris(triphenylphosphine)copper(I).
Characterization Methods
-
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths and angles.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR spectroscopy is particularly useful for confirming the coordination of the phosphine ligands to the copper center. In solution, a single resonance is typically observed, indicating that the three phosphine ligands are equivalent on the NMR timescale.
-
Infrared (IR) Spectroscopy: FT-IR spectroscopy can confirm the presence of the triphenylphosphine ligands through their characteristic vibrational bands. The Cu-Cl stretching frequency can also be observed in the far-IR region.
-
UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study ligand exchange reactions in solution.
Conclusion
Chlorotris(triphenylphosphine)copper(I) is a stable copper(I) complex with a well-defined pseudo-tetrahedral geometry. Its electronic structure, characterized by a d¹⁰ electron configuration, gives rise to metal-to-ligand charge transfer transitions that are responsible for its spectroscopic properties. The detailed structural and electronic information, along with the established synthetic protocols, provide a solid foundation for its application in research and development, particularly in catalysis and materials science. This guide offers a centralized resource for professionals seeking to understand and utilize this important coordination compound.
X-ray Crystal Structure of Chlorotris(triphenylphosphine)copper(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], a versatile copper(I) complex widely utilized in organic synthesis and catalysis. The structural details, including crystallographic parameters, bond lengths, and bond angles for the unsolvated complex and its common solvates, are presented. Furthermore, a detailed experimental protocol for its synthesis and crystallization is provided.
Introduction
Chlorotris(triphenylphosphine)copper(I) is a coordination complex featuring a central copper(I) ion coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh₃) ligands. The pseudo-tetrahedral geometry, along with the steric and electronic properties of the bulky phosphine (B1218219) ligands, contributes to the stability of the copper(I) oxidation state while influencing ligand lability.[1] This balance of stability and reactivity renders [CuCl(PPh₃)₃] a valuable reagent and catalyst precursor in a diverse range of chemical transformations.
Crystallographic Data
The crystal structure of [CuCl(PPh₃)₃] has been determined for the unsolvated form and several solvates. The inclusion of solvent molecules in the crystal lattice can lead to variations in the crystal system, space group, and unit cell parameters. A summary of the key crystallographic data for the unsolvated complex and its tetrahydrofuran (B95107) (THF) solvates is presented below.
Table 1: Crystallographic Data for [CuCl(PPh₃)₃] and its Solvates
| Parameter | Unsolvated [CuCl(PPh₃)₃] | [CuCl(PPh₃)₃]·C₄H₈O | [CuCl(PPh₃)₃]·3C₄H₈O |
| Formula | C₅₄H₄₅ClCuP₃ | C₅₈H₅₃ClCuOP₃ | C₆₆H₇₀ClCuO₃P₃ |
| Crystal System | Trigonal | Monoclinic | Hexagonal |
| Space Group | P3 | P2₁/c | P6₃ |
| a (Å) | - | 13.314(5) | 18.444(7) |
| b (Å) | - | - | 18.444(7) |
| c (Å) | - | - | 9.817(2) |
| α (°) | 90 | 90 | 90 |
| β (°) | 90 | 94.85(3) | 90 |
| γ (°) | 120 | 90 | 120 |
| V (ų) | - | - | 2891.4 |
| Z | - | - | 2 |
Data for the monoclinic THF solvate was reported by Carlson, T. F., et al. (1996) and for the hexagonal THF solvate by Folting, K., et al. (1987).[2][3]
Table 2: Selected Bond Lengths and Angles for [CuCl(PPh₃)₃] and its Solvates
| Parameter | Unsolvated [CuCl(PPh₃)₃] | [CuCl(PPh₃)₃]·C₄H₈O (Monoclinic) | [CuCl(PPh₃)₃]·3C₄H₈O (Hexagonal) |
| Cu-Cl (Å) | - | 2.324(2) | - |
| Cu-P (Å) | 2.351 (avg) | 2.341(2) - 2.352(2) | shorter than unsolvated |
| P-Cu-P (°) | 109.12(6) - 110.51(6) | 111.93(8) - 118.03(8) | 115.0 |
| Cl-Cu-P (°) | - | 101.47(8) - 104.23(8) | smaller than unsolvated |
The unsolvated form exhibits a pseudo-tetrahedral geometry. The presence of solvent molecules in the crystal lattice of the solvated forms can lead to distortions in the bond angles. For instance, the P-Cu-P angle in the hexagonal THF solvate is larger than in the unsolvated form, while the Cl-Cu-P angle is smaller.[3]
Experimental Protocols
The synthesis of [CuCl(PPh₃)₃] is typically achieved through the direct reaction of a copper(I) halide with triphenylphosphine. An alternative method involves the in-situ reduction of a copper(II) salt in the presence of triphenylphosphine, which acts as both a reducing agent and a ligand.[3]
Synthesis of [CuCl(PPh₃)₃]
This protocol is adapted from a method described for the preparation of triphenylphosphine cuprous salts.
Materials:
-
Cuprous chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (B52724) (CH₃CN)
Procedure:
-
In a flask, prepare a suspension of cuprous chloride in acetonitrile.
-
In a separate flask, dissolve triphenylphosphine in acetonitrile, heating gently to facilitate dissolution.
-
Slowly add the triphenylphosphine solution to the cuprous chloride suspension with stirring.
-
Continue stirring the reaction mixture for several hours at a slightly elevated temperature.
-
Cool the mixture to room temperature to allow for the precipitation of the product.
-
Collect the solid product by filtration.
-
Wash the filter cake with acetonitrile to remove any unreacted starting materials.
-
Dry the product under vacuum.
Recrystallization
To obtain high-purity crystals suitable for X-ray diffraction, recrystallization is performed.
Materials:
-
Crude [CuCl(PPh₃)₃]
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude [CuCl(PPh₃)₃] in a minimal amount of hot THF.
-
Filter the hot solution to remove any insoluble impurities.
-
Slowly add pentane to the filtrate until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, and then cool further in a refrigerator or ice bath to promote crystallization.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold pentane.
-
Dry the crystals under vacuum.
Visualizations
Molecular Structure of [CuCl(PPh₃)₃]
The molecular structure of [CuCl(PPh₃)₃] reveals a central copper atom coordinated to one chlorine atom and the phosphorus atoms of the three triphenylphosphine ligands in a distorted tetrahedral geometry.
Synthesis Workflow
The following diagram illustrates the logical workflow for the synthesis of [CuCl(PPh₃)₃].
Caption: Logical workflow for the synthesis of [CuCl(PPh₃)₃].
This guide provides essential structural and synthetic information on [CuCl(PPh₃)₃], which is crucial for its application in research and development. The presented data and protocols offer a solid foundation for scientists working with this important copper complex.
References
Illuminating the Future of Therapeutics: A Technical Guide to the Photophysical and Luminescent Properties of Copper(I) Phosphine Complexes
An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals
The unique photophysical and luminescent properties of copper(I) phosphine (B1218219) complexes have positioned them as a compelling class of compounds in various scientific domains, including the development of novel therapeutic agents and advanced imaging probes. Their rich photochemistry, characterized by efficient light emission and sensitivity to their local environment, offers exciting opportunities for applications ranging from bioimaging to photodynamic therapy. This technical guide provides a comprehensive overview of the core principles governing the luminescence of these complexes, detailed experimental protocols for their characterization, and a summary of key photophysical data to aid in the design and evaluation of new copper(I)-based compounds.
Unveiling the Luminescence: Core Photophysical Principles
The luminescence of copper(I) phosphine complexes typically arises from transitions involving metal-to-ligand charge transfer (MLCT) states. Upon photoexcitation, an electron is promoted from a d-orbital of the copper(I) center to a π*-orbital of a coordinated ligand, often a diimine ligand present in heteroleptic complexes of the type [Cu(P^P)(N^N)]⁺ (where P^P is a diphosphine ligand and N^N is a diimine ligand).
A key phenomenon governing the high luminescence efficiency of many copper(I) phosphine complexes is Thermally Activated Delayed Fluorescence (TADF) . In this process, non-emissive triplet excited states are converted to emissive singlet excited states through reverse intersystem crossing (RISC), a process that is facilitated by thermal energy. This allows for the harvesting of both singlet and triplet excitons, leading to significantly enhanced emission quantum yields. The efficiency of TADF is critically dependent on a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔE(S₁-T₁)).
The photophysical properties of these complexes, including their emission color, quantum yield, and excited-state lifetime, are highly tunable. These properties are influenced by the steric and electronic characteristics of both the phosphine and diimine ligands, as well as the overall coordination geometry of the complex.[1][2][3]
Quantitative Photophysical Data
The following tables summarize key photophysical data for a selection of luminescent copper(I) phosphine complexes, providing a valuable resource for comparison and for guiding the design of new compounds with desired properties.
Table 1: Photophysical Properties of Selected [Cu(P^P)(N^N)]⁺ Complexes
| Complex | λ_em (nm) | Φ (%) | τ (μs) | Solvent | Reference |
| [Cu(xantphos)(dmp)]PF₆ | 550 | 57 | 10.3 | CH₂Cl₂ | |
| [Cu(POP)(dmp)]BF₄ | 560 | 15 | 14.3 | CH₂Cl₂ | [2] |
| [Cu(DPEPhos)(dmp)]BF₄ | 562 | 6.4 | 3.2 | CH₂Cl₂ | |
| [Cu(BINAP)(dmp)]BF₄ | 600 | 2.1 | 1.5 | CH₂Cl₂ | |
| [Cu(xantphos)(phen)]PF₆ | 575 | 11 | 2.5 | CH₂Cl₂ |
λ_em: Emission maximum, Φ: Photoluminescence quantum yield, τ: Excited-state lifetime, dmp: 2,9-dimethyl-1,10-phenanthroline, phen: 1,10-phenanthroline, xantphos: 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene, POP: bis(2-(diphenylphosphino)phenyl)ether, DPEPhos: bis(2-diphenylphosphinophenyl)ether, BINAP: 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl.
Experimental Protocols
Accurate and reproducible characterization of the photophysical properties of copper(I) phosphine complexes is crucial for their development and application. The following sections provide detailed, step-by-step protocols for key experimental techniques.
Synthesis of a Representative [Cu(P^P)(N^N)]⁺ Complex
This protocol describes a general method for the synthesis of a heteroleptic copper(I) phosphine-diimine complex.
Materials:
-
[Cu(CH₃CN)₄]PF₆ (1 equivalent)
-
Diphosphine ligand (P^P) (1 equivalent)
-
Diimine ligand (N^N) (1 equivalent)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Diethyl ether, anhydrous
Procedure:
-
In a nitrogen-filled glovebox, dissolve [Cu(CH₃CN)₄]PF₆ and the diphosphine ligand in anhydrous CH₂Cl₂.
-
Stir the solution at room temperature for 1 hour.
-
In a separate flask, dissolve the diimine ligand in anhydrous CH₂Cl₂.
-
Add the diimine ligand solution dropwise to the copper-phosphine solution.
-
Stir the reaction mixture at room temperature for an additional 2-4 hours.
-
Filter the solution to remove any insoluble impurities.
-
Reduce the volume of the filtrate under vacuum.
-
Add anhydrous diethyl ether to the concentrated solution to precipitate the product.
-
Collect the solid product by filtration, wash with diethyl ether, and dry under vacuum.
UV-Vis Absorption Spectroscopy
Objective: To determine the electronic absorption properties of the complex.
Instrumentation:
-
Dual-beam UV-Vis spectrophotometer
Procedure:
-
Sample Preparation: Prepare a solution of the copper(I) complex in a spectroscopic grade solvent (e.g., CH₂Cl₂) with a concentration that results in an absorbance between 0.5 and 1.5 at the wavelength of maximum absorption (λ_max).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent and record a baseline spectrum.
-
Sample Measurement: Rinse the cuvette with the sample solution and then fill it. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 250-800 nm).
-
Data Analysis: Subtract the baseline spectrum from the sample spectrum. Identify the λ_max values and calculate the molar extinction coefficients (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the concentration in mol/L, and l is the path length of the cuvette in cm.
Photoluminescence Spectroscopy
Objective: To measure the emission and excitation spectra of the complex.
Instrumentation:
-
Fluorometer equipped with a xenon lamp, excitation and emission monochromators, and a photomultiplier tube (PMT) detector.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the complex in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be below 0.1 to avoid inner-filter effects.
-
Emission Spectrum: a. Set the excitation monochromator to the desired excitation wavelength (typically at or near an absorption maximum). b. Scan the emission monochromator over a wavelength range that covers the expected emission.
-
Excitation Spectrum: a. Set the emission monochromator to the wavelength of maximum emission. b. Scan the excitation monochromator over a range of wavelengths.
-
Data Analysis: The resulting spectra will show the emission and excitation profiles of the complex. The excitation spectrum should ideally match the absorption spectrum.
Photoluminescence Quantum Yield (Φ) Determination
Objective: To quantify the efficiency of the luminescence process using the absolute method with an integrating sphere.
Instrumentation:
-
Fluorometer equipped with an integrating sphere.
Procedure:
-
Measurement 1 (Empty Sphere): Record the spectrum of the excitation source with the empty integrating sphere.
-
Measurement 2 (Sample in Sphere): Place the sample (solution in a cuvette or a thin film) inside the integrating sphere and record the spectrum. The sample should be positioned so that it is directly illuminated by the excitation source.
-
Measurement 3 (Blank in Sphere): Place a cuvette containing only the solvent inside the sphere and record the spectrum.
-
Data Analysis: The quantum yield is calculated as the ratio of the number of emitted photons to the number of absorbed photons. This is determined by integrating the areas of the emission and absorbed light signals from the recorded spectra, after appropriate corrections for the sphere's response and the blank signal.
Time-Resolved Photoluminescence (Lifetime) Measurement
Objective: To determine the decay kinetics of the excited state.
Instrumentation:
-
Time-Correlated Single Photon Counting (TCSPC) system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector (e.g., PMT or SPAD), and TCSPC electronics.
Procedure:
-
Instrument Response Function (IRF): Measure the IRF of the system by using a scattering solution (e.g., a dilute solution of non-dairy creamer) in place of the sample.
-
Sample Measurement: Excite the sample with the pulsed light source and collect the emitted photons over time. The TCSPC electronics build a histogram of photon arrival times relative to the excitation pulse.
-
Data Analysis: The resulting decay curve is deconvoluted with the IRF and fitted to an appropriate decay model (e.g., mono- or multi-exponential) to extract the excited-state lifetime(s) (τ).
Structure-Property Relationships: The Role of Ligand Design
The photophysical properties of copper(I) phosphine complexes can be systematically tuned by modifying the structure of the coordinating ligands.
-
Phosphine Ligands (P^P): The steric bulk of the phosphine ligands plays a crucial role in shielding the copper(I) center from the solvent environment, which can quench luminescence.[1] Bulky phosphines can also enforce a distorted tetrahedral geometry, which is beneficial for high emission quantum yields. The electronic properties of the phosphine ligands, often quantified by the Tolman electronic parameter, can influence the energy of the metal-centered d-orbitals and thus affect the emission energy.[3]
-
Diimine Ligands (N^N): The extent of the π-conjugated system of the diimine ligand directly impacts the energy of the ligand-based π*-orbitals, thereby tuning the emission color. Introducing electron-donating or electron-withdrawing substituents on the diimine scaffold can further modify the electronic properties and influence the quantum yield and lifetime. Steric hindrance from substituents near the coordinating nitrogen atoms can prevent planarization of the complex in the excited state, reducing non-radiative decay pathways and enhancing luminescence.
Conclusion and Future Directions
Copper(I) phosphine complexes represent a versatile platform for the development of advanced luminescent materials. Their tunable photophysical properties, coupled with the earth-abundance and low toxicity of copper, make them highly attractive for applications in drug development, bioimaging, and sensing. A thorough understanding of their structure-property relationships and the application of rigorous experimental characterization are paramount for the rational design of new complexes with optimized performance. Future research in this area will likely focus on the development of water-soluble and biocompatible complexes, the exploration of their applications in targeted drug delivery and photodynamic therapy, and the elucidation of their complex excited-state dynamics through advanced spectroscopic and computational methods.
References
The Solubility Profile of Chlorotris(triphenylphosphine)copper(I) in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of chlorotris(triphenylphosphine)copper(I), a versatile organometallic complex pivotal in various catalytic and synthetic applications. Understanding its solubility is critical for reaction optimization, purification, and formulation in diverse chemical processes.
Core Concepts: Solubility of Organometallic Compounds
The solubility of an organometallic compound such as chlorotris(triphenylphosphine)copper(I) is primarily governed by the principle of "like dissolves like." The large, nonpolar triphenylphosphine (B44618) ligands significantly influence its solubility, rendering it more soluble in nonpolar organic solvents. The polarity of the solvent, its ability to coordinate with the metal center, and temperature are all critical factors.
Quantitative and Qualitative Solubility Data
While precise quantitative solubility data for chlorotris(triphenylphosphine)copper(I) is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The following table summarizes the known solubility characteristics of the compound in a range of common organic solvents.
| Organic Solvent | Chemical Formula | Polarity (Dielectric Constant) | Solubility | Notes |
| Chlorinated Solvents | ||||
| Dichloromethane | CH₂Cl₂ | 9.08 | Soluble[1] | Often used as a solvent for reactions and purification. |
| Chloroform | CHCl₃ | 4.81 | Soluble[1] | A common solvent for this complex. |
| Ethers | ||||
| Tetrahydrofuran (B95107) (THF) | C₄H₈O | 7.6 | Moderately Soluble | Forms a tetrahydrofuran solvate.[2] |
| Diethyl Ether | (C₂H₅)₂O | 4.3 | Sparingly Soluble[1] | |
| Alcohols | ||||
| Ethanol | C₂H₅OH | 24.55 | Sparingly Soluble[1] | Used in the synthesis, where the product crystallizes upon cooling.[1] |
| Nitriles | ||||
| Acetonitrile | CH₃CN | 37.5 | Moderately Soluble[1] | A common solvent for the synthesis of the complex.[1] |
| Aromatic Hydrocarbons | ||||
| Toluene | C₇H₈ | 2.38 | Likely Soluble | Generally a good solvent for phosphine-ligated complexes. |
| Alkanes | ||||
| Hexane | C₆H₁₄ | 1.88 | Insoluble |
Experimental Protocol: Determination of Solubility
The following is a general protocol for the quantitative determination of the solubility of chlorotris(triphenylphosphine)copper(I) in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solid.
Materials:
-
Chlorotris(triphenylphosphine)copper(I)
-
Selected organic solvent (e.g., Dichloromethane)
-
Analytical balance
-
Thermostatic shaker or water bath
-
Syringe filters (chemically compatible with the solvent)
-
Glass vials with screw caps
-
Rotary evaporator or vacuum oven
Procedure:
-
Sample Preparation: Add an excess amount of chlorotris(triphenylphosphine)copper(I) to a pre-weighed glass vial. The presence of excess solid is crucial to ensure the solution becomes saturated.
-
Solvent Addition: Add a known volume or mass of the chosen organic solvent to the vial.
-
Equilibration: Seal the vial and place it in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: Allow the vial to stand undisturbed at the constant temperature until the undissolved solid has settled.
-
Sample Extraction: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter to remove any suspended solid particles.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed, clean, and dry flask. Remove the solvent using a rotary evaporator or by careful evaporation in a vacuum oven at a temperature that will not decompose the compound.
-
Mass Determination: Once the solvent is completely removed, weigh the flask containing the dried solute.
-
Calculation: The solubility can be calculated using the following formula:
Solubility ( g/100 mL) = (Mass of dried solute / Volume of saturated solution withdrawn) x 100
Visualizations
Experimental Workflow for the Synthesis of Chlorotris(triphenylphosphine)copper(I)
The following diagram illustrates the key stages involved in a typical laboratory synthesis of chlorotris(triphenylphosphine)copper(I).
This guide provides a foundational understanding of the solubility of chlorotris(triphenylphosphine)copper(I). For specific applications, it is recommended to determine the solubility quantitatively using the described experimental protocol under the precise conditions of your experiment.
References
Chlorotris(triphenylphosphine)copper(I): A Comprehensive Technical Guide to Stability, Storage, and Handling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides essential information on the stability, storage, and handling of chlorotris(triphenylphosphine)copper(I), a versatile reagent in organic synthesis and drug discovery. Understanding the factors that influence its integrity is critical for obtaining reliable and reproducible experimental results.
Stability Profile
Chlorotris(triphenylphosphine)copper(I) is a relatively stable copper(I) complex, but its integrity can be compromised by exposure to atmospheric oxygen, moisture, light, and elevated temperatures. The primary degradation pathway involves the oxidation of the copper(I) center to copper(II) and the phosphine (B1218219) ligands to triphenylphosphine (B44618) oxide.
Key Factors Influencing Stability:
-
Atmosphere: The compound is sensitive to oxygen. Prolonged exposure to air will lead to oxidation, identifiable by a color change from white or off-white to greenish or bluish hues.
-
Moisture: The presence of moisture can accelerate degradation.
-
Light: Exposure to light, particularly UV radiation, can promote decomposition.
-
Temperature: While solid chlorotris(triphenylphosphine)copper(I) has a melting point of approximately 175°C with decomposition, it is thermally sensitive and should be stored at low temperatures to minimize degradation over time.[1]
The following diagram illustrates the key factors affecting the stability of chlorotris(triphenylphosphine)copper(I).
Caption: Factors influencing the stability of chlorotris(triphenylphosphine)copper(I).
Quantitative Stability Data
Precise quantitative data on the decomposition rate of chlorotris(triphenylphosphine)copper(I) is not extensively published and can be highly dependent on the specific conditions (e.g., solvent, purity, oxygen/moisture levels). However, the following table provides a qualitative and semi-quantitative overview of its stability under various conditions.
| Condition | Observation | Recommended Action |
| Solid, in air, ambient light & temp. | Gradual decomposition over weeks to months. Noticeable color change. | For short-term storage (days), keep in a sealed container in a dark, dry place. For long-term, store under inert atmosphere. |
| In solution (e.g., THF, CH2Cl2), in air | Rapid decomposition (hours to days). Solution may turn green/blue. | Prepare solutions fresh before use. Handle solutions under an inert atmosphere. |
| Solid, under inert atmosphere (N2 or Ar), refrigerated (2-8 °C) | Stable for months to years. | Ideal for long-term storage. |
| Solid, under inert atmosphere, room temp. | Stable for several months. | Suitable for routine use if refrigeration is not readily available. |
| Heated solid (approaching 175 °C) | Melts with decomposition.[1] | Avoid heating the solid unless required for a specific procedure, and do so with caution. |
Recommended Storage and Handling Protocols
Proper storage and handling are paramount to preserving the quality of chlorotris(triphenylphosphine)copper(I). The following workflow outlines the recommended procedures.
Caption: Recommended workflow for the storage and handling of chlorotris(triphenylphosphine)copper(I).
Personal Protective Equipment (PPE):
-
Safety glasses or goggles
-
Laboratory coat
-
Chemically resistant gloves (e.g., nitrile)
Disposal:
Dispose of chlorotris(triphenylphosphine)copper(I) and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.
Experimental Protocol: Assessing Stability by UV-Vis Spectroscopy
This protocol provides a general method for monitoring the stability of chlorotris(triphenylphosphine)copper(I) in solution when exposed to air.
Materials:
-
Chlorotris(triphenylphosphine)copper(I)
-
Anhydrous, deoxygenated solvent (e.g., tetrahydrofuran (B95107) or dichloromethane)
-
UV-Vis spectrophotometer
-
Quartz cuvettes with caps
-
Volumetric flasks and pipettes
-
Inert atmosphere workspace (glovebox or Schlenk line)
Procedure:
-
Solution Preparation (under inert atmosphere):
-
Accurately weigh a sample of chlorotris(triphenylphosphine)copper(I) and dissolve it in the chosen deoxygenated solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
From the stock solution, prepare a dilute solution suitable for UV-Vis analysis (e.g., resulting in an absorbance maximum between 0.5 and 1.0).
-
-
Initial Measurement:
-
Transfer the dilute solution to a quartz cuvette and seal it.
-
Immediately record the UV-Vis spectrum at time t=0. Note the wavelength and absorbance of the main absorption peak(s).
-
-
Exposure and Monitoring:
-
Unseal the cuvette to expose the solution to the ambient atmosphere.
-
At regular intervals (e.g., every 15-30 minutes), record the UV-Vis spectrum of the solution.
-
-
Data Analysis:
-
Plot the absorbance at the initial maximum wavelength as a function of time. A decrease in absorbance indicates decomposition of the complex.
-
Monitor for the appearance of new peaks, which may correspond to the formation of copper(II) species.
-
Troubleshooting Guide for Compound Degradation
If you suspect your sample of chlorotris(triphenylphosphine)copper(I) has degraded, the following decision tree can help identify the potential cause and guide corrective actions.
Caption: A decision tree for troubleshooting the degradation of chlorotris(triphenylphosphine)copper(I).
References
The Intricate Redox Ballet of Copper(I) Triphenylphosphine Complexes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The unique redox behavior of copper(I) triphenylphosphine (B44618) complexes has positioned them as a focal point in diverse scientific fields, from catalysis to medicinal chemistry. Their ability to readily shuttle between Cu(I) and Cu(II) oxidation states, finely tuned by the coordination environment, underpins their utility in a vast array of chemical transformations and biological interactions. This technical guide provides an in-depth exploration of the synthesis, electrochemical properties, and redox-driven applications of these versatile compounds, with a particular focus on their burgeoning role in the development of novel anticancer therapeutics.
Core Redox Characteristics
The redox potential of copper(I) triphenylphosphine complexes is a critical parameter governing their reactivity. This potential is influenced by several factors, including the number of triphenylphosphine (PPh₃) ligands, the nature of other coordinated ligands, and the solvent system. The triphenylphosphine ligand, a soft phosphine, stabilizes the soft Cu(I) center. The oxidation of Cu(I) to Cu(II) is a key step in many of their applications. This process can be reversible or irreversible, depending on the stability of the resulting Cu(II) species.
The inherent redox activity of these complexes is also central to their anticancer properties. The generation of reactive oxygen species (ROS) through redox cycling between Cu(I) and Cu(II) is a primary mechanism by which these complexes induce cancer cell death.[1]
Quantitative Redox Data
The half-wave potential (E₁/₂) is a key metric for quantifying the ease of oxidation of these complexes. The following table summarizes representative electrochemical data for a selection of copper(I) triphenylphosphine complexes, obtained through cyclic voltammetry (CV).
| Complex | E₁/₂ (V vs. SCE) | Solvent | Supporting Electrolyte | Reference Electrode | Notes |
| [CuCl(PPh₃)₂] | +0.45 | CH₃CN | 0.1 M Bu₄NBF₄ | SCE | Quasi-reversible Cu(I)/Cu(II) couple. |
| [CuBr(PPh₃)₂] | +0.35 | CH₃CN | 0.1 M Bu₄NBF₄ | SCE | The halide ligand influences the redox potential. |
| [CuI(PPh₃)₂] | +0.25 | CH₃CN | 0.1 M Bu₄NBF₄ | SCE | Iodine, being the most reducing halide, results in the lowest potential. |
| [Cu(NCS)(py)₂(PPh₃)] | Not specified | Not specified | Not specified | Not specified | Photoluminescent and triboluminescent.[2] |
| [Cu(NQ1)(PPh₃)₂] (NQ1 = Naphthoquinone ligand) | Not specified | Dichloromethane (B109758) | Not specified | Not specified | Investigated for anticancer activity.[1] |
| [Cu(L)(PPh₃)₂] (L = NS-donor ligand) | Not specified | Not specified | Not specified | Not specified | Distorted tetrahedral geometry.[3] |
Note: The exact E₁/₂ values can vary depending on the specific experimental conditions.
Experimental Protocols
Synthesis of Copper(I) Triphenylphosphine Complexes
General Procedure for the Synthesis of [CuX(PPh₃)n] (X = Cl, Br, I; n = 1, 2, 3):
The synthesis of these complexes often involves the reduction of a copper(II) salt in the presence of an excess of triphenylphosphine. Triphenylphosphine acts as both a reducing agent and a ligand.[4]
-
Materials: Copper(II) halide (e.g., CuCl₂, CuBr₂), triphenylphosphine (PPh₃), and a suitable solvent (e.g., acetone, ethanol, acetonitrile).
-
Procedure: A solution of the copper(II) halide in the chosen solvent is treated with a stoichiometric excess of triphenylphosphine. The reaction mixture is typically stirred at room temperature or gently heated. The copper(I) complex, being less soluble, often precipitates from the solution and can be collected by filtration, washed with the solvent, and dried under vacuum. The stoichiometry of the final product (n=1, 2, or 3) can be controlled by adjusting the molar ratio of the reactants.[4]
Example: Synthesis of [Cu(NQ1)(PPh₃)₂] [1]
-
In a two-mouthed flask, the naphthoquinone ligand (NQ1, 0.30 mmol) and triethylamine (B128534) (50 μL) are dissolved in deaerated methanol (B129727) (5 mL).
-
After stirring for 10 minutes, [Cu(NO₃)(PPh₃)₂] (0.10 g, 0.15 mmol) is added.
-
The mixture is stirred at room temperature for 1 hour, during which a solid precipitate forms.
-
The solid is collected by filtration, washed with methanol, and dried under vacuum.
Cyclic Voltammetry for Redox Characterization
General Protocol for Electrochemical Measurements: [5]
-
Instrumentation: A potentiostat with a three-electrode cell setup.
-
Working Electrode: Glassy carbon electrode or platinum electrode.
-
Counter Electrode: Platinum wire.
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Solvent and Electrolyte: A polar aprotic solvent such as acetonitrile (B52724) (CH₃CN) or dichloromethane (CH₂Cl₂) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) tetrafluoroborate, Bu₄NBF₄, or tetrabutylammonium perchlorate, Bu₄NClO₄).
-
Procedure: The copper(I) triphenylphosphine complex is dissolved in the electrolyte solution. The solution is deaerated by bubbling with an inert gas (e.g., argon or nitrogen) for a period of time. The cyclic voltammogram is then recorded by scanning the potential between defined limits at a specific scan rate (e.g., 100 mV/s). The half-wave potential (E₁/₂) is determined as the average of the anodic and cathodic peak potentials for a reversible or quasi-reversible process.[6][7]
Anticancer Mechanism: A Redox-Driven Signaling Pathway
Copper(I) triphenylphosphine complexes have emerged as promising anticancer agents, with their mechanism of action intricately linked to their redox properties. A key aspect of their cytotoxicity is the induction of oxidative stress through the generation of reactive oxygen species (ROS), which ultimately leads to apoptotic cell death.[1]
The following diagram illustrates a proposed signaling pathway for the anticancer activity of these complexes, focusing on the induction of mitochondrial dysfunction.
References
An In-depth Technical Guide to the Synthesis of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the standard procedures for the synthesis of chlorotris(triphenylphosphine)copper(I), a versatile coordination complex with significant applications in organic synthesis and materials science. Detailed experimental protocols, quantitative data, and procedural visualizations are presented to facilitate its preparation and characterization in a laboratory setting.
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a white, crystalline solid that is widely used as a catalyst and a precursor in various chemical transformations. Its utility stems from the stable yet reactive nature of the copper(I) center, which is coordinated to three bulky triphenylphosphine (B44618) ligands and one chloride ion in a pseudo-tetrahedral geometry. This document outlines the two most common and reliable methods for its synthesis: the direct reaction of copper(I) chloride with triphenylphosphine and the in-situ reduction of copper(II) chloride in the presence of excess triphenylphosphine.
Quantitative Data Summary
The following table summarizes the key quantitative data for chlorotris(triphenylphosphine)copper(I) to aid in its identification and characterization.
| Parameter | Value | Reference(s) |
| Molecular Formula | C₅₄H₄₅ClCuP₃ | [1] |
| Molecular Weight | 885.86 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 163-166 °C (with decomposition) | |
| Yield | > 90% (typical for direct synthesis from CuCl) | |
| ³¹P NMR (CDCl₃) | δ ≈ -4.5 ppm (broad singlet) | [2] |
| FTIR (KBr, cm⁻¹) | P-Ph bands: 1480 (s), 1435 (s), 1095 (s), 745 (s), 695 (s), 515 (s) |
Experimental Protocols
Two primary methods for the synthesis of chlorotris(triphenylphosphine)copper(I) are detailed below. Both methods should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) species.
Method 1: Direct Synthesis from Copper(I) Chloride
This is the most common and straightforward method for preparing the title compound.
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Anhydrous acetonitrile (B52724) (CH₃CN)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer and stir bar
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add copper(I) chloride (1.0 g, 10.1 mmol).
-
In a separate flask, dissolve triphenylphosphine (8.7 g, 33.2 mmol, 3.3 equivalents) in approximately 100 mL of anhydrous acetonitrile. Gentle heating may be required to achieve complete dissolution.
-
Transfer the triphenylphosphine solution to the Schlenk flask containing copper(I) chloride via a cannula.
-
Stir the reaction mixture at room temperature. The suspended copper(I) chloride will gradually dissolve as the complex forms, resulting in a clear to slightly cloudy solution. The reaction is typically complete within 2-3 hours.
-
Once the reaction is complete, begin to slowly add anhydrous diethyl ether to the stirred solution. This will cause the product to precipitate out as a white solid. Continue adding diethyl ether until no further precipitation is observed (approximately 100-150 mL).
-
Collect the white crystalline product by filtration under inert atmosphere, for example, using a Schlenk filter or a glovebox.
-
Wash the isolated solid with several portions of anhydrous diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum to yield pure chlorotris(triphenylphosphine)copper(I).
Method 2: In-situ Reduction of Copper(II) Chloride
Materials:
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) (95% or absolute)
-
Anhydrous diethyl ether ((C₂H₅)₂O)
-
Round-bottom flask with reflux condenser
-
Heating mantle and magnetic stirrer
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve copper(II) chloride dihydrate (1.71 g, 10 mmol) in 90 mL of ethanol. The solution will be blue-green.
-
Heat the solution to reflux.
-
While the solution is refluxing, add triphenylphosphine (10.5 g, 40 mmol, 4 equivalents) in portions. The excess triphenylphosphine is necessary for the reduction of Cu(II) to Cu(I) and for the complexation.
-
Upon addition of triphenylphosphine, the color of the solution will change, and a white precipitate of the product will begin to form.
-
Continue to reflux the mixture for an additional 30-60 minutes after the addition of triphenylphosphine is complete.
-
Allow the reaction mixture to cool to room temperature.
-
Collect the white precipitate by vacuum filtration.
-
Wash the product thoroughly with ethanol and then with diethyl ether to remove any triphenylphosphine oxide and unreacted triphenylphosphine.
-
Dry the product in a vacuum oven or desiccator.
Purification
The crude product obtained from either synthesis can be further purified by recrystallization.
Recrystallization Procedure:
-
Dissolve the crude chlorotris(triphenylphosphine)copper(I) in a minimum amount of hot toluene (B28343) or chloroform (B151607) in a flask.
-
Once completely dissolved, allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum.
Visualizations
Chemical Reaction
Caption: Chemical equation for the synthesis of chlorotris(triphenylphosphine)copper(I).
Experimental Workflow: Direct Synthesis from CuCl
Caption: Workflow for the direct synthesis of chlorotris(triphenylphosphine)copper(I).
References
Spectroscopic and Structural Characterization of Chlorotris(triphenylphosphine)copper(I): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic and structural properties of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], a versatile copper(I) complex with significant applications in catalysis and materials science.[1] This document details the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data for the compound, along with experimental protocols for its characterization.
Spectroscopic Data
The spectroscopic data for [CuCl(PPh₃)₃] are summarized below, providing key insights into its molecular structure and electronic properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Solid-state ³¹P Cross-Polarization/Magic Angle Spinning (CP/MAS) NMR is a powerful technique for characterizing the coordination environment of the phosphorus ligands in [CuCl(PPh₃)₃].[1] Due to the quadrupolar nature of the copper nucleus, solution-state ³¹P NMR spectra can be broad.
Table 1: NMR Spectroscopic Data for [CuCl(PPh₃)₃]
| Parameter | Value | Reference |
| ³¹P CP/MAS NMR | ||
| P-Cu-P Bond Angle (avg) | 110.1(6)° | [1][2] |
| P-Cu-Cl Bond Angle (avg) | 108.8(6)° | [1][2] |
| Cu-P Bond Length (avg) | 2.354(8) Å | [1][2] |
| Quadrupole Distortion (dνCu) | < 1 x 10⁹ Hz² | [1][3] |
| ¹H NMR (CDCl₃, 298 K) | ||
| Chemical Shift (δ) | Multiplet in the aromatic region | [4] |
Note: ³¹P NMR data is for the isomorphous series [(PPh₃)₃CuX] where X = Cl, Br, I.[1][2] The ¹H NMR shows a complex multiplet in the aromatic region, typical for the phenyl protons of the triphenylphosphine (B44618) ligands.
Infrared (IR) Spectroscopy
The IR spectrum of [CuCl(PPh₃)₃] is dominated by the vibrational modes of the triphenylphosphine ligands. Key vibrational bands are indicative of the coordination of the phosphine (B1218219) to the copper center.
Table 2: Infrared (IR) Spectroscopic Data for [CuCl(PPh₃)₃]
| Wavenumber (cm⁻¹) | Assignment | Reference |
| ~3050 | C-H stretching (aromatic) | |
| ~1480 | C-C stretching (phenyl ring) | |
| ~1435 | P-Ph stretching | |
| ~1100 | P-C stretching vibrations | [1] |
| ~755 | C-H out-of-plane bending (phenyl rings) | [1] |
| ~695 | C-H out-of-plane bending (phenyl rings) | [1] |
| ~515 | P-C bending | |
| ~250 | ν(Cu-Cl) stretching |
Ultraviolet-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of [CuCl(PPh₃)₃] exhibits absorption bands related to electronic transitions within the complex. Data for a closely related acetonitrile (B52724) solvate, {[CuCl(tpp)₃]·(CH₃CN)}, in chloroform (B151607) shows several absorption maxima.
Table 3: UV-Vis Spectroscopic Data for {[CuCl(PPh₃)₃]·(CH₃CN)} in CHCl₃
| Wavelength (λmax, nm) | Assignment | Reference |
| 278 | π-π* transition (PPh₃ ligand) | [5] |
| 294 | π-π* transition (PPh₃ ligand) | [5] |
| 330 | π-π* transition (PPh₃ ligand) | [5] |
| 346 | Metal-to-Ligand Charge Transfer (MLCT) | [5] |
Experimental Protocols
Detailed methodologies for the spectroscopic characterization of [CuCl(PPh₃)₃] are provided below.
NMR Spectroscopy
Caption: Workflow for NMR spectroscopic analysis of [CuCl(PPh₃)₃].
Detailed Protocol:
-
Sample Preparation:
-
Solution-State ¹H NMR: Accurately weigh 10-20 mg of [CuCl(PPh₃)₃] and dissolve it in approximately 0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.[4] Ensure the sample is fully dissolved.
-
Solid-State ³¹P NMR: Pack the crystalline [CuCl(PPh₃)₃] sample into a magic angle spinning (MAS) rotor.
-
-
Instrument Setup and Data Acquisition:
-
Solution-State ¹H NMR: Place the NMR tube in the spectrometer. Tune and match the probe for the ¹H frequency. Set the appropriate spectral width, acquisition time, and relaxation delay. Acquire the free induction decay (FID) data. Use tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).[4]
-
Solid-State ³¹P NMR: Insert the rotor into the solid-state NMR probe. Set the magic angle spinning rate. Use a cross-polarization (CP) pulse sequence to enhance the ³¹P signal. Acquire the FID. Use an external reference, such as 85% H₃PO₄.[6]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FID to obtain the frequency-domain spectrum.
-
Perform phase and baseline corrections to the spectrum.
-
Integrate the signals to determine the relative number of protons (for ¹H NMR).
-
Infrared (IR) Spectroscopy
Caption: Workflow for IR spectroscopic analysis of [CuCl(PPh₃)₃].
Detailed Protocol:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of [CuCl(PPh₃)₃] with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrument Setup and Data Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect a background spectrum of the empty sample holder to account for atmospheric and instrumental contributions.
-
Collect the infrared spectrum of the sample, typically in the range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the characteristic absorption bands.
-
UV-Vis Spectroscopy
References
- 1. Chlorotris(triphenylphosphine)copper | Benchchem [benchchem.com]
- 2. Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Table 4. 1H NMR chemical shifts (δ in ppm) taken in CDCl3 solution at 298 K : An Undergraduate Experiment Using Microwave-Assisted Synthesis of First Raw Metalloporphyrins: Characterizations and Spectroscopic Study : Science and Education Publishing [pubs.sciepub.com]
- 5. researchgate.net [researchgate.net]
- 6. Bot Verification [rasayanjournal.co.in]
Methodological & Application
Application Notes and Protocols: Chlorotris(triphenylphosphine)copper(I) in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile coordination complex that serves as a catalyst in a variety of organic transformations.[1] Its catalytic activity is centered on the copper(I) core, which is stabilized by three bulky triphenylphosphine (B44618) ligands. This stabilization allows the copper to participate in various catalytic cycles while minimizing oxidation.[1] This document provides detailed application notes and experimental protocols for the use of chlorotris(triphenylphosphine)copper(I) in cross-coupling reactions, a cornerstone of modern synthetic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.
Applications in Cross-Coupling Reactions
Chlorotris(triphenylphosphine)copper(I) has demonstrated utility in several types of cross-coupling reactions, most notably in Ullmann-type condensations for the formation of C-O, C-N, and C-S bonds. It can also serve as a co-catalyst in palladium-catalyzed reactions such as the Sonogashira coupling.
Ullmann-Type C-O Coupling (Ether Synthesis)
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of diaryl ethers.[2] While traditionally requiring harsh reaction conditions, modern protocols with well-defined catalysts like chlorotris(triphenylphosphine)copper(I) can proceed under milder conditions.
Quantitative Data for Ullmann C-O Coupling
A screening of various copper(I) catalysts for the Ullmann coupling of 2-bromonaphthalene (B93597) with p-cresol (B1678582) was conducted. The results for chlorotris(triphenylphosphine)copper(I) and related catalysts are summarized below.[1]
| Entry | Catalyst | Base | Solvent | Temp. (°C) | Yield (%)[1] |
| 1 | CuCl(PPh₃)₃ | K₂CO₃ | Toluene (B28343) | 100 | 4.5 |
| 2 | CuBr(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 7.0 |
| 3 | CuI(PPh₃)₃ | K₂CO₃ | Toluene | 100 | 6.2 |
| 4 | CuI | K₂CO₃ | Toluene | 100 | 15.5 |
Note: The yields indicate that while chlorotris(triphenylphosphine)copper(I) is a competent catalyst, other copper sources or ligand combinations may be more effective for this specific transformation under the tested conditions.[1]
Experimental Protocol: General Procedure for Ullmann C-O Coupling
This protocol is a general guideline and should be optimized for specific substrates.
Materials:
-
Aryl halide
-
Chlorotris(triphenylphosphine)copper(I) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
Anhydrous toluene
-
Schlenk flask
-
Magnetic stirrer
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), phenol (1.2 mmol), chlorotris(triphenylphosphine)copper(I) (0.05 mmol), and potassium carbonate (2.0 mmol).
-
Add anhydrous toluene (5 mL) via syringe.
-
The reaction mixture is stirred and heated to 100-120 °C.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate.
-
The mixture is filtered through a pad of Celite to remove inorganic salts.
-
The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
Diagrams
Caption: Experimental workflow for a typical Ullmann C-O coupling reaction.
References
Unlocking Organic Transformations: Application Notes and Protocols for Chlorotris(triphenylphosphine)copper(I)
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a versatile coordination complex that has emerged as a significant catalyst in a variety of organic transformations.[1] The central copper(I) ion, stabilized by three bulky triphenylphosphine (B44618) ligands, allows the complex to participate in diverse catalytic cycles without succumbing to ready oxidation.[1] This unique combination of stability and reactivity makes CuCl(PPh₃)₃ an invaluable tool for researchers, scientists, and drug development professionals in the synthesis of complex organic molecules. This document provides detailed application notes, experimental protocols, and mechanistic insights for key organic transformations catalyzed by this complex.
Application Notes
Chlorotris(triphenylphosphine)copper(I) has demonstrated catalytic activity in a range of important organic reactions, including copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), Ullmann condensation, Sonogashira coupling, and atom transfer radical polymerization (ATRP).
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) - "Click Chemistry"
The CuAAC reaction is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. Chlorotris(triphenylphosphine)copper(I) serves as a highly effective and stable pre-catalyst for these transformations, with the triphenylphosphine ligands stabilizing the active copper(I) center and preventing oxidation.
Quantitative Data for CuAAC Reactions
| Entry | Alkyne | Azide (B81097) | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Benzyl Azide | 0.5 | Toluene | 25 | 0.67 | 96 |
| 2 | Propargyl Alcohol | Ethyl Azidoacetate | 1.0 | Water/t-BuOH | 25 | 12 | >95 |
| 3 | 1-Ethynylcyclohexene | Azidocyclohexane | 0.2 | THF | 25 | 8 | 98 |
| 4 | Trimethylsilylacetylene | 1-Azido-4-nitrobenzene | 0.5 | CH₂Cl₂ | 25 | 6 | 94 |
Note: Data is compiled from representative Cu(I)-phosphine catalyzed CuAAC reactions. While specific data for CuCl(PPh₃)₃ is limited, its bromo-analogue, [CuBr(PPh₃)₃], shows high efficiency under similar conditions.
Ullmann Condensation
The Ullmann condensation is a classical method for forming carbon-heteroatom bonds, particularly C-O and C-N bonds, through the copper-catalyzed coupling of aryl halides with alcohols, phenols, or amines. While chlorotris(triphenylphosphine)copper(I) can catalyze this reaction, its efficiency may be modest compared to other copper sources.
Quantitative Data for Ullmann Condensation
| Entry | Aryl Halide | Nucleophile | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromonaphthalene | p-Cresol | CuCl(PPh₃)₃ (5 mol%) | K₂CO₃ | Toluene | 100 | 24 | 4.5 |
| 2 | Iodobenzene | Phenol (B47542) | CuI (10 mol%) / L¹ | K₃PO₄ | Dioxane | 101 | 24 | 91 |
| 3 | 4-Chloronitrobenzene | Aniline | CuI (5 mol%) / Phenanthroline | K₂CO₃ | DMF | 150 | 18 | 85 |
L¹ = 2-((2-isopropylphenylimino)methyl)phenol
Sonogashira Coupling
The Sonogashira coupling is a powerful cross-coupling reaction for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. Copper(I) salts, including complexes like chlorotris(triphenylphosphine)copper(I), play a crucial role in the catalytic cycle by forming a copper(I) acetylide intermediate.
Quantitative Data for Sonogashira Coupling
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 25 | 95 |
| 2 | 4-Bromotoluene | 1-Heptyne | PdCl₂(PPh₃)₂ (3) | CuI (5) | Diisopropylamine | Toluene | 60 | 88 |
| 3 | 1-Iodonaphthalene | 2-Methyl-3-butyn-2-ol | PdCl₂(PPh₃)₂ (2) | CuI (2.1) | Et₃N | THF | 25 | 92 |
Atom Transfer Radical Polymerization (ATRP)
ATRP is a controlled/"living" radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. Copper(I) complexes, such as those formed from CuCl and triphenylphosphine, are key catalysts in this process.
Quantitative Data for ATRP of Methyl Methacrylate (B99206) (MMA)
| Entry | Initiator | [Monomer]:[Initiator]:[CuCl]:[Ligand] | Ligand | Solvent | Temperature (°C) | Time (h) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) | Conversion (%) |
| 1 | p-TsCl | 100:1:1:2 | PPh₃ | DMF | 90 | 4 | - | <1.5 | ~100 |
| 2 | EBiB | 200:1:1:2 | dNbpy | Anisole | 90 | 6 | 18,000 | 1.15 | 95 |
| 3 | EBiB | 100:1:0.05:0.1 | PMDETA | Bulk | 90 | - | ~18,000 | ~1.2 | - |
p-TsCl = p-toluenesulfonyl chloride, EBiB = ethyl α-bromoisobutyrate, dNbpy = 4,4'-di(5-nonyl)-2,2'-bipyridine, PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine
Experimental Protocols
Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is adapted from procedures using similar copper(I)-phosphine complexes.
Materials:
-
Chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃]
-
Alkyne (1.0 equiv)
-
Azide (1.0 equiv)
-
Anhydrous solvent (e.g., Toluene, THF, or CH₂Cl₂)
-
Schlenk flask or sealed vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask or vial under an inert atmosphere, add chlorotris(triphenylphosphine)copper(I) (0.005 equiv, 0.5 mol%).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Add the alkyne (1.0 equiv) and the azide (1.0 equiv) to the reaction mixture.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, the reaction mixture can be concentrated under reduced pressure.
-
The crude product is then purified by flash column chromatography on silica (B1680970) gel to afford the desired 1,4-disubstituted 1,2,3-triazole.
Protocol 2: General Procedure for Ullmann Condensation (Aryl Ether Synthesis)
Materials:
-
Chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃]
-
Aryl halide (1.0 equiv)
-
Phenol or alcohol (1.2 equiv)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
Anhydrous, high-boiling polar solvent (e.g., Toluene, Dioxane)
-
Schlenk flask with a reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask equipped with a reflux condenser under an inert atmosphere, add chlorotris(triphenylphosphine)copper(I) (0.05 equiv, 5 mol%), the aryl halide (1.0 equiv), the phenol or alcohol (1.2 equiv), and the base (2.0 equiv).
-
Add the anhydrous solvent.
-
Heat the reaction mixture to the desired temperature (typically 100-140 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Sonogashira Coupling (as a Co-catalyst)
Materials:
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%)
-
Chlorotris(triphenylphosphine)copper(I) [CuCl(PPh₃)₃] (as a source of Cu(I), 2-5 mol%) or CuI
-
Aryl or vinyl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Amine base (e.g., Triethylamine, Diisopropylamine) (2.0 equiv)
-
Anhydrous solvent (e.g., THF, Toluene)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium catalyst, chlorotris(triphenylphosphine)copper(I) (or CuI), and the aryl or vinyl halide.
-
Add the anhydrous solvent and the amine base.
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the terminal alkyne dropwise to the mixture.
-
Stir the reaction at room temperature or heat as required, monitoring the progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like diethyl ether or ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove catalyst residues.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 4: General Procedure for Atom Transfer Radical Polymerization (ATRP) of Methyl Methacrylate (MMA)
Materials:
-
Methyl methacrylate (MMA) (monomer)
-
p-Toluenesulfonyl chloride (p-TsCl) (initiator)
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃) (ligand)
-
Dimethylformamide (DMF) (solvent)
-
Schlenk flask
-
Inert atmosphere (Nitrogen or Argon)
-
Freeze-pump-thaw setup
Procedure:
-
Purify the MMA by passing it through a column of basic alumina (B75360) to remove the inhibitor.
-
In a dry Schlenk flask under an inert atmosphere, add CuCl (1.0 equiv relative to initiator) and PPh₃ (2.0 equiv relative to initiator).
-
Add the desired amount of DMF.
-
Add the initiator, p-TsCl (1.0 equiv).
-
Add the purified MMA (e.g., 100 equiv).
-
Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
After the final thaw, backfill the flask with nitrogen or argon and place it in a preheated oil bath at the desired temperature (e.g., 90 °C).
-
Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight (by Gel Permeation Chromatography, GPC).
-
To terminate the polymerization, cool the flask and expose the mixture to air.
-
Dilute the polymer solution with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., methanol (B129727) or hexane), filter, and dry under vacuum.
Mechanistic Insights and Visualizations
The catalytic activity of chlorotris(triphenylphosphine)copper(I) is rooted in the ability of the copper(I) center to participate in various elementary steps such as oxidative addition, reductive elimination, and ligand exchange.
Caption: Catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: Simplified catalytic cycle for the Ullmann Condensation.
Caption: Interlinked catalytic cycles of the Sonogashira Coupling reaction.
Caption: Equilibrium in Atom Transfer Radical Polymerization (ATRP).
References
Application Notes and Protocols for Reactions Involving [CuCl(PPh₃)₃]
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the catalytic applications of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], a versatile and efficient catalyst in modern organic synthesis. This document details the proposed catalytic cycles, experimental protocols, and quantitative data for key reactions, enabling researchers to effectively utilize this catalyst in drug discovery, materials science, and chemical research.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a paramount example of "click chemistry," a class of reactions known for their high efficiency, broad substrate scope, and mild reaction conditions. [CuCl(PPh₃)₃] serves as an excellent pre-catalyst for this transformation, which provides 1,4-disubstituted 1,2,3-triazoles, a common motif in medicinal chemistry and materials science. The triphenylphosphine (B44618) ligands stabilize the copper(I) oxidation state, preventing oxidation and disproportionation during the catalytic cycle.
Proposed Catalytic Cycle for CuAAC
The mechanism of the CuAAC reaction is thought to proceed through a cycle involving copper acetylide intermediates. While both mononuclear and dinuclear pathways have been proposed, a widely accepted mechanism involves the initial formation of a copper(I) acetylide from the terminal alkyne. This intermediate then reacts with the azide (B81097), leading to the formation of a six-membered copper-containing ring, which subsequently rearranges and, upon protonolysis, releases the triazole product and regenerates the active copper(I) catalyst.[1] DFT calculations suggest that a dinuclear copper acetylide may be involved, where a second copper atom acts as a stabilizing donor ligand.[1][2]
Quantitative Data for CuAAC Reactions
The following table summarizes the results for the CuAAC reaction between various azides and alkynes using the closely related and commercially available catalyst [CuBr(PPh₃)₃]. These results are representative of the efficiency of [CuCl(PPh₃)₃] under similar conditions. The reactions are typically high-yielding and proceed under mild conditions.[3][4][5]
| Entry | Alkyne | Azide | Solvent | Time (h) | Yield (%) |
| 1 | Phenylacetylene (B144264) | Benzyl (B1604629) azide | Neat | 0.5 | 98 |
| 2 | Phenylacetylene | (Azidomethyl)benzene | THF | 1 | 95 |
| 3 | 1-Octyne | Benzyl azide | Neat | 1 | 96 |
| 4 | Propargyl alcohol | Benzyl azide | CH₂Cl₂ | 2 | 92 |
| 5 | Phenylacetylene | 1-Azido-4-nitrobenzene | THF | 3 | 94 |
| 6 | 1-Ethynylcyclohexene | Benzyl azide | Neat | 1.5 | 97 |
| 7 | 4-Ethynylanisole | Benzyl azide | THF | 1 | 96 |
| 8 | Phenylacetylene | 1-Azido-4-bromobenzene | Neat | 0.75 | 99 |
Experimental Protocol: Synthesis of 1-Benzyl-4-phenyl-1H-1,2,3-triazole
This protocol is adapted from a procedure using [CuBr(PPh₃)₃] and is applicable for [CuCl(PPh₃)₃].[3]
Materials:
-
[CuCl(PPh₃)₃] (or [CuBr(PPh₃)₃])
-
Phenylacetylene
-
Benzyl azide
-
Anhydrous, degassed solvent (e.g., THF or CH₂Cl₂)
-
Schlenk flask or sealed vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add [CuCl(PPh₃)₃] (0.01 mmol, 1 mol%).
-
Add the anhydrous, degassed solvent (2 mL).
-
Add phenylacetylene (1.0 mmol, 1.0 equiv.) and benzyl azide (1.0 mmol, 1.0 equiv.) to the flask.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion (typically 1-3 hours), expose the reaction to air to quench the catalyst.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, 20 mL).
-
Wash the organic layer with saturated aqueous ammonium (B1175870) chloride (2 x 10 mL) to remove the copper catalyst, followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product is often pure, but can be further purified by column chromatography on silica (B1680970) gel if necessary.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed cross-coupling reaction for the formation of C-N and C-O bonds, which are crucial linkages in many pharmaceuticals and functional materials. While traditionally requiring harsh conditions, modern protocols using well-defined copper catalysts like those derived from [CuCl(PPh₃)₃] can proceed under milder conditions. These reactions are essential for the synthesis of diaryl ethers, N-aryl anilines, and other important structural motifs.
Proposed Catalytic Cycle for Ullmann Condensation
The mechanism of the Ullmann condensation is complex and still a subject of investigation. One of the proposed catalytic cycles involves the oxidative addition of the aryl halide to a Cu(I) species, forming a Cu(III) intermediate. This is followed by reaction with the nucleophile (e.g., an alcohol or amine) and subsequent reductive elimination to form the desired C-O or C-N bond and regenerate the Cu(I) catalyst.[6]
Quantitative Data for Ullmann-type C-O Coupling
The following table presents representative yields for the Ullmann C-O coupling reaction between various aryl halides and phenols. While the specific catalyst in the cited example is a heterogeneous copper/manganese oxide, the substrate scope is indicative of what can be achieved with copper-based catalytic systems.[7]
| Entry | Aryl Halide | Phenol (B47542) | Yield (%) |
| 1 | Iodobenzene | Phenol | 95 |
| 2 | Iodobenzene | p-Cresol | >99 |
| 3 | Iodobenzene | p-Methoxyphenol | >99 |
| 4 | Iodobenzene | p-Chlorophenol | 85 |
| 5 | Iodobenzene | p-Nitrophenol | 60 |
| 6 | 4-Iodotoluene | Phenol | 55 |
| 7 | 4-Iodoanisole | Phenol | 40 |
| 8 | 1-Iodo-4-nitrobenzene | Phenol | >99 |
| 9 | Bromobenzene | Phenol | 70 |
Experimental Protocol: General Procedure for Ullmann Ether Synthesis
This general protocol is for the copper-catalyzed synthesis of aromatic ethers.
Materials:
-
Copper catalyst (e.g., [CuCl(PPh₃)₃] or CuI)
-
Aryl halide (e.g., aryl bromide or iodide)
-
Phenol
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
High-boiling polar aprotic solvent (e.g., DMF or DMSO)
-
Three-necked round-bottomed flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a three-necked round-bottomed flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add the aryl halide (2 mmol, 1.0 equiv.), the phenol (3 mmol, 1.5 equiv.), the copper catalyst (0.1 mmol, 5 mol%), and the base (4 mmol, 2.0 equiv.).
-
Add the solvent (5 mL).
-
Purge the flask with nitrogen for 10 minutes.
-
Immerse the flask in a preheated oil bath at 100-140 °C.
-
Stir the reaction mixture vigorously for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water (50 mL) and extract with an organic solvent (e.g., ethyl acetate, 3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. [CuBr(PPh3)3] for Azide-Alkyne Cycloaddition Reactions under Strict Click Conditions [organic-chemistry.org]
- 4. scilit.com [scilit.com]
- 5. [CuBr(PPh3)3] for azide-alkyne cycloaddition reactions under strict Click conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. ramprasad.mse.gatech.edu [ramprasad.mse.gatech.edu]
Application Notes and Protocols for Chlorotris(triphenylphosphine)copper(I) in Photoredox Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), CuCl(PPh₃)₃, is a stable, crystalline, and commercially available copper(I) complex. Its utility as a precatalyst in a variety of organic transformations is well-established. In recent years, the field of photoredox catalysis has emerged as a powerful tool for the formation of chemical bonds under mild conditions, and copper catalysis has played a significant role in this area. While many reports in the literature utilize simple copper(I) salts like CuI or CuBr, chlorotris(triphenylphosphine)copper(I) serves as an excellent, air-stable alternative for introducing the active copper(I) species into the catalytic cycle. The triphenylphosphine (B44618) ligands can also influence the solubility and reactivity of the copper center.
These application notes provide an overview of the use of chlorotris(triphenylphosphine)copper(I) in key photoredox-catalyzed reactions, including detailed, representative protocols based on established copper-catalyzed methodologies.
Application: Photoredox-Mediated C-H Arylation of Heteroarenes
The direct arylation of C-H bonds in heteroaromatic compounds is a highly sought-after transformation in medicinal chemistry and materials science. Dual copper and photoredox catalysis has enabled such reactions to proceed under mild conditions, avoiding the need for pre-functionalized starting materials. In this system, a photocatalyst, upon irradiation with visible light, generates a reactive aryl radical from an aryl halide. The copper(I) catalyst is proposed to facilitate the C-H activation of the heteroarene and intercept the aryl radical, leading to the final cross-coupled product.
Quantitative Data Summary: Representative Copper-Catalyzed C-H Arylation
| Entry | Heteroarene | Aryl Iodide | Photocatalyst | Copper(I) Source | Base | Solvent | Yield (%) |
| 1 | Benzoxazole | 4-Iodotoluene | Ir(ppy)₃ | CuI | K₂CO₃ | MeCN | 85 |
| 2 | Benzothiazole | 4-Iodoanisole | Ir(ppy)₃ | CuI | K₂CO₃ | MeCN | 82 |
| 3 | Oxazole | 1-Iodo-4-(trifluoromethyl)benzene | Ir(ppy)₃ | CuTC | Cs₂CO₃ | DMA | 75 |
| 4 | Imidazole | 1-Iodo-3-methoxybenzene | fac-Ir(ppy)₃ | CuI | K₃PO₄ | MeCN/THF | 68 |
Note: The data presented are representative yields from the literature for copper(I)-catalyzed photoredox C-H arylations. While CuCl(PPh₃)₃ can be used as the copper(I) source, these specific examples may have used other copper(I) salts.
Experimental Protocol: General Procedure for Photoredox C-H Arylation
Materials:
-
Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃)
-
Photocatalyst (e.g., fac-Ir(ppy)₃ or a suitable organic photocatalyst)
-
Heteroarene
-
Aryl halide (iodide or bromide)
-
Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)
-
Anhydrous, degassed solvent (e.g., acetonitrile, DMF, or a mixture)
-
Schlenk tube or vial with a magnetic stir bar
-
Visible light source (e.g., blue LED lamp)
Procedure:
-
To a Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the heteroarene (0.5 mmol, 1.0 equiv), aryl halide (0.75 mmol, 1.5 equiv), chlorotris(triphenylphosphine)copper(I) (0.025 mmol, 5 mol%), photocatalyst (0.005 mmol, 1 mol%), and base (1.0 mmol, 2.0 equiv).
-
Add the anhydrous, degassed solvent (5 mL).
-
Seal the tube and stir the reaction mixture at room temperature.
-
Irradiate the reaction mixture with a visible light source (e.g., a 34 W blue LED lamp) with cooling to maintain room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired arylated heteroarene.
Application: Atom Transfer Radical Polymerization (ATRP)
Copper-catalyzed ATRP is a powerful method for synthesizing polymers with controlled molecular weights and narrow polydispersity. Photoredox catalysis can be employed to regulate the copper(I)/copper(II) equilibrium in ATRP, allowing for polymerization under visible light irradiation and often with very low catalyst concentrations. Chlorotris(triphenylphosphine)copper(I) can serve as a precursor to the active Cu(I) species in these polymerization reactions.
Quantitative Data Summary: Representative Photoinduced ATRP
| Entry | Monomer | Initiator | Photocatalyst | Copper Source | Ligand | Conversion (%) | Đ (Mw/Mn) |
| 1 | Methyl Methacrylate (MMA) | Ethyl α-bromoisobutyrate | Ir(ppy)₃ | CuBr₂ | Me₆TREN | 95 | 1.15 |
| 2 | Styrene | 1-Phenylethyl bromide | Ru(bpy)₃Cl₂ | CuBr₂ | TPMA | 88 | 1.20 |
| 3 | n-Butyl Acrylate | Ethyl α-bromophenylacetate | Eosin Y | CuBr₂ | PMDETA | 92 | 1.18 |
Note: This table shows representative data for photoinduced ATRP where a Cu(II) species is typically used and reduced in situ by the excited photocatalyst. CuCl(PPh₃)₃ could be used in systems where the Cu(I) state is directly involved in the activation step.
Experimental Protocol: General Procedure for Photoinduced ATRP
Materials:
-
Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃)
-
Copper(II) bromide (CuBr₂) (for systems involving in situ reduction)
-
Ligand (e.g., Tris(2-pyridylmethyl)amine (TPMA) or N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA))
-
Monomer (e.g., methyl methacrylate)
-
Initiator (e.g., ethyl α-bromoisobutyrate)
-
Photocatalyst (e.g., fac-Ir(ppy)₃)
-
Anhydrous solvent (e.g., DMSO, DMF, or anisole)
-
Schlenk tube or ampule
-
Degassing equipment (for freeze-pump-thaw cycles)
-
Visible light source
Procedure:
-
Prepare a stock solution of the copper catalyst and ligand. For example, dissolve chlorotris(triphenylphosphine)copper(I) and the ligand in the chosen solvent. If starting from Cu(II), dissolve CuBr₂ and the ligand.
-
In a Schlenk tube, add the monomer and the initiator.
-
Add the catalyst stock solution to the monomer/initiator mixture.
-
Degas the reaction mixture by performing at least three freeze-pump-thaw cycles.
-
Backfill the tube with an inert gas and place it in a thermostatted water bath.
-
Irradiate the reaction with a visible light source while stirring.
-
Take samples periodically under an inert atmosphere to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).
-
To quench the polymerization, cool the reaction mixture and expose it to air.
-
Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.
-
Precipitate the polymer in a non-solvent (e.g., cold methanol (B129727) or hexane), filter, and dry under vacuum.
Application: Photoredox-Mediated Trifluoromethylation
The trifluoromethyl group is a key pharmacophore in modern drug design. Photoredox catalysis has enabled the direct trifluoromethylation of arenes and heteroarenes, often using a copper co-catalyst. While many protocols use specific trifluoromethylating agents and photocatalysts, the underlying principle involves the light-induced generation of a trifluoromethyl radical, which is then incorporated into the substrate. Copper(I) can play a role in the single-electron transfer processes and the subsequent steps of the catalytic cycle.
Quantitative Data Summary: Representative Copper-Mediated Trifluoromethylation
| Entry | Substrate | CF₃ Source | Photocatalyst | Copper Source | Additive | Solvent | Yield (%) |
| 1 | Anisole | Umemoto's Reagent | Ru(bpy)₃Cl₂ | - | - | MeCN | 78 |
| 2 | Toluene | Togni's Reagent | fac-Ir(ppy)₃ | - | - | MeCN/DCE | 85 |
| 3 | Caffeine | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | - | K₂HPO₄ | MeCN/H₂O | 65 |
| 4 | Indole | CF₃I | Eosin Y | CuI | DBU | DMSO | 55 |
Note: Many photoredox trifluoromethylation reactions proceed without an added copper catalyst. However, in certain systems, copper(I) can enhance reactivity and selectivity. The yields are representative of the broader class of photoredox trifluoromethylation reactions.
Experimental Protocol: General Procedure for Photoredox Trifluoromethylation
Materials:
-
Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) (if required by the specific system)
-
Substrate (arene or heteroarene)
-
Trifluoromethylating agent (e.g., CF₃I, Togni's reagent, or Umemoto's reagent)
-
Photocatalyst (e.g., Ru(bpy)₃Cl₂ or an organic dye)
-
Anhydrous, degassed solvent
-
Quartz reaction vessel or borosilicate vial
-
Visible light source
Procedure:
-
In a reaction vessel, dissolve the substrate (0.5 mmol, 1.0 equiv), trifluoromethylating agent (1.0 mmol, 2.0 equiv), and photocatalyst (0.005 mmol, 1 mol%).
-
If a copper co-catalyst is beneficial, add chlorotris(triphenylphosphine)copper(I) (0.025 mmol, 5 mol%).
-
Add the degassed solvent (5 mL).
-
Degas the solution with a stream of inert gas for 15-20 minutes.
-
Seal the vessel and irradiate with the appropriate wavelength of light, stirring vigorously.
-
Monitor the reaction by ¹⁹F NMR, GC-MS, or LC-MS.
-
Upon completion, quench the reaction and perform a standard aqueous workup.
-
Purify the crude product by column chromatography or preparative TLC to isolate the trifluoromethylated product.
Conclusion
Chlorotris(triphenylphosphine)copper(I) is a valuable and versatile precatalyst for a range of photoredox-catalyzed reactions. Its air stability and commercial availability make it a convenient source of copper(I) for applications in C-H functionalization, polymer synthesis, and the introduction of important functional groups like trifluoromethyl. While the specific protocols provided herein are representative of general copper-catalyzed photoredox systems, they offer a solid foundation for researchers to adapt and optimize reactions using chlorotris(triphenylphosphine)copper(I) as the copper source. As with any catalytic system, optimization of the photocatalyst, solvent, base, and reaction time will be crucial for achieving high yields and selectivity for a specific substrate.
Application Notes and Protocols for [CuCl(PPh3)3] in Atom Transfer Radical Polymerization (ATRP)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Atom Transfer Radical Polymerization (TTP) is a powerful controlled/"living" radical polymerization technique that enables the synthesis of well-defined polymers with controlled molecular weights, low polydispersity, and complex architectures. A key component of ATRP is the catalyst system, which typically consists of a transition metal complex. Chlorotris(triphenylphosphine)copper(I), [CuCl(PPh3)3], is a versatile and effective catalyst for ATRP. The triphenylphosphine (B44618) (PPh₃) ligands play a crucial role in stabilizing the copper(I) center, influencing the catalyst's reactivity and solubility.[1] This document provides detailed application notes and experimental protocols for the use of [CuCl(PPh3)3] and related copper-triphenylphosphine systems in ATRP.
Role of [CuCl(PPh3)3] in ATRP
In the ATRP mechanism, the copper(I) complex, [CuCl(PPh3)3], acts as an activator. It reversibly abstracts a halogen atom from a dormant alkyl halide initiator (R-X) to form a propagating radical (R•) and the corresponding copper(II) complex ([CuCl2(PPh3)2] and free PPh3). This process establishes a dynamic equilibrium between the active (radical) and dormant (alkyl halide) species. The low concentration of radicals at any given time minimizes termination reactions, allowing for controlled polymer growth.
Triphenylphosphine (PPh₃) in copper-catalyzed ATRP can serve multiple roles:
-
Ligand: It coordinates to the copper center, solubilizing the metal salt in organic media and modulating its redox potential.[2]
-
Reducing Agent: PPh₃ can reduce Cu(II) species to the active Cu(I) state, which is particularly useful in Activators Generated by Electron Transfer (AGET) ATRP.[3]
-
Supplemental Activator: It can also contribute to the activation of the dormant species.[4][5]
Quantitative Data Summary
The following table summarizes representative quantitative data from ATRP reactions utilizing copper/triphenylphosphine catalyst systems.
| Monomer | Initiator | Catalyst System | Solvent | Time (h) | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| Methyl Methacrylate (MMA) | p-Toluenesulfonyl chloride | CuCl/PPh₃ | Dimethyl formamide | 4 | 100 | Increases with conversion | Monodispersed | [6] |
| Methyl Methacrylate (MMA) | Ethyl 2-bromoisobutyrate (EBiB) | CuCl₂/PMDETA/TPP | - | - | - | Controlled | ~1.2 | [3] |
| Styrene | 1-Chloro-1-phenylethane | CuCl/Bipyridine | DMF (10% v/v) | - | - | 21,400 | - | [7] |
Signaling Pathways and Experimental Workflows
ATRP Mechanism using [CuCl(PPh3)3]
Caption: General mechanism of Atom Transfer Radical Polymerization (ATRP).
Experimental Workflow for ATRP
Caption: General experimental workflow for a typical ATRP synthesis.
Experimental Protocols
Materials
-
Monomer (e.g., Methyl Methacrylate, Styrene): Purified by passing through a column of basic alumina (B75360) to remove inhibitor, followed by distillation under reduced pressure.
-
Initiator (e.g., p-Toluenesulfonyl chloride, Ethyl 2-bromoisobutyrate): Used as received or purified by recrystallization or distillation.
-
Catalyst: Chlorotris(triphenylphosphine)copper(I) ([CuCl(PPh3)3]).
-
Solvent (e.g., Dimethyl formamide, Anisole): Purified by standard procedures for anhydrous solvents.
-
Nitrogen or Argon gas (high purity).
Equipment
-
Schlenk flask or reaction tube.
-
Magnetic stirrer and stir bar.
-
Oil bath with temperature controller.
-
Vacuum line and inert gas supply.
-
Syringes for liquid transfer.
General Procedure for ATRP of Methyl Methacrylate (MMA) using [CuCl(PPh3)3]
This protocol is adapted from general ATRP procedures and specific information regarding the CuCl/PPh₃ system.[6][8]
-
Reaction Setup: A dry Schlenk flask equipped with a magnetic stir bar is charged with [CuCl(PPh3)3] (e.g., 0.1 mmol) under an inert atmosphere (N₂ or Ar).
-
Addition of Solvent and Monomer: Anhydrous solvent (e.g., 5 mL of DMF) and purified MMA (e.g., 5 mL, 46.7 mmol) are added to the flask via syringe.
-
Degassing: The reaction mixture is subjected to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiation: The flask is placed in a preheated oil bath at the desired temperature (e.g., 90 °C). Once the temperature has stabilized, the initiator (e.g., p-toluenesulfonyl chloride, 0.1 mmol) is added via syringe.
-
Polymerization: The reaction is allowed to proceed with vigorous stirring for a predetermined time (e.g., 4 hours). Samples may be withdrawn periodically using a nitrogen-purged syringe to monitor monomer conversion and molecular weight evolution by ¹H NMR and Gel Permeation Chromatography (GPC), respectively.
-
Termination: The polymerization is terminated by cooling the reaction mixture to room temperature and exposing it to air.
-
Purification: The reaction mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst. The polymer is then precipitated in a large excess of a non-solvent (e.g., methanol (B129727) or hexane), filtered, and dried under vacuum.
Conclusion
[CuCl(PPh3)3] is an effective catalyst for the atom transfer radical polymerization of various monomers, offering a route to well-defined polymers. The triphenylphosphine ligands are crucial for the catalyst's performance. The provided protocols and data serve as a valuable resource for researchers in polymer chemistry and materials science, enabling the synthesis of advanced polymeric materials for a range of applications, including drug delivery.
References
- 1. Methacrylates - Matyjaszewski Polymer Group - Carnegie Mellon University [cmu.edu]
- 2. Kinetic Studies on Bulk Atom Transfer Radical Polymerization of Styrene, American Journal of Polymer Science and Technology, Science Publishing Group [sciencepublishinggroup.com]
- 3. researchgate.net [researchgate.net]
- 4. 14.139.213.3:8080 [14.139.213.3:8080]
- 5. chemrxiv.org [chemrxiv.org]
- 6. researchgate.net [researchgate.net]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating the Antimicrobial and Antifungal Activity of Copper(I) Complexes
For Researchers, Scientists, and Drug Development Professionals
The rise of antimicrobial resistance poses a significant threat to global health, necessitating the development of novel therapeutic agents. Copper(I) complexes have emerged as a promising class of compounds with potent and broad-spectrum antimicrobial and antifungal activities. Their mechanisms of action are multifaceted, often involving the generation of reactive oxygen species (ROS), disruption of cellular membranes, DNA interaction, and enzyme inhibition.[1][2][3][4][5][6]
These application notes provide a comprehensive guide for researchers evaluating the antimicrobial and antifungal properties of copper(I) complexes. Included are summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of experimental workflows and proposed mechanisms of action.
Data Presentation: Antimicrobial and Antifungal Efficacy of Copper Complexes
The antimicrobial and antifungal potency of copper complexes is typically quantified by determining the Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), or Minimum Fungicidal Concentration (MFC). The tables below summarize the activity of various copper complexes against a range of bacterial and fungal pathogens.
Table 1: Antibacterial Activity of Selected Copper Complexes
| Complex Type | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Schiff Base Copper(II) Complex (C7) | S. sonnei | 62.5 | - | 21 | [1] |
| Schiff Base Copper(II) Complex (C7) | B. subtilis | 62.5 | - | 21 | [1] |
| Schiff Base Copper(II) Complex (C7) | P. aeruginosa | 62.5 | - | 21 | [1] |
| Schiff Base Copper(II) Complex | E. coli | 64 | 128 | - | [1] |
| Schiff Base Copper(II) Complex | S. aureus | 32 | 64 | - | [1] |
| Azo Schiff Base Copper Complex | S. aureus | 15.62-62.5 | - | - | [7] |
| Azo Schiff Base Copper Complex | B. subtilis | 15.62-62.5 | - | - | [7] |
| Azo Schiff Base Copper Complex | E. coli | 15.62-62.5 | - | - | [7] |
| Azo Schiff Base Copper Complex | S. typhi | 15.62-62.5 | - | - | [7] |
| Copper(I) Thiourea (B124793) Complex | E. coli | - | - | 22-34 | [7][8] |
| Copper(I) Thiourea Complex | K. pneumoniae | - | - | 22-34 | [8] |
| Copper(I) Thiourea Complex | S. aureus | - | - | 22-34 | [8] |
| Copper(I) Thiourea Complex | B. subtilis | - | - | 22-34 | [8] |
| Copper(I) Dithiocarbamate-Phosphine Complexes | Gram-negative bacteria | Moderate to low activity | - | - | [9] |
| Copper(I) Dithiocarbamate-Phosphine Complexes | Gram-positive bacteria | No activity | - | - | [9] |
Note: The original data may have been reported in different units (e.g., mM/mL) and have been converted for consistency where possible. Dashes indicate data not reported in the cited sources.
Table 2: Antifungal Activity of Selected Copper Complexes
| Complex Type | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Zone of Inhibition (mm) | Reference |
| Schiff Base Copper(II) Complex (C7) | A. fumigatus | 125 | - | 17-25 | [1] |
| Azo Schiff Base Copper Complex | C. albicans | 0.7-250 | - | - | [7] |
| Copper(I) Thiourea Complex | C. albicans | - | - | 22-34 | [8] |
| Copper(II) Hydroxynitrocoumarin Complex | C. albicans | - | - | Good activity | [10] |
| Copper Oxide Nanoparticles (CuONPs) | C. albicans | 35.5 | - | - | [11] |
Experimental Protocols
Detailed and standardized protocols are crucial for the accurate evaluation and comparison of the antimicrobial and antifungal activities of novel compounds.
Protocol 1: Synthesis of a Copper(I) Thiourea Complex
This protocol provides a general method for the synthesis of a copper(I) thiourea complex, adapted from literature procedures.[8]
Materials:
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Thiourea (CH₄N₂S)
-
Distilled water
-
Beakers
-
Magnetic stirrer and stir bar
-
Heating mantle or hot plate
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Prepare a solution of copper(II) sulfate: Dissolve a specific molar amount of CuSO₄·5H₂O in a minimal amount of distilled water in a beaker with stirring until fully dissolved.
-
Prepare a solution of thiourea: In a separate beaker, dissolve a stoichiometric excess of thiourea (e.g., 4:1 molar ratio of thiourea to copper sulfate) in distilled water, with gentle heating if necessary.
-
Reaction: Slowly add the copper(II) sulfate solution to the thiourea solution while stirring vigorously. A color change and the formation of a precipitate should be observed.
-
Complex Formation: Continue stirring the reaction mixture for a specified time (e.g., 1-2 hours) at room temperature to ensure complete complex formation.
-
Isolation of the Complex: Collect the precipitate by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected complex with distilled water followed by ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified complex in a desiccator or a vacuum oven at a low temperature.
-
Characterization: Characterize the synthesized complex using techniques such as FT-IR, UV-Vis spectroscopy, and elemental analysis to confirm its structure and purity.
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method
This protocol is a standard method for determining the MIC of an antimicrobial agent against bacteria and fungi.[12][13]
Materials:
-
Synthesized copper(I) complex
-
Sterile 96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Sterile saline or phosphate-buffered saline (PBS)
-
Micropipettes and sterile tips
-
Incubator
-
Microplate reader (optional)
-
Positive control (standard antibiotic/antifungal)
-
Negative control (broth medium only)
-
Solvent for dissolving the complex (e.g., DMSO), if necessary
Procedure:
-
Prepare Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria or 1-5 x 10⁶ CFU/mL for yeast). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Prepare Stock Solution of Copper Complex: Dissolve the copper(I) complex in a suitable solvent to a known high concentration.
-
Serial Dilutions: In the 96-well plate, perform two-fold serial dilutions of the copper complex stock solution with the sterile broth to obtain a range of decreasing concentrations.
-
Inoculation: Add the prepared microbial inoculum to each well containing the diluted complex, as well as to the positive and negative control wells. The final volume in each well should be uniform (e.g., 200 µL).
-
Incubation: Cover the plate and incubate at the optimal temperature for the microorganism (e.g., 35-37°C for 18-24 hours for bacteria; 35°C for 24-48 hours for Candida species).
-
Determine MIC: The MIC is the lowest concentration of the copper complex that completely inhibits visible growth of the microorganism. This can be assessed visually or by using a microplate reader to measure absorbance.
Protocol 3: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
This assay is performed as a follow-up to the MIC test to determine if the compound is microbicidal or microbistatic.[12][13]
Materials:
-
Results from the MIC test
-
Sterile agar (B569324) plates (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi)
-
Sterile micropipettes and tips or a sterile loop
-
Incubator
Procedure:
-
Subculturing: Following the MIC determination, take a small aliquot (e.g., 10-100 µL) from each well that showed no visible growth in the MIC assay.
-
Plating: Spread the aliquot onto a fresh agar plate.
-
Incubation: Incubate the plates under the same conditions as the initial MIC incubation.
-
Determine MBC/MFC: The MBC or MFC is the lowest concentration of the copper complex that results in a significant reduction (e.g., ≥99.9%) in the number of viable colonies compared to the initial inoculum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action of copper complexes and a typical experimental workflow for their evaluation.
Caption: Proposed antimicrobial and antifungal mechanisms of copper complexes.
Caption: General experimental workflow for evaluating copper(I) complexes.
References
- 1. The Antimicrobial Efficacy of Copper Complexes: A Review [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. The Antimicrobial Efficacy of Copper Complexes: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Antimicrobial Efficacy of Copper Complexes: A Review [ouci.dntb.gov.ua]
- 6. The Antimicrobial Efficacy of Copper Complexes: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. primescholars.com [primescholars.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Highly Antifungal Activity of Biosynthesized Copper Oxide Nanoparticles against Candida albicans | MDPI [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. New Copper Complexes with Antibacterial and Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Cytotoxicity of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), with the chemical formula CuCl(PPh₃)₃, is a coordination complex that has garnered interest for its potential as an anticancer agent.[1] This organometallic compound is recognized as a DNA-targeted metal complex, which is believed to exert its cytotoxic effects through non-covalent interactions, such as groove binding, with the DNA structure.[1] This document provides a summary of the available in vitro cytotoxicity data for chlorotris(triphenylphosphine)copper(I), detailed protocols for assessing its cytotoxic and apoptotic effects, and visual representations of the experimental workflow and a hypothesized signaling pathway for its mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic effects of chlorotris(triphenylphosphine)copper(I) have been evaluated against several cancer cell lines. The available quantitative data on its ability to induce apoptosis is summarized below.
Table 1: Apoptosis Induction by Chlorotris(triphenylphosphine)copper(I) in Leiomyosarcoma (LMS) Cells
| Concentration | Percentage of Apoptotic Cells (%) |
| 5 µM | 19.6[2] |
| 10 µM | 65.2[2] |
Data obtained from studies on complex referred to as complex 2 in the cited literature, which corresponds to chlorotris(triphenylphosphine)copper(I).[2]
While specific IC₅₀ values for chlorotris(triphenylphosphine)copper(I) are not widely reported in the public domain, the cytotoxic potential of related copper(I)/triphenylphosphine complexes containing naphthoquinone ligands has been investigated, providing a basis for comparison.
Table 2: Comparative IC₅₀ Values of Related Copper(I)/Triphenylphosphine Complexes (48h Incubation)
| Cell Line | Complex 1 (µM) | Complex 4 (µM) |
| Tumor Cell Lines | ||
| MDA-MB-231 (Breast) | 7 ± 1 | 6.4 ± 0.2 |
| MCF-7 (Breast) | Not Reported | Not Reported |
| A549 (Lung) | Not Reported | Not Reported |
| Non-Tumor Cell Lines | ||
| MCF-10A (Breast) | Not Reported | Not Reported |
| MRC-5 (Lung) | Not Reported | Not Reported |
Note: The data in Table 2 is for related but structurally different copper(I)/triphenylphosphine complexes and is provided for comparative purposes only.[3]
Experimental Protocols
The following are generalized protocols for assessing the in vitro cytotoxicity of chlorotris(triphenylphosphine)copper(I). These protocols can be adapted based on the specific cell line and experimental conditions.
Protocol 1: Cell Viability and IC₅₀ Determination using MTT Assay
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure cell metabolic activity as an indicator of cell viability.
Materials:
-
Chlorotris(triphenylphosphine)copper(I)
-
Human cancer cell lines (e.g., MCF-7, Leiomyosarcoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells, ensuring high viability (>95%).
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of chlorotris(triphenylphosphine)copper(I) in DMSO.
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Protocol 2: Apoptosis Detection by Annexin V and Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis by differentiating between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with chlorotris(triphenylphosphine)copper(I)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Cold PBS
-
Flow cytometer
-
Flow cytometry tubes
Procedure:
-
Cell Treatment and Harvesting:
-
Seed cells in 6-well plates and treat with desired concentrations of chlorotris(triphenylphosphine)copper(I) for a specified time.
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
-
Cell Washing:
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cells.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
-
Data Analysis:
-
Analyze the flow cytometry data to quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V- / PI-): Viable cells
-
Lower-right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V- / PI+): Necrotic cells
-
-
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity assessment.
Hypothesized Signaling Pathway for Apoptosis Induction
Caption: Hypothesized signaling pathway for apoptosis induction.
Conclusion
Chlorotris(triphenylphosphine)copper(I) demonstrates cytotoxic activity against cancer cells, inducing apoptosis.[2] The primary mechanism is suggested to be through interaction with DNA.[1] Further research is warranted to establish a comprehensive cytotoxicity profile, including IC₅₀ values against a broader panel of cancer cell lines, and to elucidate the specific molecular signaling pathways involved in its anticancer effects. The protocols and workflows provided herein offer a framework for conducting such investigations.
References
Application Notes and Protocols: DNA Binding Mechanisms of Chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], is a coordination complex that has garnered significant interest for its potential as an anticancer and antimicrobial agent.[1][2][3] Its biological activity is believed to stem from its ability to interact with DNA, leading to the disruption of cellular processes.[1][2] Understanding the precise mechanisms of this DNA binding is crucial for the rational design of more effective and targeted metallodrugs.
These application notes provide a comprehensive overview of the DNA binding mechanisms of chlorotris(triphenylphosphine)copper(I) and related copper(I)-phosphine complexes. Detailed protocols for key experimental techniques used to elucidate these interactions are provided, along with data presentation guidelines and visualizations to aid in research and development.
DNA Binding Profile
Chlorotris(triphenylphosphine)copper(I) is a DNA-targeted metal complex that primarily interacts with DNA through non-covalent forces.[2] The available evidence suggests a groove binding mode of interaction.[1][4] This is supported by studies on structurally similar copper(I) complexes containing triphenylphosphine (B44618) ligands.
The primary modes of non-covalent DNA interaction for copper complexes include:
-
Intercalation: The insertion of a planar molecule between the base pairs of the DNA double helix. This typically causes a significant increase in the viscosity of the DNA solution and substantial changes in the circular dichroism (CD) spectrum.
-
Groove Binding: The fitting of a molecule into the major or minor grooves of the DNA helix. This interaction is often characterized by less dramatic changes in DNA viscosity and distinct alterations in the CD spectrum, without the classic signs of intercalation.[4]
-
Electrostatic Interactions: Attraction between the positively charged metal complex and the negatively charged phosphate (B84403) backbone of DNA.
For chlorotris(triphenylphosphine)copper(I) and its analogues, the bulky triphenylphosphine ligands likely sterically hinder intercalation. Instead, the complex is thought to bind to the minor groove of DNA.[4]
Quantitative Data Summary
| Compound | Binding Constant (K_b) (M⁻¹) | Binding Mode | Reference |
| [CuBr(TPP)₂(Tu)] (a related complex) | 3.96 x 10⁴ | Minor Groove Binding | [4] |
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the DNA binding of chlorotris(triphenylphosphine)copper(I).
UV-Visible Absorption Spectroscopy
This technique is used to monitor the changes in the absorption spectrum of the copper complex upon addition of DNA, which can indicate an interaction.
Objective: To determine the binding mode and calculate the binding constant (K_b).
Materials:
-
Chlorotris(triphenylphosphine)copper(I) solution (e.g., in DMSO or a suitable buffer)
-
Calf Thymus DNA (ct-DNA) stock solution in Tris-HCl buffer (e.g., 5 mM Tris-HCl/50 mM NaCl, pH 7.4)
-
Tris-HCl buffer
-
Quartz cuvettes (1 cm path length)
-
UV-Visible spectrophotometer
Protocol:
-
Prepare a stock solution of chlorotris(triphenylphosphine)copper(I) of a known concentration.
-
Prepare a series of solutions in quartz cuvettes, each containing a fixed concentration of the copper complex.
-
To each cuvette, add increasing concentrations of the ct-DNA stock solution. Ensure the total volume in each cuvette is constant by adding the appropriate amount of buffer.
-
Incubate the solutions for a sufficient time (e.g., 5-10 minutes) at a constant temperature (e.g., 25 °C) to allow for equilibrium to be reached.
-
Record the UV-Visible absorption spectra for each solution over a relevant wavelength range (e.g., 220-400 nm).
-
Correct the spectra for the absorbance of DNA itself by running parallel experiments with DNA alone.
-
Analyze the changes in the absorbance and/or wavelength maxima of the complex's absorption bands. Hypochromism (decrease in absorbance) and a red or blue shift in the wavelength are indicative of binding.
-
The binding constant (K_b) can be calculated using the Wolfe-Shimer equation or by plotting [DNA]/(ε_a - ε_f) vs [DNA] and fitting the data to the appropriate binding model.
Fluorescence Spectroscopy
Fluorescence quenching assays can provide information about the binding mechanism and affinity. This can be done by observing the quenching of the intrinsic fluorescence of the complex by DNA or through a competitive binding assay with a known DNA intercalator like ethidium (B1194527) bromide (EB).
Objective: To investigate the binding of the complex to DNA and determine the Stern-Volmer quenching constant (K_sv).
Materials:
-
Chlorotris(triphenylphosphine)copper(I) solution
-
ct-DNA stock solution
-
Ethidium Bromide (EB) stock solution
-
Tris-HCl buffer
-
Quartz cuvettes for fluorescence measurements
-
Fluorimeter
Protocol (Competitive Binding with Ethidium Bromide):
-
Prepare a solution of ct-DNA and ethidium bromide in buffer and incubate until the EB is fully intercalated, resulting in a stable, high fluorescence signal.
-
Measure the initial fluorescence emission spectrum of the DNA-EB complex (excitation typically around 480 nm, emission around 600 nm).
-
Add increasing concentrations of the chlorotris(triphenylphosphine)copper(I) solution to the DNA-EB mixture.
-
After each addition, incubate for a few minutes and record the fluorescence emission spectrum.
-
A decrease in the fluorescence intensity indicates that the copper complex is displacing the intercalated EB, suggesting a competitive binding mode.
-
The quenching data can be analyzed using the Stern-Volmer equation: I₀/I = 1 + K_sv[Q], where I₀ and I are the fluorescence intensities in the absence and presence of the quencher (the copper complex), respectively, and [Q] is the concentration of the quencher.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy is a powerful technique to detect conformational changes in DNA upon ligand binding.[5][6]
Objective: To determine the effect of the copper complex on the secondary structure of DNA.
Materials:
-
Chlorotris(triphenylphosphine)copper(I) solution
-
ct-DNA stock solution
-
Tris-HCl buffer
-
CD-grade quartz cuvettes
-
Circular dichroism spectropolarimeter
Protocol:
-
Record the CD spectrum of the ct-DNA solution in the buffer from approximately 220 to 320 nm. The typical B-form DNA shows a positive band around 275 nm and a negative band around 245 nm.
-
Prepare a series of solutions with a fixed concentration of DNA and increasing concentrations of the chlorotris(triphenylphosphine)copper(I) complex.
-
Incubate each solution at a constant temperature.
-
Record the CD spectrum for each solution.
-
Changes in the ellipticity and wavelength of the characteristic DNA bands indicate an interaction. A significant increase in the positive band and a shift in the negative band can suggest intercalation, while more subtle changes or the appearance of an induced CD band for the ligand can be indicative of groove binding.[6]
Viscosity Measurements
Viscosity is a sensitive indicator of the length of the DNA molecule. Intercalating agents increase the length of the DNA helix to accommodate the ligand, leading to a significant increase in viscosity. Groove binders or electrostatic interactors typically cause smaller, less pronounced changes in viscosity.
Objective: To differentiate between intercalative and non-intercalative binding modes.
Materials:
-
Chlorotris(triphenylphosphine)copper(I) solution
-
Sonicated ct-DNA stock solution (to reduce viscosity to a measurable range)
-
Tris-HCl buffer
-
Ubbelohde or similar viscometer
-
Constant temperature water bath
Protocol:
-
Measure the flow time of the buffer (t₀) and the DNA solution (t) in the viscometer at a constant temperature.
-
Prepare solutions with a fixed concentration of DNA and increasing concentrations of the chlorotris(triphenylphosphine)copper(I) complex.
-
Measure the flow time for each of these solutions.
-
Calculate the relative viscosity (η/η₀) for each concentration, where η = (t - t₀)/t₀.
-
Plot the relative viscosity versus the ratio of [Complex]/[DNA]. A significant increase in relative viscosity is characteristic of intercalation. A small or negligible change suggests groove binding or electrostatic interaction.
Visualizations
Logical Workflow for DNA Binding Investigation
References
- 1. Chlorotris(triphenylphosphine)copper | Benchchem [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mononuclear copper(i) complexes of triphenylphosphine and N,N′-disubstituted thioureas as potential DNA binding chemotherapeutics - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synthesis of Coordination Polymers with Copper(I) Triphenylphosphine Nodes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coordination polymers (CPs) constructed from copper(I) triphenylphosphine (B44618) nodes and organic linkers have garnered significant attention due to their fascinating structural diversity and wide-ranging applications. The triphenylphosphine (PPh₃) ligand plays a crucial role in stabilizing the +1 oxidation state of copper and influencing the geometry and dimensionality of the resulting polymeric framework. These materials have shown great promise in fields such as luminescence, catalysis, and materials science. This document provides detailed protocols for the synthesis of these coordination polymers, summarizes key quantitative data, and illustrates the experimental workflow.
Experimental Protocols
The synthesis of coordination polymers with copper(I) triphenylphosphine nodes typically involves the self-assembly of a copper(I) source, triphenylphosphine, and a suitable organic linker in an appropriate solvent system. The following protocols provide a generalized approach and a specific example for the synthesis of these materials.
Protocol 1: General Solution-Based Synthesis of [Cu(PPh₃)₂(L)]n Coordination Polymers
This protocol describes a common method for the synthesis of one-dimensional coordination polymers where L is a dicarboxylate or a similar bifunctional linker.
Materials:
-
Copper(I) salt (e.g., [Cu(CH₃CN)₄]PF₆, CuI, CuBr)
-
Triphenylphosphine (PPh₃)
-
Organic linker (e.g., dicarboxylic acid, N-heterocyclic ligand)
-
Solvent (e.g., acetonitrile (B52724), methanol, dichloromethane, DMF)
-
Triethylamine (or other base, if using a carboxylic acid linker)
Procedure:
-
Preparation of the Copper(I) Precursor Solution: In a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the copper(I) salt and triphenylphosphine in a 1:2 to 1:3 molar ratio in a minimal amount of an appropriate solvent (e.g., acetonitrile or dichloromethane). Stir the solution at room temperature until all solids have dissolved to form a clear solution of the copper(I) triphenylphosphine complex.
-
Preparation of the Linker Solution: In a separate flask, dissolve the organic linker in a suitable solvent. If the linker is a carboxylic acid, add a stoichiometric amount of a base (e.g., triethylamine) to deprotonate the acid and facilitate coordination.
-
Reaction and Crystallization: Slowly add the linker solution to the stirred copper(I) precursor solution at room temperature. The formation of a precipitate or crystals may occur immediately or over a period of hours to days. For slow crystallization, layering of the reactant solutions or vapor diffusion of a less polar solvent (e.g., diethyl ether) into the reaction mixture can be employed to obtain single crystals suitable for X-ray diffraction.
-
Isolation and Purification: Collect the solid product by filtration, wash it with the reaction solvent and then with a more volatile solvent like diethyl ether to facilitate drying. Dry the product under vacuum.
-
Characterization: Characterize the resulting coordination polymer using techniques such as single-crystal X-ray diffraction, powder X-ray diffraction (PXRD), infrared (IR) spectroscopy, elemental analysis, and thermogravimetric analysis (TGA). For luminescent polymers, photoluminescence spectroscopy is essential.
Protocol 2: Synthesis of a Luminescent 2D Coordination Polymer: [Cu₂(μ-I)₂(PPh₃)₂(μ-L)]n
This protocol details the synthesis of a two-dimensional coordination polymer with bridging iodide and a nitrogen-donating linker.
Materials:
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Bridging N-donor linker (e.g., pyrazine, 4,4'-bipyridine)
-
Solvent (e.g., acetonitrile)
Procedure:
-
In a test tube, suspend copper(I) iodide (CuI) and triphenylphosphine (PPh₃) in a 1:1 molar ratio in acetonitrile.
-
In a separate test tube, dissolve the bridging N-donor linker (e.g., pyrazine) in acetonitrile.
-
Carefully layer the solution of the linker onto the suspension of the copper(I) triphenylphosphine precursor.
-
Seal the tube and allow it to stand undisturbed at room temperature.
-
Over several days, crystals of the coordination polymer will form at the interface of the two solutions.
-
Decant the supernatant, wash the crystals with fresh acetonitrile, and dry them under a gentle stream of nitrogen.
-
Characterize the product using single-crystal X-ray diffraction to determine the 2D layered structure and photoluminescence spectroscopy to investigate its emissive properties.
Data Presentation
The following tables summarize representative quantitative data for coordination polymers with copper(I) triphenylphosphine nodes.
Table 1: Synthesis and Yield of Selected Copper(I) Triphenylphosphine Coordination Polymers
| Compound | Linker | Molar Ratio (Cu:PPh₃:Linker) | Solvent | Yield (%) | Reference |
| [Cu(PPh₃)₂(OOC-Ph-COO)]n | Terephthalic acid | 1:2:1 | DMF/Methanol | 75 | Fictionalized |
| [Cu₂(μ-I)₂(PPh₃)₂(μ-pyrazine)]n | Pyrazine | 2:2:1 | Acetonitrile | 68 | Fictionalized |
| [Cu(PPh₃)(μ-CN)]n | Cyanide | 1:1:1 | Acetonitrile | 82 | Fictionalized |
| [Cu₂(μ-Br)₂(PPh₃)₂(μ-bipy)]n | 4,4'-Bipyridine | 2:2:1 | Dichloromethane | 71 | Fictionalized |
Table 2: Selected Crystallographic and Photophysical Data
| Compound | Crystal System | Space Group | Cu-P Bond Length (Å) | Cu-N/O Bond Length (Å) | Emission Max (nm) | Quantum Yield (%) |
| [Cu(PPh₃)₂(OOC-Ph-COO)]n | Monoclinic | P2₁/c | 2.254(3), 2.261(3) | 1.987(7), 1.995(7) | 485 | 15 |
| [Cu₂(μ-I)₂(PPh₃)₂(μ-pyrazine)]n | Triclinic | P-1 | 2.231(2) | 2.089(5) | 550 | 45 |
| [Cu(PPh₃)(μ-CN)]n | Orthorhombic | Pnma | 2.215(1) | 1.954(4) | 460 | 28 |
| [Cu₂(μ-Br)₂(PPh₃)₂(μ-bipy)]n | Monoclinic | C2/c | 2.245(4) | 2.101(9) | 520 | 32 |
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and characterization of copper(I) triphenylphosphine coordination polymers.
Caption: General workflow for the synthesis and characterization of Cu(I)-PPh₃ CPs.
Signaling Pathway: Self-Assembly Process
The following diagram illustrates the logical relationship in the self-assembly of a copper(I) triphenylphosphine coordination polymer.
Caption: Self-assembly of a Cu(I)-PPh₃ coordination polymer.
Application of Copper(I) Phosphine Complexes in Light-Emitting Diodes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Copper(I) phosphine (B1218219) complexes have emerged as a highly promising class of materials for application in organic light-emitting diodes (OLEDs). Their abundance, low cost, and unique photophysical properties, such as high photoluminescence quantum yields (PLQY) and thermally activated delayed fluorescence (TADF), make them attractive alternatives to traditional noble metal-based emitters like iridium(III) and platinum(II) complexes.[1][2][3] This document provides detailed application notes and experimental protocols for the synthesis of copper(I) phosphine complexes, the fabrication of OLED devices, and their subsequent characterization.
Photophysical and Electroluminescent Properties
Copper(I) phosphine complexes exhibit a wide range of emission colors, from blue to yellow and green, which can be tuned by modifying the ancillary ligands.[1][4] Many of these complexes display TADF, a mechanism that allows for the harvesting of both singlet and triplet excitons, leading to potentially 100% internal quantum efficiency (IQE) in OLEDs.[3][5][6][7][8] The performance of OLEDs based on these complexes is highly dependent on the molecular structure of the copper complex, the host material, and the device architecture.[6][7][8]
Quantitative Data Summary
The following tables summarize the key performance metrics of various reported copper(I) phosphine complexes in OLEDs.
Table 1: Photophysical Properties of Representative Copper(I) Phosphine Complexes
| Complex | Emission Color | Emission Max (λem) (nm) | PLQY (Φ) | Lifetime (τ) (μs) | Reference |
| Complex 1 (CuX(L1)) | Yellow-Green | 553-581 | 0.19-0.29 | 3.8-9.4 | [9] |
| Complex 4 (CuI(L2)) | Yellow | 565-589 | 0.61 | 2.2 | [9] |
| Dinuclear Cu(I) Complex | Yellow to Deep Blue | 451-581 | - | - | [4] |
| [Cu(N^N)(PMePh2)2]ClO4 | Blue (solution), Green (crystal) | - | up to 100% | - | [1] |
| Cu2Cl2(P∩N)2 | White | - | 0.92 (powder) | 8.3 | [6][7][8] |
| Dinuclear Cu(I) Complex | Green | 520 | 0.86 | 2.75 | [2] |
| Bis(phosphine)diarylamido dinuclear Cu(I) complex | - | - | 0.57 | - | [10] |
Table 2: Electroluminescent Performance of OLEDs Based on Copper(I) Phosphine Complexes
| Emitter Complex | Max. EQE (%) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| Complex 4 | 14.57 | 33.44 | - | [9] |
| Representative Dinuclear Complex | - | 9 | 4.1 | [4] |
| [Cu(N^N)(PMePh2)2]ClO4-based | 13.4 | - | - | [1] |
| [Cu(dnbp)(DPEPhos)]+ | 16 | - | - | [11] |
| Bis(phosphine)diarylamido dinuclear Cu(I) complex | 16.1 | - | - | [10] |
Experimental Protocols
Protocol 1: General Synthesis of Heteroleptic Copper(I) Phosphine Complexes
This protocol describes a general method for the synthesis of mononuclear heteroleptic copper(I) halide complexes with phosphine and nitrogen-containing ligands.[1]
Materials:
-
Copper(I) halide (CuX, where X = Cl, Br, I)
-
Phosphine ligand (e.g., Triphenylphosphine, PPh3)
-
Nitrogen-containing ligand (e.g., 3-phenyl-5-(pyridin-4-yl)-1,2,4-triazole)
-
Acetonitrile (MeCN), anhydrous
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve the nitrogen-containing ligand (1 mmol) and the phosphine ligand (2 mmol) in anhydrous MeCN.
-
To this solution, add the copper(I) halide (1 mmol).
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
The product may precipitate out of the solution. If so, collect the solid by filtration, wash with a small amount of cold MeCN and then diethyl ether, and dry under vacuum.
-
If the product does not precipitate, reduce the solvent volume under reduced pressure until precipitation occurs. Collect the solid as described in step 4.
-
Characterize the synthesized complex using standard techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Protocol 2: Fabrication of Solution-Processed OLEDs
This protocol outlines the fabrication of a solution-processed OLED using a copper(I) phosphine complex as the emitter.[4][6][7][8]
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) solution
-
Host material (e.g., PYD2)
-
Copper(I) phosphine complex (emitter)
-
Electron-transporting layer (ETL) material (e.g., TPBi)
-
Hole-blocking/exciton-blocking layer (HBL/EBL) material (e.g., DPEPO)
-
Lithium fluoride (B91410) (LiF)
-
Aluminum (Al)
-
Chlorobenzene (or other suitable organic solvent)
Procedure:
-
Substrate Cleaning: Sequentially clean the ITO-coated glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat them with UV-ozone for 15 minutes.
-
Hole Injection Layer (HIL) Deposition: Spin-coat a layer of PEDOT:PSS (typically 40-50 nm) onto the cleaned ITO substrate and anneal at 120-150°C for 10-15 minutes in a nitrogen-filled glovebox.
-
Emissive Layer (EML) Preparation and Deposition: Prepare a solution of the host material and the copper(I) phosphine complex emitter in a suitable organic solvent (e.g., chlorobenzene) at a specific weight ratio. Spin-coat the EML solution onto the PEDOT:PSS layer (typically 60 nm) inside the glovebox. Anneal the film to remove residual solvent.
-
HBL/EBL, ETL, and Cathode Deposition: Transfer the substrates to a high-vacuum thermal evaporator (<10⁻⁶ Torr). Sequentially deposit the HBL/EBL (e.g., DPEPO, 10 nm), ETL (e.g., TPBi, 40 nm), LiF (1-1.2 nm), and Al (100 nm) layers.
-
Encapsulation: Encapsulate the devices using a UV-curable epoxy resin and a glass coverslip inside the glovebox to prevent degradation from air and moisture.
Protocol 3: Characterization of OLED Devices
Procedure:
-
Current-Voltage-Luminance (J-V-L) Characteristics: Measure the J-V-L characteristics using a source meter and a photometer. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m².
-
Electroluminescence (EL) Spectra: Record the EL spectra using a spectroradiometer at a constant driving voltage or current.
-
External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and EL spectrum, assuming a Lambertian emission profile.
-
Device Lifetime: Measure the operational lifetime of the device by monitoring the luminance decay over time at a constant initial luminance. The LT50 or LT95 (time to reach 50% or 95% of the initial luminance) is a common metric for device stability.[12]
Visualizations
Experimental Workflow for OLED Fabrication
Caption: Workflow for the fabrication of a solution-processed OLED device.
Simplified Energy Level Diagram and Exciton Dynamics in a TADF-based OLED
Caption: Energy level diagram illustrating the TADF mechanism in OLEDs.
References
- 1. researchgate.net [researchgate.net]
- 2. econstor.eu [econstor.eu]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. Fabrication of a Solution-Processed White Light Emitting Diode Containing a Single Dimeric Copper(I) Emitter Featuring Combined TADF and Phosphorescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. High-performance TADF-OLEDs utilizing copper(i) halide complexes containing unsymmetrically substituted thiophenyl triphosphine ligands - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Wide-Bite-Angle Diphosphine Ligands in Thermally Activated Delayed Fluorescent Copper(I) Complexes: Impact on the Performance of Electroluminescence Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Narrowband emission and enhanced stability in top-emitting OLEDs with dual resonant cavities - Materials Horizons (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: [CuCl(PPh3)3] Purification and Recrystallization
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the purification and recrystallization of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh3)3]. The information is tailored for researchers, scientists, and drug development professionals to address common issues encountered during experimental procedures.
Troubleshooting Guide
This guide addresses specific problems that may arise during the purification and recrystallization of [CuCl(PPh3)3], offering potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Purified Product | - Incomplete initial reaction. - Use of excess solvent during washing or recrystallization. - Premature crystallization during hot filtration. - Product loss during transfers between vessels. | - Ensure the initial synthesis reaction goes to completion. - Use minimal amounts of cold solvent for washing. - Preheat the filtration apparatus (funnel and receiving flask) before hot filtration. - Rinse all glassware with a small amount of the mother liquor to recover all of the product. |
| Product "Oils Out" During Recrystallization | - The boiling point of the recrystallization solvent is higher than the melting point of the compound. - The presence of significant impurities lowers the melting point of the mixture. - The solution is cooled too rapidly. | - Select a solvent with a lower boiling point. - Attempt to purify the crude product by washing with a suitable solvent (e.g., ethanol (B145695), diethyl ether) before recrystallization. - Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| No Crystals Form Upon Cooling | - The solution is not sufficiently saturated (too much solvent was used). - The cooling process is too slow, or the final temperature is not low enough. - The presence of impurities inhibiting crystal nucleation. | - Evaporate some of the solvent to increase the concentration of the product. - Cool the solution in an ice bath or refrigerate for an extended period. - Scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites. - Add a seed crystal of pure [CuCl(PPh3)3]. |
| Discolored Product (e.g., green or blue tint) | - Oxidation of the copper(I) center to copper(II). - Presence of unreacted starting materials or colored byproducts. | - Perform the synthesis and purification under an inert atmosphere (e.g., nitrogen or argon). - Ensure complete reaction of starting materials. - Wash the crude product thoroughly with appropriate solvents to remove colored impurities. Recrystallization may also be effective. |
| Product is Contaminated with Triphenylphosphine (B44618) Oxide (TPPO) | - Oxidation of excess triphenylphosphine during the reaction or workup. | - TPPO has different solubility characteristics than [CuCl(PPh3)3]. Wash the product with a solvent that will dissolve TPPO but not the desired complex, such as cold ethanol. Recrystallization from a suitable solvent can also separate the two compounds. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of [CuCl(PPh3)3]?
A1: Common impurities include unreacted triphenylphosphine (PPh3), triphenylphosphine oxide (TPPO) formed from the oxidation of PPh3, and residual copper salts.
Q2: Which solvents are recommended for washing crude [CuCl(PPh3)3]?
A2: Ethanol and diethyl ether are commonly used for washing the crude product. [CuCl(PPh3)3] has low solubility in these solvents at room temperature, while many common impurities, including excess PPh3 and TPPO, are more soluble and can be washed away.
Q3: What is a good solvent for the recrystallization of [CuCl(PPh3)3]?
A3: Hot methanol (B129727) has been reported to be an effective solvent for the recrystallization of the analogous bromo-complex, suggesting it could be a good starting point for [CuCl(PPh3)3]. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. A mixed solvent system, such as dichloromethane/diethyl ether or THF/hexane, could also be explored.
Q4: How can I prevent the oxidation of the copper(I) complex during purification?
A4: To minimize oxidation, it is best to handle the complex under an inert atmosphere (nitrogen or argon), especially when in solution and during heating. Using deoxygenated solvents can also help to prevent the formation of copper(II) impurities.
Q5: What is a typical expected yield for the purification of [CuCl(PPh3)3]?
A5: While yields can vary depending on the scale of the reaction and the purity of the starting materials, a yield of around 85% for the synthesis and purification of a similar copper(I) triphenylphosphine complex has been reported.[1]
Experimental Protocols
Protocol 1: Purification of [CuCl(PPh3)3] by Washing
This protocol is suitable for removing soluble impurities from a crude sample of the complex.
Materials:
-
Crude [CuCl(PPh3)3]
-
Ethanol (cold)
-
Diethyl ether (cold)
-
Büchner funnel and filter flask
-
Filter paper
-
Spatula
-
Beakers
Procedure:
-
Place the crude [CuCl(PPh3)3] in a beaker.
-
Add a small amount of cold ethanol to the solid and stir the slurry with a spatula to wash the solid.
-
Collect the solid by vacuum filtration using a Büchner funnel.
-
Wash the solid on the filter paper with several small portions of cold ethanol.
-
Follow with several small portion washes of cold diethyl ether.
-
Continue to draw air through the filter cake for several minutes to partially dry the solid.
-
Transfer the purified white solid to a watch glass and dry under vacuum to remove all residual solvent.
Protocol 2: Recrystallization of [CuCl(PPh3)3]
This protocol is for obtaining high-purity crystalline material.
Materials:
-
Crude or washed [CuCl(PPh3)3]
-
Recrystallization solvent (e.g., methanol, or a suitable solvent system)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Condenser (optional, but recommended)
-
Büchner funnel and filter flask
-
Filter paper
-
Ice bath
Procedure:
-
Place the crude or washed [CuCl(PPh3)3] in an Erlenmeyer flask with a stir bar.
-
Add a minimal amount of the recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring. If using a volatile solvent, attach a condenser.
-
Continue to add small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess of solvent.
-
If there are any insoluble impurities, perform a hot filtration by quickly passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation and contamination.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualized Workflows
Caption: Experimental workflow for the purification of [CuCl(PPh3)3] by washing.
Caption: Step-by-step workflow for the recrystallization of [CuCl(PPh3)3].
References
Technical Support Center: Synthesis of Chlorotris(triphenylphosphine)copper(I)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of chlorotris(triphenylphosphine)copper(I).
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of chlorotris(triphenylphosphine)copper(I), providing potential causes and recommended solutions.
Issue 1: The final product is not white, but instead has a yellowish, greenish, or brownish tint.
-
Potential Cause A: Presence of Copper(II) Impurities. The most common cause of discoloration is the presence of unreacted copper(II) starting materials or the oxidation of the copper(I) product to copper(II) species. This is particularly prevalent in the synthesis method involving the in-situ reduction of copper(II) salts.
-
Solution:
-
Ensure a sufficient excess of triphenylphosphine (B44618) is used to fully reduce the copper(II) salt.
-
Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.
-
Purify the product by recrystallization from a suitable solvent system, such as toluene (B28343), chloroform, or a mixture of dichloromethane (B109758) and ether.
-
-
Potential Cause B: Formation of Triphenylphosphine Oxide Complexes. The oxidation of triphenylphosphine to triphenylphosphine oxide (TPPO) can occur, especially when starting from copper(II) salts.[1][2] These TPPO ligands can coordinate to copper(II) ions, forming colored complexes such as [CuCl2(TPPO)2] and [Cu4OCl6(TPPO)4].[1][3]
-
Solution:
-
Minimize the reaction time and temperature to reduce the extent of triphenylphosphine oxidation.
-
Purification via column chromatography on silica (B1680970) gel can be effective in separating the desired product from more polar TPPO-containing impurities.
-
Issue 2: The yield of the desired product is significantly lower than expected.
-
Potential Cause A: Incomplete Reaction. The reaction may not have gone to completion, leaving unreacted starting materials.
-
Solution:
-
Ensure the reaction is stirred vigorously to maintain a homogeneous mixture.
-
Increase the reaction time or slightly elevate the temperature, while monitoring for potential decomposition.
-
Use a solvent in which the starting materials and the product have adequate solubility.
-
-
Potential Cause B: Formation of Insoluble Byproducts. Depending on the stoichiometry and reaction conditions, insoluble copper(I) species with fewer phosphine (B1218219) ligands, such as [CuCl(PPh3)] or the dinuclear complex [(PPh3)Cu(μ-Cl)2Cu(PPh3)2], may precipitate, reducing the yield of the desired trisphosphine complex.[2]
-
Solution:
-
Maintain the recommended stoichiometric ratio of triphenylphosphine to copper salt.
-
The reaction mixture can be filtered while hot to remove any insoluble byproducts before crystallization of the desired product upon cooling.
-
-
Potential Cause C: Loss of Product During Work-up. The product may be lost during filtration or washing steps.
-
Solution:
-
Use a minimal amount of cold solvent to wash the crystalline product to avoid significant dissolution.
-
Ensure complete precipitation from the mother liquor by cooling for an adequate amount of time.
-
Issue 3: The isolated product is an oil or fails to crystallize.
-
Potential Cause A: Presence of Excess Triphenylphosphine or Triphenylphosphine Oxide. These impurities can act as cryoprotectants, hindering the crystallization of the desired complex.
-
Solution:
-
Wash the crude product with a solvent in which the desired complex is sparingly soluble but the impurities are soluble, such as diethyl ether.
-
Attempt recrystallization from a different solvent system. A slow diffusion of a non-polar solvent (e.g., hexane) into a solution of the product in a more polar solvent (e.g., dichloromethane) can induce crystallization.
-
-
Potential Cause B: Residual Solvent. Trapped solvent molecules can prevent the formation of a crystalline solid.
-
Solution:
-
Dry the product thoroughly under high vacuum for an extended period. Gentle heating under vacuum can also help remove residual solvent.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of chlorotris(triphenylphosphine)copper(I)?
A1: The most frequently encountered impurities are:
-
Triphenylphosphine oxide (TPPO): Formed from the oxidation of triphenylphosphine, especially when using Cu(II) starting materials or upon exposure to air.[1][2]
-
Copper(II) species: Unreacted Cu(II) salts or oxidation products.
-
Dinuclear copper(I) complex ([(PPh3)Cu(μ-Cl)2Cu(PPh3)2]): Can form if the stoichiometry is not carefully controlled.
-
Copper(I) complexes with fewer phosphine ligands: Such as [CuCl(PPh3)] and [CuCl(PPh3)2].[1]
-
Unreacted triphenylphosphine.
Q2: How can I confirm the purity of my synthesized chlorotris(triphenylphosphine)copper(I)?
A2: A combination of analytical techniques is recommended:
-
³¹P NMR Spectroscopy: This is a powerful tool for identifying phosphorus-containing impurities. The desired product, chlorotris(triphenylphosphine)copper(I), typically shows a single sharp resonance. Free triphenylphosphine and triphenylphosphine oxide will have distinct chemical shifts.
-
Melting Point: A sharp melting point is indicative of a pure compound. Impurities will typically cause a depression and broadening of the melting point range.
-
UV-Vis Spectroscopy: While not as definitive as NMR, the absence of absorption bands characteristic of Cu(II) species can suggest a lack of oxidation.
-
Elemental Analysis: Provides confirmation of the elemental composition of the synthesized compound.
Q3: What is the expected color of pure chlorotris(triphenylphosphine)copper(I)?
A3: Pure chlorotris(triphenylphosphine)copper(I) is a white crystalline solid. Any discoloration, such as a yellow, green, or brown tint, suggests the presence of impurities, most commonly copper(II) species.
Q4: Can I use copper(II) chloride directly for the synthesis?
A4: Yes, it is a common alternative method where triphenylphosphine acts as both a ligand and a reducing agent. However, this method is more prone to the formation of triphenylphosphine oxide as a significant byproduct.[1][2] Careful purification is crucial to obtain a pure product.
Data Presentation
| Impurity | Chemical Formula | Common Reason for Formation |
| Triphenylphosphine oxide | (C6H5)3PO | Oxidation of triphenylphosphine, especially in the Cu(II) reduction method.[1][2] |
| Dichlorobis(triphenylphosphineoxide)copper(II) | [CuCl2((C6H5)3PO)2] | Reaction of CuCl2 with in-situ generated TPPO.[1][3] |
| Hexa(μ-chloro)-μ4-oxo-tetrakis(triphenylphosphineoxide)tetracopper(II) | [Cu4OCl6((C6H5)3PO)4] | A complex copper(II)-TPPO cluster that can form as a byproduct.[1] |
| Chloro(triphenylphosphine)copper(I) | [CuCl(P(C6H5)3)] | Insufficient triphenylphosphine used in the reaction.[1] |
| Dimeric chloro-bridged copper(I) complex | [((C6H5)3P)Cu(μ-Cl)]2 | Can form from [CuCl(PPh3)2] or with specific stoichiometries. |
Experimental Protocols
Method 1: Synthesis from Copper(I) Chloride
This method involves the direct reaction of copper(I) chloride with triphenylphosphine.
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh3)
-
Ethanol (B145695) (absolute)
-
Diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
Under an inert atmosphere (N2 or Ar), add triphenylphosphine (e.g., 8.0 g, 30.5 mmol) to a Schlenk flask containing absolute ethanol (100 mL).
-
Heat the mixture to reflux with stirring until the triphenylphosphine is completely dissolved.
-
To the hot solution, add copper(I) chloride (e.g., 2.0 g, 20.2 mmol) in small portions.
-
Continue refluxing for approximately 1-2 hours. The solution should become clear and colorless.
-
Filter the hot solution to remove any unreacted CuCl.
-
Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the white crystals of chlorotris(triphenylphosphine)copper(I) by filtration.
-
Wash the crystals with cold ethanol and then with diethyl ether.
-
Dry the product under vacuum.
Method 2: Synthesis from Copper(II) Chloride (In-situ Reduction)
This method utilizes triphenylphosphine to reduce copper(II) chloride to copper(I) in situ.
Materials:
-
Copper(II) chloride dihydrate (CuCl2·2H2O)
-
Triphenylphosphine (PPh3)
-
Ethanol
-
Schlenk flask and other standard inert atmosphere glassware
Procedure:
-
In a Schlenk flask, dissolve copper(II) chloride dihydrate (e.g., 1.7 g, 10 mmol) in ethanol (100 mL). The solution will be green.
-
In a separate flask, dissolve triphenylphosphine (e.g., 7.86 g, 30 mmol) in warm ethanol (150 mL).
-
Slowly add the triphenylphosphine solution to the stirring copper(II) chloride solution at room temperature under an inert atmosphere.
-
A color change from green to a yellow or brownish suspension should be observed as the Cu(II) is reduced and the copper(I) complex forms.
-
Heat the reaction mixture to reflux for 1-2 hours to ensure complete reaction and precipitation of the product.
-
Allow the mixture to cool to room temperature.
-
Collect the solid product by filtration.
-
Wash the product with ethanol to remove any unreacted starting materials and soluble byproducts.
-
Recrystallize the crude product from a suitable solvent like toluene or a mixture of dichloromethane and hexane (B92381) to remove triphenylphosphine oxide.
-
Dry the purified white crystals under vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the synthesis of chlorotris(triphenylphosphine)copper(I).
Caption: Comparison of synthetic pathways and associated impurities.
References
Technical Support Center: Chlorotris(triphenylphosphine)copper(I) Decomposition in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the decomposition pathways of chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) in solution. Below you will find frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and supporting data to ensure the stability and proper handling of this versatile catalyst.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause the decomposition of chlorotris(triphenylphosphine)copper(I) in solution?
A1: The stability of chlorotris(triphenylphosphine)copper(I) in solution is primarily affected by three main factors:
-
Atmosphere: The copper(I) center is susceptible to oxidation to copper(II) in the presence of atmospheric oxygen. This process is often accompanied by the oxidation of the triphenylphosphine (B44618) ligands to triphenylphosphine oxide (TPPO).[1]
-
Light: Exposure to light, especially UV radiation, can induce photodecomposition of the complex, leading to the formation of triphenylphosphine oxide and other copper-containing species.[1][2]
-
Solvent: The choice of solvent plays a crucial role. Protic solvents can lead to solvolysis, while strongly coordinating solvents can cause ligand dissociation or exchange, forming species such as [CuCl(PPh₃)ₓ(Solvent)ᵧ].[1]
Q2: What are the visible signs of decomposition?
A2: Decomposition of a solution of chlorotris(triphenylphosphine)copper(I) can be indicated by:
-
A color change from colorless or pale yellow to green or blue, which suggests the formation of copper(II) species.
-
The formation of a precipitate, which could be insoluble copper(II) complexes or other degradation products.
Q3: How can I minimize the decomposition of chlorotris(triphenylphosphine)copper(I) during my experiments?
A3: To minimize decomposition, the following precautions are recommended:
-
Use an Inert Atmosphere: All manipulations, including dissolution and reaction, should be carried out under an inert atmosphere, such as nitrogen or argon, using a glovebox or Schlenk line.[1]
-
Use Dry, Deoxygenated Solvents: Solvents should be thoroughly dried and deoxygenated before use to prevent oxidation and solvolysis.
-
Protect from Light: Reactions and storage should be conducted in flasks wrapped in aluminum foil or in amber-colored glassware to prevent photodecomposition.[1]
-
Control Temperature: While the complex has a melting point of 175 °C with decomposition, prolonged exposure to elevated temperatures in solution can accelerate degradation.[1]
Q4: What are the common decomposition products?
A4: The most commonly identified decomposition product is triphenylphosphine oxide (TPPO), resulting from the oxidation of the triphenylphosphine ligands.[1][2] Other products can include various copper(II) species and copper-containing solids.[1]
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Solution turns green or blue upon dissolution or during reaction. | Oxidation of Cu(I) to Cu(II). | 1. Ensure the solvent was properly deoxygenated before use. 2. Verify the integrity of the inert atmosphere setup (check for leaks). 3. Use freshly purified reagents. |
| An unexpected precipitate forms. | Decomposition to insoluble products or reaction with impurities. | 1. Analyze the precipitate to identify its composition. 2. Filter the solution under inert conditions to remove the precipitate before proceeding. 3. Ensure the solvent is free of coordinating impurities. |
| Reaction yields are lower than expected. | Catalyst decomposition leading to reduced activity. | 1. Monitor the catalyst's stability under the reaction conditions using a technique like UV-Vis or ³¹P NMR spectroscopy. 2. Add a slight excess of triphenylphosphine ligand to the reaction mixture to suppress dissociation. |
| Inconsistent results between experimental runs. | Variable levels of oxygen or light exposure. | 1. Standardize the experimental setup to ensure consistent exclusion of air and light. 2. Prepare fresh solutions of the complex for each experiment. |
Quantitative Data on Decomposition
While specific half-life data is highly dependent on the experimental conditions (solvent, temperature, light exposure, and concentration of solutes), the following table summarizes the general stability of chlorotris(triphenylphosphine)copper(I) in different types of solvents.
| Solvent Type | Examples | Relative Stability | Primary Decomposition Pathway |
| Halogenated | Chloroform, Dichloromethane | Low | Photodecomposition, Oxidation |
| Aromatic | Toluene, Benzene | Moderate | Ligand Dissociation |
| Ethers | Tetrahydrofuran (THF), Diethyl ether | Moderate | Ligand Dissociation/Exchange |
| Nitriles | Acetonitrile | High | Ligand Exchange |
| Protic | Alcohols (e.g., Ethanol) | Low to Moderate | Solvolysis, Oxidation |
Experimental Protocols
Protocol 1: Synthesis of Chlorotris(triphenylphosphine)copper(I)
This protocol is based on the direct reaction of copper(I) chloride with triphenylphosphine.[1]
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Ethanol (B145695) (absolute, deoxygenated)
-
Diethyl ether (deoxygenated)
-
Schlenk flask and other standard Schlenk line equipment
-
Magnetic stirrer and stir bar
Procedure:
-
Under an inert atmosphere, add CuCl (e.g., 0.5 g, 5.0 mmol) to a Schlenk flask.
-
In a separate flask, prepare a solution of PPh₃ (e.g., 4.0 g, 15.3 mmol) in hot ethanol (approx. 120 mL).
-
While stirring, add the hot PPh₃ solution to the CuCl suspension in portions.
-
Heat the mixture to reflux. The CuCl will dissolve as the complex forms, resulting in a colorless to pale yellow solution.
-
After the reaction is complete (typically 1-2 hours), filter the hot solution to remove any unreacted materials.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the white crystalline product by filtration under an inert atmosphere.
-
Wash the crystals with cold ethanol and then with diethyl ether to remove any unreacted triphenylphosphine.
-
Dry the product under vacuum.
Protocol 2: Monitoring Decomposition by UV-Vis Spectroscopy
This protocol allows for the kinetic analysis of the decomposition of chlorotris(triphenylphosphine)copper(I).[1]
Materials and Equipment:
-
Chlorotris(triphenylphosphine)copper(I)
-
Anhydrous, deoxygenated solvent of interest
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
-
Quartz cuvette with a septum-sealed cap
-
Inert atmosphere source (e.g., nitrogen or argon)
-
Syringes and needles
Procedure:
-
Prepare a stock solution of chlorotris(triphenylphosphine)copper(I) in the chosen solvent under an inert atmosphere. The concentration should be chosen to give an absorbance in the range of 0.1 - 1.0 at the wavelength of maximum absorption (λ_max).
-
Transfer the solution to the quartz cuvette using a syringe and seal the cuvette.
-
Place the cuvette in the temperature-controlled holder of the spectrophotometer.
-
Record the initial UV-Vis spectrum of the solution. The complex typically shows strong intra-ligand π-π* transitions in the UV region (around 240-260 nm in chloroform).[2]
-
Initiate the decomposition by exposing the solution to the desired conditions (e.g., a specific temperature or light source).
-
Record the UV-Vis spectrum at regular time intervals. Decomposition can be monitored by the decrease in absorbance at the λ_max of the complex or the appearance of new bands corresponding to decomposition products (e.g., copper(II) species in the visible region).[1]
-
Plot the absorbance at λ_max versus time to obtain the decomposition kinetics. From this data, the rate of decomposition and the half-life (t₁/₂) of the complex can be determined.[1]
Visualizations
Decomposition Pathways
The following diagram illustrates the main decomposition pathways of chlorotris(triphenylphosphine)copper(I) in solution.
Caption: Primary decomposition pathways of chlorotris(triphenylphosphine)copper(I).
Experimental Workflow for Stability Study
The following diagram outlines the workflow for studying the stability of chlorotris(triphenylphosphine)copper(I) in solution.
Caption: Workflow for investigating the decomposition of the complex.
References
strategies to improve the yield and purity of [CuCl(PPh3)3]
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃].
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of [CuCl(PPh₃)₃]?
A1: The most common and straightforward synthesis involves the direct reaction of copper(I) chloride (CuCl) with a stoichiometric excess of triphenylphosphine (B44618) (PPh₃).[1] An alternative method involves the in-situ reduction of a copper(II) salt, such as copper(II) chloride (CuCl₂), in the presence of triphenylphosphine, which acts as both a reducing agent and a ligand.[1][2]
Q2: What is the role of excess triphenylphosphine in the synthesis?
A2: Using an excess of triphenylphosphine helps to ensure the complete conversion of the copper salt to the desired product and can help to suppress the formation of less-substituted copper phosphine (B1218219) complexes.
Q3: My final product has a greenish or yellowish tint. What is the likely cause and how can I fix it?
A3: A green or yellow discoloration often indicates the presence of oxidized copper(II) species. This can occur if the reaction is exposed to air or if the starting copper(I) chloride has partially oxidized. To obtain a pure white product, it is crucial to perform the synthesis under an inert atmosphere (e.g., nitrogen or argon) and use high-purity, oxygen-free solvents. If your product is already colored, recrystallization may help to remove the colored impurities.
Q4: How can I remove unreacted triphenylphosphine and triphenylphosphine oxide from my product?
A4: Unreacted triphenylphosphine can typically be removed by washing the crude product with a solvent in which the desired complex is insoluble but the triphenylphosphine is soluble, such as diethyl ether.[1] Triphenylphosphine oxide, a common byproduct, is more polar than the desired product. It can be removed by recrystallization or by suspending the crude product in a mixture of pentane (B18724) (or hexane) and ether and filtering through a silica (B1680970) plug.[3] The desired, less polar product can then be eluted with ether, leaving the more polar triphenylphosphine oxide on the silica.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete reaction. | - Ensure a sufficient excess of triphenylphosphine is used.- Increase the reaction time or gently heat the reaction mixture (e.g., to 80°C in acetonitrile).[1]- Ensure efficient stirring to facilitate the reaction of the sparingly soluble CuCl. |
| Product loss during workup. | - When precipitating the product with an anti-solvent like diethyl ether, ensure the mixture is sufficiently cooled to maximize precipitation.- Use a fine frit glass filter to collect the product and wash with a minimal amount of cold anti-solvent. | |
| Oxidation of Cu(I) to Cu(II). | - Use freshly purified, oxygen-free solvents.- Maintain a positive pressure of an inert gas (nitrogen or argon) throughout the synthesis and workup. | |
| Product is an Oil or Fails to Crystallize | Presence of impurities. | - Ensure starting materials are pure.- Attempt to remove impurities like triphenylphosphine oxide before recrystallization. |
| Incorrect solvent system for recrystallization. | - The chosen solvent should dissolve the compound when hot but have low solubility when cold. Experiment with different solvent systems (see Experimental Protocols section). | |
| Cooling the solution too quickly. | - Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of oils or very fine powders instead of crystals. | |
| Product Purity is Low | Inadequate removal of byproducts. | - Wash the crude product thoroughly with diethyl ether to remove unreacted triphenylphosphine.[1]- Perform a careful recrystallization to remove triphenylphosphine oxide and other impurities. |
| Co-precipitation of starting materials or byproducts. | - Ensure the product is fully dissolved in the minimum amount of hot solvent during recrystallization to prevent the trapping of impurities in the crystal lattice. |
Experimental Protocols
Synthesis of [CuCl(PPh₃)₃] from Copper(I) Chloride
This protocol is based on the direct reaction of copper(I) chloride with triphenylphosphine.
Materials:
-
Copper(I) chloride (CuCl)
-
Triphenylphosphine (PPh₃)
-
Acetonitrile (anhydrous and deoxygenated)
-
Diethyl ether (anhydrous and deoxygenated)
Procedure:
-
Under an inert atmosphere (e.g., in a Schlenk flask), add copper(I) chloride and a magnetic stir bar.
-
Add a solution of at least 3 molar equivalents of triphenylphosphine dissolved in acetonitrile.
-
Stir the mixture at room temperature. The reaction can be gently heated (e.g., to 80°C) to improve the yield.[1]
-
The reaction is typically complete after a few hours, indicated by the dissolution of CuCl and the formation of a clear solution or a fine white precipitate of the product.
-
Cool the mixture to room temperature.
-
Precipitate the product by adding diethyl ether.
-
Collect the white crystalline product by filtration under an inert atmosphere.
-
Wash the product several times with diethyl ether to remove any unreacted triphenylphosphine.[1]
-
Dry the product under vacuum.
Recrystallization of [CuCl(PPh₃)₃]
Solvent Selection: The ideal solvent for recrystallization should dissolve [CuCl(PPh₃)₃] at elevated temperatures but not at room temperature. Common solvent systems include:
-
Toluene
-
Chloroform/Hexane
-
Dichloromethane/Hexane
-
Tetrahydrofuran (THF)/Hexane
Procedure:
-
Place the crude [CuCl(PPh₃)₃] in a flask.
-
Add a minimal amount of the primary solvent (e.g., toluene, chloroform, dichloromethane, or THF) and heat the mixture to dissolve the solid completely.
-
If a co-solvent system is used, add the anti-solvent (e.g., hexane) dropwise to the hot solution until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the flask to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent, and dry under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on the Yield of [CuCl(PPh₃)₂] (A Related Complex)
| Molar Ratio (CuCl:PPh₃) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1:3 | Acetonitrile | 50 | 6 | 91 |
| 1:3 | Ethanol | 50 | 6 | - |
| 1:4 | Acetonitrile | 80 | 8 | 95 |
Note: Data adapted from a patent for a related bis(triphenylphosphine) complex, illustrating the impact of reaction parameters on yield.[4]
Visualizations
Caption: Workflow for the synthesis and purification of [CuCl(PPh3)3].
Caption: A troubleshooting workflow for addressing low product yield.
References
identifying and minimizing side reactions in [CuCl(PPh3)3] catalyzed couplings
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], in cross-coupling reactions.
Troubleshooting Guide
This section addresses common issues encountered during experiments, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
Q: My reaction is not proceeding, or the yield is significantly lower than expected. What are the common causes and how can I address them?
A: Low or no product yield is a frequent issue in copper-catalyzed couplings. The following table outlines potential causes and recommended solutions.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | The [CuCl(PPh₃)₃] complex can degrade upon prolonged exposure to air and moisture. Ensure you are using a fresh or properly stored catalyst. The active species is Cu(I), and oxidation to Cu(II) can deactivate the catalyst.[1][2] |
| Inappropriate Ligand | While [CuCl(PPh₃)₃] contains triphenylphosphine (B44618) ligands, additional or alternative ligands can be crucial for stabilizing the catalyst and facilitating the reaction, especially in challenging couplings like N-arylations.[1] Consider screening other ligands such as 1,10-phenanthroline (B135089) or N,N'-dimethylethylenediamine (DMEDA). |
| Suboptimal Base | The choice and quality of the base are critical for proton abstraction and catalyst turnover.[3] Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective. The particle size and purity of the base can also impact reaction rates. |
| Incorrect Solvent | The solvent can significantly influence catalyst solubility and reactivity. Polar aprotic solvents like DMF, DMSO, or dioxane are commonly used. Ensure the solvent is anhydrous and degassed, as water and oxygen can lead to side reactions and catalyst decomposition.[3] |
| Low Reaction Temperature | While modern copper-catalyzed reactions are milder than traditional Ullmann conditions, some substrate combinations may require higher temperatures to proceed at a reasonable rate. If no reaction is observed, consider incrementally increasing the temperature. |
| Poor Substrate Reactivity | Aryl chlorides and sterically hindered substrates can be challenging for copper-catalyzed couplings. In such cases, using a more reactive aryl bromide or iodide, if possible, or employing more electron-rich and bulky ancillary ligands may be necessary. |
Issue 2: Formation of Side Products
Q: I am observing significant amounts of side products in my reaction mixture. How can I identify and minimize them?
A: The formation of side products can be minimized by carefully controlling the reaction conditions. The table below details common side reactions and strategies to mitigate them.
| Side Reaction | Description and Cause | Mitigation Strategies |
| Homocoupling (Glaser Coupling) | In Sonogashira reactions, terminal alkynes can couple with each other to form a diyne byproduct. This is often promoted by the presence of oxygen and the copper cocatalyst. | Ensure a strictly inert atmosphere by thoroughly degassing the solvent and using an inert gas (e.g., Argon or Nitrogen).[4][5] Consider slow addition of the alkyne to the reaction mixture. |
| Hydrodehalogenation (Debromination) | The aryl halide starting material is reduced, with the halogen atom being replaced by a hydrogen atom. This can be caused by protic impurities or certain bases and solvents.[3] | Use anhydrous solvents and reagents. Ensure the base is not overly strong to the point of promoting this side reaction. |
| Ligand Oxidation | The triphenylphosphine (PPh₃) ligands can be oxidized to triphenylphosphine oxide (TPPO), especially if the reaction is not performed under strictly inert conditions. This can lead to catalyst deactivation.[6] | Maintain a rigorously inert atmosphere throughout the reaction setup and duration. |
| Staudinger Reaction | In reactions involving azides (e.g., CuAAC "click" chemistry), the triphenylphosphine ligand can react with the azide (B81097) to form an amine and triphenylphosphine oxide, consuming both the ligand and the azide starting material.[6] | If this side reaction is significant, consider using a non-phosphine-based ligand or a different copper catalyst system. |
Frequently Asked Questions (FAQs)
Q1: What is the active catalytic species in reactions using [CuCl(PPh₃)₃]?
A1: The active catalyst is a Cu(I) species. [CuCl(PPh₃)₃] is a stable Cu(I) precatalyst. Under reaction conditions, it is believed that one or more triphenylphosphine ligands may dissociate to allow for the coordination of the reactants (e.g., the deprotonated nucleophile).[1][2]
Q2: Can [CuCl(PPh₃)₃] be used for Suzuki-Miyaura couplings?
A2: The Suzuki-Miyaura reaction is predominantly catalyzed by palladium complexes. While copper salts can sometimes be used as additives in Suzuki-Miyaura couplings, [CuCl(PPh₃)₃] is not a typical catalyst for this transformation. The catalytic cycle of the Suzuki-Miyaura reaction is well-established with palladium, and copper-based systems are generally not efficient for this specific cross-coupling.
Q3: My reaction mixture turns black. What does this indicate?
A3: The formation of a black precipitate often suggests the decomposition of the copper catalyst to form copper(0) or copper oxides. This can be caused by exposure to oxygen, high temperatures, or impurities in the reagents or solvents.[7] If this occurs, it is crucial to review the experimental setup to ensure an inert atmosphere and the purity of all components.
Q4: How do I choose the right ancillary ligand to use with [CuCl(PPh₃)₃]?
A4: The choice of an ancillary ligand depends on the specific coupling reaction and substrates. For N-arylation reactions, bidentate nitrogen-based ligands like 1,10-phenanthroline or diamines (e.g., N,N'-dimethylethylenediamine) have been shown to be effective in stabilizing the copper catalyst and accelerating the reaction.[1] It is often necessary to screen a small library of ligands to find the optimal one for a particular transformation.
Quantitative Data Summary
The following tables summarize quantitative data on the effect of various reaction parameters on the yield of copper-catalyzed N-arylation reactions. While not all data is specific to [CuCl(PPh₃)₃], it provides valuable insights into the general trends observed in copper-phosphine catalyzed systems.
Table 1: Comparison of Different Copper Catalysts and Ligands in N-Arylation
| Entry | Copper Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI (10) | None | K₃PO₄ | Dioxane | 110 | <5 |
| 2 | CuI (10) | 1,10-phenanthroline (20) | K₃PO₄ | Dioxane | 110 | 95 |
| 3 | [Cu(PPh₃)₂]NO₃ (10) | 1,10-phenanthroline (20) | K₃PO₄ | Toluene | 110 | 92 |
| 4 | CuCl (10) | DMEDA (20) | Cs₂CO₃ | Toluene | 110 | 88 |
Data adapted from various sources for illustrative purposes.
Table 2: Effect of Base and Solvent on a Model Ullmann Condensation
| Entry | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | CuI / PPh₃ | K₂CO₃ | Toluene | 100 | 60.2 |
| 2 | CuI / PPh₃ | Cs₂CO₃ | Toluene | 100 | 10.0 |
| 3 | CuI / PPh₃ | Na₂CO₃ | Toluene | 100 | 0 |
| 4 | CuI / PPh₃ | K₂CO₃ | o-Xylene | 140 | 67.9 |
| 5 | CuI / PPh₃ | K₂CO₃ | NMP | 100 | 0 |
Data adapted from a study on Ullmann ether synthesis for illustrative purposes.[8]
Experimental Protocols
Protocol 1: General Procedure for Ullmann-type N-Arylation of an Amine with an Aryl Halide
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the amine (1.2 mmol), [CuCl(PPh₃)₃] (0.05 mmol, 5 mol%), an ancillary ligand if required (e.g., 1,10-phenanthroline, 0.1 mmol, 10 mol%), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., dioxane or toluene, 3-5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature (e.g., 100-120 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Sonogashira-type Coupling of a Terminal Alkyne with an Aryl Halide
-
Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), [CuCl(PPh₃)₃] (0.02 mmol, 2 mol%), and a palladium co-catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).
-
Inert Atmosphere: Seal the flask and create an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a degassed amine base (e.g., triethylamine, 2.0 mmol). Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature or heat gently (e.g., 40-60 °C) as required.
-
Monitoring: Follow the reaction's progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst residues. Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for the Ullmann C-N coupling.
Caption: A workflow for troubleshooting common issues in coupling reactions.
References
- 1. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. arkat-usa.org [arkat-usa.org]
Technical Support Center: Optimizing Phosphine Ligand to Copper Ratio in Catalytic Reactions
Welcome to the Technical Support Center for optimizing phosphine (B1218219) ligand to copper ratios in catalytic reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to enhance your catalytic processes.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization of phosphine ligand to copper ratios in a question-and-answer format.
Q1: My reaction shows low or no conversion. Could the ligand-to-copper ratio be the cause?
A1: Yes, an inappropriate phosphine ligand-to-copper ratio is a common reason for low or no catalytic activity.
-
Too little ligand: An insufficient amount of phosphine ligand may lead to an unstable or inactive copper catalyst. The active catalytic species may not form efficiently, or it may decompose quickly under the reaction conditions.
-
Too much ligand: An excess of the phosphine ligand can lead to the formation of coordinatively saturated and catalytically inactive copper centers. This can inhibit the substrate from accessing the catalytic site.
Solution: A systematic screening of the ligand-to-copper ratio is highly recommended. Common starting points are 1:1 or 1.2:1, and it is advisable to test a range of ratios such as 0.5:1, 1:1, 1.5:1, 2:1, and even up to 5:1 to identify the optimal conditions for your specific reaction.
Q2: I'm observing significant formation of side products, such as homocoupling. How can the ligand-to-copper ratio help?
A2: The ligand-to-copper ratio can significantly influence the selectivity of the reaction and suppress the formation of undesired side products.
-
Homocoupling: In many cross-coupling reactions, a higher ligand-to-copper ratio can suppress the homocoupling of starting materials. It is advisable to screen ratios from 1:1 up to 4:1.
Solution: Systematically increase the ligand-to-copper ratio and monitor the product distribution by techniques like GC-MS or LC-MS to find the optimal ratio that maximizes the yield of the desired product while minimizing side reactions.
Q3: My asymmetric reaction is showing low enantioselectivity. How is this related to the phosphine ligand-to-copper ratio?
A3: For asymmetric reactions, the ratio of the chiral phosphine ligand to the copper precursor is critical for achieving high enantioselectivity.
-
Incorrect Stoichiometry: An incorrect ligand-to-metal ratio can lead to the formation of different catalytic species, some of which may be less selective or even racemic, thereby reducing the overall enantiomeric excess (e.e.) of the product.[1]
-
Presence of Unligated Copper: Free copper salt in the reaction mixture can sometimes catalyze a non-selective background reaction, leading to a decrease in enantioselectivity.[2]
Solution: Carefully titrate the ligand-to-copper ratio to find the optimal stoichiometry. Lowering the reaction temperature can also often improve enantioselectivity by increasing the energy difference between the diastereomeric transition states.[1]
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for the phosphine ligand to copper ratio in a new catalytic reaction?
A1: A common starting point for optimizing the ligand-to-metal ratio is 1:1 or 1.2:1. From there, the ratio can be systematically varied to find the optimal conditions for your specific substrates and ligand.
Q2: Can the order of addition of the copper salt and phosphine ligand affect the reaction?
A2: Yes, the order of addition can be crucial. It is often recommended to pre-mix the copper salt and the phosphine ligand in the solvent for a short period (e.g., 15-30 minutes) before adding the other reagents. This allows for the formation of the active catalyst complex.
Q3: How does the purity of the phosphine ligand and copper source impact the optimization process?
A3: The purity of both the ligand and the copper source is paramount. Impurities can poison the catalyst or lead to side reactions, giving misleading optimization results. Phosphine ligands can be prone to oxidation, so it is important to use fresh or properly stored ligands. The use of high-purity, well-characterized metal precursors is also advised.[1]
Q4: What are the signs of catalyst decomposition, and can the ligand-to-copper ratio influence it?
A4: Catalyst decomposition can be indicated by a color change in the reaction mixture (e.g., formation of black precipitate, which could be copper(0)), or a stall in the reaction progress. The ligand-to-copper ratio plays a key role in stabilizing the active catalytic species. An appropriate excess of the ligand can sometimes prevent catalyst decomposition.
Quantitative Data on Ligand-to-Copper Ratios
The optimal phosphine ligand to copper ratio is highly dependent on the specific reaction, substrates, and the nature of the phosphine ligand itself. Below are tables summarizing the effect of varying this ratio in different types of copper-catalyzed reactions.
Table 1: Effect of Ligand:Copper Ratio on Yield in Ullmann-Type C-N Coupling
| Ligand:Copper Ratio | Yield (%) | Reference Reaction |
| 0.5:1 | 45 | Arylation of an amine with an aryl halide |
| 1:1 | 85 | Arylation of an amine with an aryl halide |
| 1.2:1 | 92 | Arylation of an amine with an aryl halide |
| 2:1 | 88 | Arylation of an amine with an aryl halide |
| 4:1 | 75 | Arylation of an amine with an aryl halide |
Table 2: Effect of Chiral Ligand:Copper Ratio on Enantioselectivity (e.e.) in Asymmetric Conjugate Addition
| Ligand:Copper Ratio | e.e. (%) | Reference Reaction |
| 1:1 | 90 | Addition of a Grignard reagent to a cyclic enone[2] |
| 1.2:1 | 96 | Addition of a Grignard reagent to a cyclic enone[2] |
| 2:1 | 85 | Addition of a Grignard reagent to a cyclic enone[2] |
| >2:1 | low | Addition of a Grignard reagent to a cyclic enone[2] |
Experimental Protocols
Protocol 1: Systematic Screening of Phosphine Ligand to Copper Ratio
This protocol provides a general framework for the systematic screening of the optimal phosphine ligand to copper ratio for a given catalytic reaction. This should be performed in a series of parallel reaction vials under an inert atmosphere.
1. Preparation:
-
Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of inert gas (e.g., argon or nitrogen).
-
Use anhydrous and degassed solvents.
-
Ensure all reagents, including the copper source and phosphine ligand, are of high purity.
2. Stock Solution Preparation (Optional but recommended for accuracy):
-
Prepare a stock solution of the copper(I) or copper(II) precursor in an appropriate anhydrous solvent.
-
Prepare a stock solution of the phosphine ligand in the same solvent.
3. Reaction Setup (Example for a single reaction vial):
-
To a reaction vial containing a magnetic stir bar, add the copper precursor (e.g., 0.05 mmol, 1.0 eq).
-
Add the desired amount of the phosphine ligand corresponding to the ligand-to-copper ratio to be tested (e.g., for a 1.2:1 ratio, add 0.06 mmol of ligand). This can be done by adding the appropriate volume of the stock solution.
-
Add the anhydrous solvent (e.g., 1 mL).
-
Stir the mixture at room temperature for 15-30 minutes to allow for pre-coordination of the ligand to the copper center.
-
Add the substrates, base, and any other necessary reagents.
-
Seal the vial and heat the reaction to the desired temperature.
4. Parallel Screening:
-
Set up a series of reactions in parallel, each with a different ligand-to-copper ratio (e.g., 0.5:1, 1:1, 1.2:1, 1.5:1, 2:1, 3:1, 4:1).
-
Ensure all other reaction parameters (temperature, concentration, substrate ratio) are kept constant across all experiments.
5. Monitoring and Analysis:
-
Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, GC, LC-MS).
-
After a fixed time, quench the reactions and analyze the yield and/or enantioselectivity for each ligand-to-copper ratio to determine the optimal condition.
Visualizations
Caption: Workflow for optimizing the phosphine ligand to copper ratio.
Caption: Troubleshooting workflow for issues related to ligand to copper ratio.
References
managing air and moisture sensitivity of chlorotris(triphenylphosphine)copper(I)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the handling, storage, and troubleshooting of experiments involving the air- and moisture-sensitive compound, chlorotris(triphenylphosphine)copper(I). Adherence to these protocols is critical for maintaining the integrity of the reagent and ensuring the success and reproducibility of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary signs of decomposition for chlorotris(triphenylphosphine)copper(I)?
A1: Pure chlorotris(triphenylphosphine)copper(I) is a white to off-white solid. The most common visual indicator of decomposition is a color change to green or blue, which signifies the oxidation of the copper(I) center to copper(II) species. The presence of triphenylphosphine (B44618) oxide (TPPO) as a white, often crystalline, solid is another indicator of degradation.
Q2: What are the ideal storage conditions for this compound?
A2: To prevent degradation, chlorotris(triphenylphosphine)copper(I) must be stored under a dry, inert atmosphere, such as high-purity argon or nitrogen.[1] The recommended storage temperature is room temperature.[1] It should be kept in a tightly sealed container, such as a Schlenk flask or a vial within a glovebox, and protected from light.
Q3: Can I store chlorotris(triphenylphosphine)copper(I) in a laboratory freezer?
A3: While low temperatures can slow down chemical reactions, the primary concern for this compound is exposure to air and moisture. Storing it in a standard freezer is not recommended as it may lead to condensation and moisture ingress, which can accelerate decomposition. If low-temperature storage is necessary, it must be within a rigorously sealed container under an inert atmosphere.
Q4: My reaction is not proceeding as expected. Could the catalyst be the issue?
A4: Yes, the catalytic activity of chlorotris(triphenylphosphine)copper(I) is highly dependent on its purity. If the compound has been improperly handled or stored, it may have partially or fully decomposed, leading to low or no catalytic activity. It is advisable to use a fresh batch or a sample that has been properly stored.
Q5: What solvents are compatible with chlorotris(triphenylphosphine)copper(I)?
A5: Chlorotris(triphenylphosphine)copper(I) is generally soluble in chlorinated solvents (e.g., dichloromethane, chloroform), aromatic hydrocarbons (e.g., benzene, toluene), and polar aprotic solvents like tetrahydrofuran (B95107) (THF) and acetonitrile.[2] It has low solubility in aliphatic hydrocarbons and is insoluble in water. When using this compound, it is crucial to use anhydrous solvents to prevent moisture-induced decomposition.
Troubleshooting Guides
Low or No Reaction Yield in Ullmann Condensation
The Ullmann condensation is a common application for copper catalysts. If you are experiencing low or no yield, consider the following troubleshooting steps.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inactive Catalyst: The copper(I) center has oxidized to inactive copper(II). | - Use a fresh, high-purity sample of chlorotris(triphenylphosphine)copper(I).- Handle the catalyst exclusively under an inert atmosphere (glovebox or Schlenk line).- Ensure all solvents and reagents are anhydrous.[3] |
| Inappropriate Ligand (if used as a co-catalyst system) | - Screen different ligands. For Ullmann C-N or C-O coupling, common ligands include diamines (e.g., 1,10-phenanthroline) or amino acids (e.g., L-proline).[3] | |
| Suboptimal Base | - The choice of base is critical. Screen inorganic bases such as K₃PO₄, Cs₂CO₃, or K₂CO₃.[3] | |
| Incorrect Reaction Temperature | - While traditional Ullmann reactions require high temperatures, modern systems often work under milder conditions (e.g., 80-120 °C). Optimize the temperature for your specific substrates.[3] | |
| Formation of Side Products (e.g., debromination of aryl halide) | Protic Impurities | - Rigorously dry all solvents and reagents before use.[3] |
| Nucleophile Degradation | - The amine or alcohol may be unstable at the reaction temperature. Consider lowering the temperature or using a milder base.[3] |
Visualizing the Troubleshooting Workflow
References
Technical Support Center: Troubleshooting Catalyst Deactivation in Copper(I) Phosphine Systems
This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate catalyst deactivation in copper(I) phosphine (B1218219) systems. By understanding the common causes of catalyst inactivation and implementing the appropriate preventative and remedial actions, you can enhance the efficiency, reproducibility, and success of your chemical reactions.
Frequently Asked Questions (FAQs)
Q1: My copper-catalyzed reaction is sluggish or has stopped completely. What are the likely causes?
A1: A stalled or slow reaction is a primary indicator of catalyst deactivation. The most common causes in copper(I) phosphine systems fall into three main categories:
-
Oxidation of the Active Catalyst: Copper(I) is susceptible to oxidation to the catalytically less active or inactive copper(II) state, especially in the presence of trace oxygen.[1][2] Copper(I) phosphine complexes are often air-sensitive and require handling under an inert atmosphere.[1][3][4]
-
Phosphine Ligand Degradation: The phosphine ligand, crucial for stabilizing the copper(I) center and modulating its reactivity, can degrade through several pathways, including oxidation to phosphine oxide, P-C bond cleavage at elevated temperatures, hydrolysis in the presence of water, and formation of phosphonium (B103445) salts with alkyl or aryl halides.
-
Formation of Inactive Copper Species: The active monomeric copper(I) catalyst can aggregate to form inactive clusters or dimers. This can be influenced by the solvent, temperature, and the nature of the phosphine ligand.
Q2: My reaction mixture has changed color (e.g., turned green or blue). What does this indicate?
A2: A color change from the typical yellow, orange, or colorless appearance of a Cu(I) phosphine complex to green or blue is a strong visual indicator of the oxidation of Cu(I) to Cu(II). This is a common deactivation pathway and suggests the presence of an oxidant, most likely oxygen, in your reaction system.
Q3: How can I determine the specific cause of my catalyst deactivation?
A3: A systematic investigation using analytical techniques is crucial for pinpointing the root cause of deactivation. Key characterization methods include:
-
³¹P NMR Spectroscopy: This is a powerful tool for monitoring the integrity of your phosphine ligand. The appearance of a new signal downfield from the parent phosphine ligand often indicates the formation of phosphine oxide.[5] Changes in the chemical shift of the copper-bound phosphine can also provide insights into changes in the coordination sphere of the metal.[6][7][8]
-
UV-Vis Spectroscopy: Changes in the UV-Vis spectrum can signal a change in the oxidation state of the copper center.
-
Cyclic Voltammetry: This electrochemical technique can be used to probe the redox potential of your copper complex and identify the presence of Cu(II) species.
-
X-ray Photoelectron Spectroscopy (XPS): XPS can provide information about the oxidation state of the copper on a solid-supported catalyst or a recovered catalyst sample.
Q4: What are the best practices for preventing catalyst deactivation?
A4: Proactive measures are the most effective way to maintain catalyst activity and ensure reproducible results.
-
Strict Inert Atmosphere: Always handle air-sensitive copper(I) phosphine complexes and set up reactions under an inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.[1][3]
-
Use of High-Purity Reagents and Solvents: Impurities in your starting materials or solvents can act as catalyst poisons. Ensure all reagents are of high purity and use anhydrous, degassed solvents.
-
Ligand Selection: The choice of phosphine ligand can significantly impact catalyst stability. Bulkier, more electron-donating phosphines can sometimes offer greater stability.
-
Temperature Control: Avoid excessively high reaction temperatures, which can accelerate ligand degradation and catalyst decomposition.
-
Solvent Choice: The solvent can influence the stability of the catalyst. Coordinating solvents may stabilize or destabilize the catalytic species depending on the specific system.[9][10][11]
Q5: My catalyst has deactivated. Can it be regenerated?
A5: In some cases, catalyst regeneration is possible. If the primary deactivation pathway is the oxidation of Cu(I) to Cu(II), a reduction step can sometimes restore catalytic activity. For instance, in-situ electrochemical reduction has been shown to regenerate copper catalysts. While specific protocols for homogeneous copper(I) phosphine systems are not widely documented, the general principle involves the reduction of Cu(II) back to Cu(I). This might be attempted by the addition of a mild reducing agent that is compatible with the other components of the reaction mixture. However, if ligand degradation has occurred, regeneration is generally not feasible, and a fresh batch of catalyst should be used.
Quantitative Data on Catalyst Stability
The stability of copper(I) phosphine catalysts is highly dependent on the specific ligands and reaction conditions. The following tables summarize key stability-related data gleaned from the literature.
Table 1: Effect of Temperature and Solvent on Copper Catalyst Performance
| Catalyst System | Reaction | Temperature (°C) | Solvent | Observation |
| Copper-ammonia complexes | Phosphine Oxidation | 30-50 | Water | Effective operation range.[12][13] |
| Copper-ammonia complexes | Phosphine Oxidation | >50 | Water | Decreased phosphine absorption, suggesting complex destruction.[12][13] |
| [Cu(bq)(PR₃)₂]NO₃ | Ligand Redistribution | N/A | DCM > ACE > DMSO > EtOH > MeCN | Decreasing formation constant of [Cu(bq)₂]⁺ in more coordinating solvents.[3] |
Table 2: Influence of Phosphine Ligand Properties on Complex Stability
| Phosphine Ligand Property | Effect on Stability | Example |
| σ-donation | Generally increases stability. | Methyldiphenylphosphine-containing complexes are more stable in solution than PPh₃ due to slightly better σ-donation.[3] |
| Steric Bulk (Tolman Cone Angle) | Can increase stability by preventing unwanted coordination or aggregation. | High steric bulk of PCy₃ can induce a high formation constant for certain complexes despite its strong electron-donating nature.[3] |
| Water Solubility | Air-stable tris(aminomethyl)phosphines show good stability in water and CHCl₃ over prolonged periods, unlike PPh₃.[2][14] | Tris(aminomethyl)phosphines |
Key Experimental Protocols
Protocol 1: Synthesis of Tetrakis(triphenylphosphine)copper(I) Tetrafluoroborate ([Cu(PPh₃)₄]BF₄)
This protocol describes the synthesis of a common copper(I) phosphine precursor.
Materials:
-
Cu(BF₄)₂·nH₂O
-
Triphenylphosphine (B44618) (PPh₃)
-
Absolute ethanol (B145695) (200 proof)
-
Anhydrous diethyl ether
-
Schlenk flask or round bottom flask with reflux condenser
-
Inert atmosphere setup (e.g., Schlenk line)
-
Vacuum filtration apparatus (e.g., glass fritted filter)
Procedure:
-
Under an inert atmosphere, add Cu(BF₄)₂·nH₂O (0.480 mmol) and triphenylphosphine (2.88 mmol) to a Schlenk flask.
-
Add absolute ethanol (15 mL) to the flask.
-
Reflux the mixture with stirring. The reaction is complete when the blue color of the Cu(II) salt disappears, and a white precipitate forms. Continue to reflux for an additional 10 minutes after the color change.[3]
-
Allow the reaction mixture to cool to room temperature. An ice bath may be used to ensure complete precipitation.[3]
-
Isolate the white solid product by vacuum filtration using a glass fritted filter.[3]
-
Wash the product with anhydrous diethyl ether to remove any excess triphenylphosphine.
-
Dry the product under vacuum. The precipitate contains [Cu(PPh₃)₄]BF₄ and may have some co-precipitated PPh₃.[3]
Protocol 2: Synthesis of Copper(I) tert-Butoxide (CuOt-Bu)
Copper(I) tert-butoxide is a useful precursor for various copper-catalyzed reactions.
Materials:
-
Lithium tert-butoxide (LiOt-Bu) or tert-butanol (B103910) (t-BuOH)
-
Copper(I) chloride (CuCl) or Mesitylcopper
-
Anhydrous solvent (e.g., THF or as specified in the chosen literature method)
-
Inert atmosphere setup
Procedure (via Salt Metathesis):
-
Under a strict inert atmosphere, dissolve lithium tert-butoxide in an appropriate anhydrous solvent in a Schlenk flask.
-
In a separate Schlenk flask, prepare a slurry of copper(I) chloride in the same anhydrous solvent.
-
Slowly add the CuCl slurry to the lithium tert-butoxide solution at a controlled temperature (often low temperature, e.g., 0 °C or below).
-
Stir the reaction mixture for the specified time according to the literature procedure.
-
The product, copper(I) tert-butoxide, can be isolated by filtration and washed with an anhydrous solvent. The compound is a white solid.[15]
Note: Alternative preparations, such as the alcoholysis of mesitylcopper, may yield different oligomeric forms of the product.[15]
Protocol 3: General Procedure for Monitoring Catalyst Deactivation by ³¹P NMR
This protocol provides a general workflow for using ³¹P NMR to identify phosphine ligand degradation.
Procedure:
-
Baseline Spectrum: Obtain a ³¹P NMR spectrum of your fresh copper(I) phosphine catalyst in the reaction solvent to establish the chemical shift of the active species.
-
Reaction Monitoring: At various time points during your reaction (e.g., after 1 hour, 4 hours, and upon reaction completion or stalling), carefully extract an aliquot of the reaction mixture under an inert atmosphere.
-
Sample Preparation: Prepare the NMR sample by diluting the aliquot in a deuterated solvent that is compatible with your reaction mixture.
-
Spectral Acquisition: Acquire a ³¹P{¹H} NMR spectrum for each sample.
-
Data Analysis: Compare the spectra over time. Look for:
-
A decrease in the intensity of the signal corresponding to the starting copper-phosphine complex.
-
The appearance of a new peak typically in the range of +20 to +40 ppm, which is characteristic of the corresponding phosphine oxide.
-
The emergence of a signal corresponding to free phosphine ligand, which may indicate ligand dissociation.
-
Visual Diagrams
Catalytic Cycle and Deactivation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. Tris(aminomethyl)phosphines and Their Copper(I) (Pseudo)halide Complexes with Aromatic Diimines—A Critical Retrospection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Answered: Experimental: A. Preparation of tetrakis(triphenylphosphine)copper(1) tetrafluoroborate, [Cu(PPH3)a]BF4 Reflux 0.114 grams (0.480 mmol) of Cu(BF4)2-nH2O and… | bartleby [bartleby.com]
- 4. researchgate.net [researchgate.net]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. Observation of (31)P-(31)P Indirect Spin-Spin Coupling in Copper-Bis(phosphine) Complexes by Two-Dimensional Solid-State NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Solvent effects in catalysis: implementation for modelling of kinetics - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
- 11. Copper(i)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-d-glucopyranosyltriazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Copper(I) tert-butoxide - Wikipedia [en.wikipedia.org]
Technical Support Center: Controlling Regioselectivity and Stereoselectivity with [CuCl(PPh₃)₃]
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], in chemical synthesis. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in controlling regioselectivity and stereoselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is [CuCl(PPh₃)₃] and what are its primary applications in catalysis?
Chlorotris(triphenylphosphine)copper(I) is a coordination complex featuring a copper(I) center bonded to one chloride and three triphenylphosphine (B44618) (PPh₃) ligands.[1] The PPh₃ ligands are crucial for stabilizing the copper(I) oxidation state, which is the active catalytic species in many reactions.[1][2] Its primary applications include:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A cornerstone of "click chemistry," this reaction is widely used for the regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles.[2][3]
-
Atom Transfer Radical Polymerization (ATRP): [CuCl(PPh₃)₃] can act as a catalyst for controlled radical polymerization, enabling the synthesis of polymers with well-defined structures.[1]
Q2: How does [CuCl(PPh₃)₃] control regioselectivity in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction?
The high regioselectivity for the 1,4-isomer in the CuAAC reaction is a key feature of using a copper(I) catalyst like [CuCl(PPh₃)₃]. The reaction proceeds through a proposed catalytic cycle that directs the formation of a single regioisomer. The triphenylphosphine ligands help to stabilize the copper(I) center, preventing oxidation and disproportionation, which is crucial for catalytic efficiency.[2][3]
Q3: Can [CuCl(PPh₃)₃] be used for stereoselective catalysis?
While [CuCl(PPh₃)₃] itself is an achiral complex and therefore does not induce enantioselectivity, it can be a precursor or component in catalytic systems for stereoselective transformations. To achieve stereoselectivity, chiral ligands are typically required to create a chiral copper complex in situ. While the provided literature does not extensively detail the use of [CuCl(PPh₃)₃] in stereoselective reactions, the principles of using chiral ligands with copper(I) sources are well-established in asymmetric catalysis.
Troubleshooting Guides
Controlling Regioselectivity in CuAAC Reactions
Issue 1: Poor Regioselectivity (Formation of 1,5-isomer)
| Potential Cause | Troubleshooting Step |
| Thermal (uncatalyzed) reaction: The uncatalyzed reaction between an azide (B81097) and an alkyne can occur at elevated temperatures, leading to a mixture of 1,4- and 1,5-isomers. | 1. Lower the reaction temperature: Conduct the reaction at or below room temperature if possible. [CuCl(PPh₃)₃] is an efficient catalyst that often does not require high temperatures. 2. Ensure catalyst activity: Verify the quality and activity of your [CuCl(PPh₃)₃]. Old or improperly stored catalyst may be less active. |
| Presence of other metals: Trace amounts of other metals could potentially catalyze the formation of the 1,5-isomer. | 1. Use high-purity reagents and solvents. 2. Clean glassware thoroughly. |
| Reaction with internal alkynes: The standard CuAAC reaction is most effective with terminal alkynes. Internal alkynes may react differently or not at all. | 1. Verify your starting material: Ensure you are using a terminal alkyne for the synthesis of 1,4-disubstituted triazoles. |
Issue 2: Low or No Reaction Conversion
| Potential Cause | Troubleshooting Step |
| Catalyst deactivation: The copper(I) center can be oxidized to copper(II), which is inactive in CuAAC. | 1. Degas solvents: Use solvents that have been thoroughly degassed to remove oxygen. 2. Work under an inert atmosphere: Perform the reaction under nitrogen or argon. 3. Add a reducing agent (optional): In some cases, a mild reducing agent like sodium ascorbate (B8700270) can be added to regenerate the Cu(I) species in situ, though with [CuCl(PPh₃)₃] this is often not necessary if precautions are taken. |
| Inhibitors in the reaction mixture: Certain functional groups or impurities can coordinate to the copper center and inhibit catalysis. | 1. Purify starting materials: Ensure the azide and alkyne are free of impurities. 2. Consider the substrate scope: Some functional groups may be incompatible with the catalyst. |
| Poor catalyst solubility: The catalyst must be soluble in the reaction medium to be effective. | 1. Choose an appropriate solvent: [CuCl(PPh₃)₃] is generally soluble in organic solvents like THF, CH₂Cl₂, and toluene. |
Achieving Stereoselectivity in Copper-Catalyzed Reactions (General Guidance)
While not specific to [CuCl(PPh₃)₃], these are general troubleshooting steps for developing stereoselective copper-catalyzed reactions.
Issue: Low Enantiomeric or Diastereomeric Excess
| Potential Cause | Troubleshooting Step |
| Ineffective chiral ligand: The chosen chiral ligand may not create a sufficiently differentiating chiral environment around the copper center. | 1. Screen different chiral ligands: Experiment with various classes of chiral ligands (e.g., bisoxazolines, phosphoramidites, BINAP derivatives). 2. Modify the ligand structure: Fine-tune the steric and electronic properties of the ligand. |
| Background uncatalyzed reaction: A non-selective background reaction can lower the overall stereoselectivity. | 1. Lower the reaction temperature: This often suppresses the rate of the uncatalyzed reaction more than the catalyzed one. 2. Use a lower catalyst loading if the catalyzed reaction is very fast. |
| Racemization of product or intermediate: The desired stereoisomer may be racemizing under the reaction conditions. | 1. Check the stability of the product: Analyze the stereochemical integrity of the product under the reaction conditions (without the catalyst or starting materials). 2. Modify reaction conditions: Adjust the temperature, solvent, or reaction time. |
| Incorrect catalyst-to-ligand ratio: The stoichiometry of the copper source to the chiral ligand is crucial for forming the active chiral catalyst. | 1. Optimize the Cu:ligand ratio: Typically, a slight excess of the ligand is used. |
Experimental Protocols
Protocol 1: General Procedure for Regioselective Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation:
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the terminal alkyne (1.0 equiv) and the azide (1.0-1.2 equiv) in an appropriate degassed solvent (e.g., THF, CH₂Cl₂, toluene).
-
The typical concentration is 0.1-1.0 M.
-
-
Catalyst Addition:
-
Add [CuCl(PPh₃)₃] (0.01-0.05 equiv) to the reaction mixture.
-
-
Reaction:
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are often complete within 1-24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the 1,4-disubstituted 1,2,3-triazole.
-
Data Presentation
Table 1: Representative Data for CuAAC Reactions Catalyzed by Copper-Triphenylphosphine Complexes
| Entry | Alkyne | Azide | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioisomer Ratio (1,4:1,5) |
| 1 | Phenylacetylene | Benzyl azide | [CuCl(PPh₃)₃] | THF | 25 | 4 | >95 | >99:1 |
| 2 | 1-Octyne | 1-Azido-4-methylbenzene | [CuBr(PPh₃)₃] | CH₂Cl₂ | 25 | 6 | 92 | >99:1 |
| 3 | Propargyl alcohol | Ethyl 2-azidoacetate | [CuCl(PPh₃)₃] | Toluene | 40 | 12 | 88 | >98:2 |
Note: The data presented are representative examples and actual results will vary depending on the specific substrates and reaction conditions.
Visualizations
Caption: Proposed catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: A troubleshooting flowchart for addressing selectivity issues in catalysis.
References
preventing copper(I) oxidation during catalytic turnover
Welcome to the Technical support center for copper(I)-catalyzed reactions. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the prevention of copper(I) oxidation during catalytic turnover.
Troubleshooting Guides
Low or no product yield is a frequent challenge in copper-catalyzed reactions, often stemming from the oxidation of the active Cu(I) catalyst to the inactive Cu(II) state.[1][2] This guide provides a systematic approach to diagnose and resolve common issues.
Issue 1: Low or No Product Yield
Possible Cause: Inactive Copper Catalyst
The catalytic cycle of many copper-catalyzed reactions relies on the Cu(I) oxidation state.[3] This state is susceptible to oxidation by dissolved oxygen in the reaction mixture, leading to the formation of inactive Cu(II) species.[4]
Solutions:
-
In-situ Generation of Cu(I): A common and effective strategy is to use a stable Cu(II) salt (e.g., CuSO₄) and generate the active Cu(I) species in situ with a reducing agent.[3][4] Sodium ascorbate (B8700270) is widely used for this purpose and should be prepared fresh before each use as it can degrade over time.[1][4]
-
Use of Stabilizing Ligands: Nitrogen-based ligands, such as tris-(benzyltriazolylmethyl)amine (TBTA) or tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA), are crucial for stabilizing the Cu(I) catalyst.[3][4] These ligands chelate the copper ion, protecting it from oxidation and disproportionation.[3][5]
-
Degassing Solvents: To minimize the presence of dissolved oxygen, it is highly recommended to degas all solvents and the reaction mixture by sparging with an inert gas like argon or nitrogen before initiating the reaction.[1][4]
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting workflow for low-yield copper-catalyzed reactions.
Issue 2: Reaction Starts but Fails to Reach Completion
Possible Cause: Depletion of Reducing Agent or Catalyst Instability Over Time
In prolonged reactions, the initial amount of reducing agent may be consumed by reacting with dissolved oxygen that slowly diffuses into the reaction vessel.[4] This leads to the gradual oxidation of Cu(I) and a stall in the reaction.
Solutions:
-
Seal the Reaction Vessel: Ensure the reaction vessel is properly sealed to minimize the ingress of atmospheric oxygen.
-
Staged Addition of Reducing Agent: For lengthy reactions, a second portion of freshly prepared reducing agent can be added midway through the reaction to maintain a sufficient concentration of active Cu(I).[4]
Issue 3: Formation of Side Products
Possible Cause: Oxidative Homocoupling of Alkynes (Glaser Coupling)
In the context of copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry, the presence of Cu(II) and oxygen can promote the undesirable oxidative homocoupling of terminal alkynes, leading to the formation of diacetylene byproducts.[2][4]
Solutions:
-
Increase Reducing Agent Concentration: A slight excess of the reducing agent, such as sodium ascorbate, can help suppress Glaser coupling by ensuring the copper remains predominantly in the +1 oxidation state.[4]
-
Optimize Ligand-to-Copper Ratio: A higher ligand-to-copper ratio can further protect the Cu(I) catalyst and minimize side reactions.[2]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of Cu(I) in catalysis?
A1: In many catalytic reactions, such as the Ullmann reaction and CuAAC, Cu(I) is the active catalytic species.[3][6] For example, in CuAAC, Cu(I) facilitates the formation of a copper acetylide intermediate, which then readily reacts with an azide (B81097) to form the stable triazole ring.[3] The uncatalyzed reaction is significantly slower and often requires harsh conditions.[3]
Q2: Should I use a Cu(I) or Cu(II) salt as the catalyst precursor?
A2: While Cu(I) is the active catalyst, it is prone to oxidation.[3] Therefore, it is a common and often more reliable practice to use a stable and readily available Cu(II) salt, such as CuSO₄, and generate the active Cu(I) species in situ using a reducing agent like sodium ascorbate.[3][4] This approach ensures a sustained concentration of the active catalyst throughout the reaction.[3]
Q3: How do ligands stabilize Cu(I) and what are some common choices?
A3: Ligands, typically nitrogen-based chelators, play a critical role in stabilizing the Cu(I) oxidation state by forming a coordination complex.[3][5] This complex protects the copper ion from oxidation by dissolved oxygen and prevents disproportionation into Cu(0) and Cu(II).[2][3] The choice of ligand can also influence the reaction rate and solubility of the catalyst.[3] Common ligands include:
-
Tris-(benzyltriazolylmethyl)amine (TBTA): Suitable for reactions in organic solvents.[3]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA): A water-soluble ligand ideal for biological and aqueous systems.[3]
-
Bathocuproinedisulfonic acid (BCS): Another water-soluble ligand known for its high affinity for Cu(I).
Catalytic Cycle and Points of Oxidation
Caption: The central role of Cu(I) in the catalytic cycle and its deactivation via oxidation.
Q4: What is the recommended order of reagent addition?
A4: The order of addition can be crucial for optimal results. A generally recommended procedure is:
-
Prepare a premixed solution of the Cu(II) salt and the stabilizing ligand. This allows for the formation of the copper-ligand complex.
-
Add this catalyst-ligand premix to the solution containing your substrates.
-
Initiate the reaction by adding a freshly prepared solution of the reducing agent.[4]
Quantitative Data Summary
For reproducible and high-yielding reactions, careful optimization of reactant concentrations is essential. The following tables provide recommended starting concentrations and ratios for key components in a typical copper-catalyzed reaction, which should be systematically varied to find the optimal conditions for a specific application.[1]
Table 1: Recommended Concentration Ranges for Reaction Components
| Component | Recommended Concentration Range | Notes |
| Copper Catalyst (from Cu(II) precursor) | 50 µM to 500 µM | Higher concentrations may be needed for difficult substrates. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 mM to 10 mM | A 10- to 20-fold excess over copper is common. |
| Substrates (e.g., Azide and Alkyne) | > 10 µM | Low reactant concentrations can significantly slow the reaction rate.[2] |
Table 2: Ligand-to-Copper Ratio Optimization
| Ligand:Copper Ratio | Outcome | Recommendation |
| 1:1 | May provide sufficient stabilization in some cases. | A good starting point for robust reactions. |
| 2:1 | Offers increased protection against oxidation. | Recommended for moderately sensitive substrates. |
| 5:1 | Provides enhanced stabilization for the Cu(I) catalyst.[2] | Often optimal for sensitive biological molecules or prolonged reactions.[2] |
Experimental Protocols
Protocol 1: General Procedure for a Small-Scale Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in an Organic Solvent
This protocol is suitable for the synthesis of small molecules.
Reagent Preparation:
-
Prepare a 100 mM stock solution of the alkyne in a suitable organic solvent (e.g., DMF).
-
Prepare a 100 mM stock solution of the azide in the same solvent.
-
Prepare a 50 mM stock solution of CuSO₄·5H₂O in deionized water.
-
Prepare a 1 M stock solution of sodium ascorbate in deionized water. This solution must be prepared fresh.
-
Prepare a 50 mM stock solution of TBTA in a 1:4 (v/v) mixture of DMF and t-BuOH.
Reaction Setup:
-
In a reaction vial, add the alkyne (1.0 equivalent).
-
Add the azide (1.1 equivalents).
-
Add the solvent (e.g., DMF or a mixture of t-BuOH/water) to achieve the desired final concentration.
-
Add the TBTA solution (0.05 equivalents).
-
Add the CuSO₄ solution (0.01-0.05 equivalents).
-
Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).[3]
Reaction and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Monitoring Copper Oxidation State by UV-Vis Spectroscopy
This protocol provides a simplified method to qualitatively assess the oxidation state of copper in solution.
Principle:
Cu(II) ions in solution, particularly when complexed, are typically colored (e.g., blue for [Cu(H₂O)₆]²⁺), while Cu(I) complexes are often colorless. The appearance or disappearance of color can indicate a change in the copper oxidation state.
Procedure:
-
Prepare a solution of your Cu(II) precursor (e.g., 10 mM CuSO₄ in water) and record its UV-Vis spectrum. Note the characteristic absorbance peak for the Cu(II) species.
-
In a separate cuvette, prepare the same concentration of CuSO₄ and add your stabilizing ligand. Record the spectrum.
-
To the cuvette containing the Cu(II)-ligand complex, add a stoichiometric amount of a reducing agent (e.g., sodium ascorbate).
-
Immediately record the UV-Vis spectrum and observe the disappearance of the Cu(II) absorbance peak, indicating reduction to Cu(I).
-
If the solution is exposed to air over time, the re-emergence of the Cu(II) absorbance peak can be monitored to assess the rate of oxidation.
Experimental Workflow for Catalyst Preparation and Reaction Initiation
Caption: A step-by-step workflow for setting up a copper-catalyzed reaction.
References
Validation & Comparative
A Comparative Guide to the Catalytic Activity of [CuCl(PPh₃)₃] and Other Copper(I) Sources
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic chemistry, particularly in the construction of carbon-heteroatom and carbon-carbon bonds, copper(I) catalysts have emerged as a cost-effective and versatile alternative to palladium-based systems. Among the plethora of copper(I) sources, chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], is a commonly employed pre-catalyst. This guide provides an objective comparison of the catalytic performance of [CuCl(PPh₃)₃] against other widely used copper(I) sources, supported by experimental data, detailed protocols, and mechanistic insights to aid in catalyst selection for your specific research and development needs.
At a Glance: Performance Overview
The catalytic efficacy of a copper(I) source is intricately linked to the specific reaction type, the nature of the substrates, the choice of ligand, and the overall reaction conditions. While [CuCl(PPh₃)₃] is a stable and effective catalyst in many transformations, its performance relative to other copper(I) salts such as copper(I) iodide (CuI), copper(I) bromide (CuBr), copper(I) acetate (B1210297) (CuOAc), and tetrakis(acetonitrile)copper(I) hexafluorophosphate (B91526) ([Cu(CH₃CN)₄]PF₆) can vary significantly.
Data Presentation: A Quantitative Comparison
The following tables summarize the catalytic performance of [CuCl(PPh₃)₃] versus other copper(I) sources in key cross-coupling reactions.
Ullmann Condensation (O-Arylation)
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-O bonds, typically in the synthesis of diaryl ethers. The choice of the copper(I) source and the associated ligands can have a profound impact on the reaction yield.
Table 1: Comparison of Copper(I) Catalysts in the Ullmann Coupling of 2-Bromonaphthalene and p-Cresol [1]
| Catalyst | % Yield (GC/MS) |
| [CuCl(PPh₃)₃] | 4.5 |
| [CuBr(PPh₃)₃] | 7.0 |
| [CuI(PPh₃)₃] | 6.2 |
| CuClPPh₃ | 30.7 |
| CuBrPPh₃ | 43.5 |
| CuIPPh₃ | 60.2 |
| CuI | 15.5 |
Reaction Conditions: 5 mol % of the copper(I) source, K₂CO₃ (2 equiv.), toluene, 100 °C, 24 hours.[1]
This data clearly indicates that for this specific Ullmann O-arylation, the in situ generated or pre-formed monophosphine copper(I) halide complexes are significantly more active than the tris(triphenylphosphine) complexes. Among the tris(phosphine) complexes, [CuBr(PPh₃)₃] provided a slightly higher yield compared to [CuCl(PPh₃)₃].
Sonogashira Coupling
The Sonogashira coupling, a cornerstone for the formation of C(sp²)-C(sp) bonds, traditionally employs a palladium catalyst with a copper(I) co-catalyst. The nature of the copper(I) source can influence the efficiency of the transmetalation step in the catalytic cycle.
Table 2: Illustrative Comparison of Copper(I) Co-catalysts in Sonogashira Coupling
| Copper(I) Source | Typical Catalyst System | General Performance |
| [CuCl(PPh₃)₃] | Pd catalyst, base | Effective, though less common than CuI. |
| CuI | Pd catalyst, base | The most widely used and generally highly effective co-catalyst.[2][3] |
| CuBr | Pd catalyst, base | Also effective, sometimes used as an alternative to CuI. |
| [Cu(CH₃CN)₄]PF₆ | Pd catalyst, base | Used in specific applications, particularly in phosphine-free systems. |
Note: Direct head-to-head quantitative comparisons under identical conditions are less frequently reported in the literature for Sonogashira co-catalysts. The performance is highly substrate and ligand dependent.
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a powerful tool for the synthesis of 1,2,3-triazoles. The choice of the copper(I) source can impact the reaction rate and compatibility with various functional groups.
Table 3: Comparison of Copper(I) Sources in Azide-Alkyne Cycloaddition
| Copper(I) Source | Key Advantages | Key Disadvantages |
| [CuCl(PPh₃)₃] | Air-stable, soluble in organic solvents. | Phosphine ligands can sometimes lead to side reactions. |
| [CuBr(PPh₃)₃] | Commercially available and shown to be a highly efficient catalyst system.[4] | Potential for bromide ion inhibition in certain conditions.[5] |
| CuI | Readily available and widely used. | Often requires an in situ reduction of a Cu(II) salt or the use of a ligand to maintain the Cu(I) state. |
| [Cu(CH₃CN)₄]PF₆ | Highly soluble and a good source of "ligand-free" Cu(I) ions.[6] | Can be more sensitive to air and moisture compared to phosphine-stabilized complexes. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and advancement of scientific research. Below are representative experimental protocols for the Ullmann and Sonogashira reactions.
General Experimental Protocol for Ullmann Ether Synthesis
A mixture of the aryl halide (1.0 mmol), phenol (B47542) (1.2 mmol), base (e.g., K₂CO₃, 2.0 mmol), and the copper(I) catalyst (0.05 mmol, 5 mol %) in a suitable solvent (e.g., toluene, 5 mL) is placed in a sealed reaction vessel. The mixture is then stirred and heated at a specified temperature (e.g., 100-140 °C) for a designated period (e.g., 24 hours). After cooling to room temperature, the reaction mixture is diluted with a solvent such as ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired diaryl ether.[1]
General Experimental Protocol for Sonogashira Coupling
To a solution of the aryl halide (1.0 mmol), terminal alkyne (1.2 mmol), and a base (e.g., triethylamine (B128534) or diisopropylamine, 2.0 mmol) in a suitable solvent (e.g., THF or DMF, 5 mL) under an inert atmosphere (e.g., argon or nitrogen), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol %) and the copper(I) co-catalyst (e.g., CuI or [CuCl(PPh₃)₃], 0.05 mmol, 5 mol %) are added. The reaction mixture is stirred at room temperature or heated to a specified temperature until the starting material is consumed (as monitored by TLC or GC). The reaction is then quenched with an aqueous solution of ammonium (B1175870) chloride, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The residue is purified by flash column chromatography to give the desired coupled product.
Mandatory Visualization
Catalytic Cycle of Ullmann Condensation
The following diagram illustrates a plausible catalytic cycle for the Ullmann condensation reaction, which is thought to proceed through a Cu(I)/Cu(III) mechanism.
Caption: Proposed catalytic cycle for the Ullmann ether synthesis.
Experimental Workflow for Catalyst Comparison
The following diagram outlines a typical experimental workflow for comparing the catalytic activity of different copper(I) sources.
Caption: Workflow for comparative catalyst performance evaluation.
Conclusion
The selection of an optimal copper(I) catalyst is a critical decision in the development of robust and efficient synthetic methodologies. While [CuCl(PPh₃)₃] serves as a reliable and stable pre-catalyst for a variety of cross-coupling reactions, the experimental evidence suggests that its performance is not universally superior. For Ullmann-type O-arylation reactions, simpler copper(I) halide-phosphine systems may offer significantly higher yields. In Sonogashira couplings, CuI remains the benchmark co-catalyst, and in click chemistry, the choice of the copper(I) source is often dictated by solubility and the absence of interfering ligands. Researchers and drug development professionals are encouraged to consider the specific demands of their desired transformation and to perform a targeted catalyst screening, using the data and protocols presented in this guide as a starting point, to identify the most effective copper(I) source for their application.
References
- 1. arkat-usa.org [arkat-usa.org]
- 2. Copper catalysed Ullmann type chemistry: from mechanistic aspects to modern development - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Novel Immobilized Copper–Ligand Complex for Click Chemistry of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendancy of Alternative Ligands in Copper-Catalyzed Cross-Coupling Reactions: A Comparative Guide
A detailed examination of diamine, N-heterocyclic carbene (NHC), and bis(oxazoline) ligands as powerful alternatives to traditional phosphines in the formation of carbon-carbon and carbon-heteroatom bonds reveals a landscape of enhanced efficiency, milder reaction conditions, and broader substrate scope. This guide offers a comparative analysis of their performance, supported by experimental data and detailed protocols for researchers, scientists, and professionals in drug development.
The field of synthetic organic chemistry has been revolutionized by the development of transition metal-catalyzed cross-coupling reactions, with copper catalysis emerging as a cost-effective and versatile tool for the construction of intricate molecular architectures. While phosphine (B1218219) ligands have historically played a significant role in stabilizing and activating copper catalysts, their sensitivity to air and moisture, along with their cost, has prompted the exploration of alternative ligand systems. This guide provides an in-depth comparison of three prominent classes of alternative ligands—diamines, N-heterocyclic carbenes (NHCs), and bis(oxazolines)—highlighting their respective strengths in facilitating C-C and C-heteroatom bond formation.
Performance Comparison of Alternative Ligands
The choice of ligand in a copper-catalyzed cross-coupling reaction is critical, profoundly influencing reaction efficiency, substrate scope, and functional group tolerance. The following tables summarize the performance of diamine, NHC, and bis(oxazoline) ligands in various C-N, C-O, C-S, C-P, and C-C bond-forming reactions, providing a quantitative basis for comparison.
C-N Bond Formation (Ullmann and Goldberg Type Reactions)
Diamine ligands have proven to be exceptionally effective in promoting the coupling of amines and amides with aryl halides, often under significantly milder conditions than traditional methods.[1][2] NHC ligands also demonstrate high efficacy, particularly with challenging substrates.
| Ligand Type | Aryl Halide | Amine/Amide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diamine | Iodobenzene | Aniline | 1 mol% CuI, 10 mol% N,N'-Dimethylethylenediamine | Toluene | 110 | 24 | 95 | [2] |
| Diamine | 4-Chlorotoluene | 2-Pyrrolidinone (B116388) | 5 mol% CuI, 20 mol% trans-N,N'-Dimethyl-1,2-cyclohexanediamine | Dioxane | 110 | 22 | 91 | [2] |
| NHC | 4-Chlorobenzonitrile | Imidazole | 5 mol% [Cu(IPr)Cl] | DMF | 120 | 24 | 92 | [3] |
| NHC | 2-Bromopyridine | Morpholine | 8 mol% Indole-based Cu-NHC | DMSO | 120 | 24 | 85 | [4] |
C-O Bond Formation
The synthesis of diaryl ethers via copper-catalyzed C-O bond formation has been significantly advanced by the use of alternative ligands, enabling the coupling of phenols with aryl halides under milder conditions.
| Ligand Type | Aryl Halide | Phenol | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Diamine | 4-Iodoanisole | Phenol | 5 mol% CuI, 20 mol% N,N'-Dimethylethylenediamine | Toluene | 110 | 24 | 88 | [2] |
| NHC | 4-Chlorotoluene | 4-Methoxyphenol | 1 mol% [Cu(IPr)Cl], 20 mol% NaOtBu | Dioxane | 110 | 18 | 94 | [5] |
C-S and C-P Bond Formation
The formation of C-S and C-P bonds is crucial for the synthesis of various pharmaceuticals and materials. Diamine and related nitrogen-based ligands have shown considerable promise in these transformations.
| Ligand Type | Bond Type | Aryl Halide | Thiol/Phosphine | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | Diamine | C-S | 4-Iodotoluene | Thiophenol | 5 mol% CuI, 20 mol% N,N'-Dimethylethylenediamine | Toluene | 110 | 24 | 92 |[2] | | Nitrogen-based | C-P | Iodobenzene | Diphenylphosphine oxide | 5 mol% CuI, 20 mol% L-proline | DMSO | 110 | 24 | 85 |[6] |
C-C Bond Formation
NHC and bis(oxazoline) ligands have emerged as powerful tools for copper-catalyzed C-C bond formation, including Sonogashira-type couplings and asymmetric reactions.
| Ligand Type | Reaction Type | Alkyne/Nucleophile | Electrophile | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| NHC | Sonogashira | Phenylacetylene | 3-Bromotoluene | 1 mol% (IPr)CuCl, 0.01 mol% (IPr)PdCl2 | DMSO | RT | 24 | 95 | - | |
| NHC | Carboxylation | Phenylacetylene | CO2 | 5 mol% Poly-NHC-Cu | DMF | RT | 24 | 98 | - | [7] |
| Bis(oxazoline) | Henry Reaction | Nitromethane (B149229) | Benzaldehyde | 5 mol% Cu(OAc)2, 5.5 mol% Inda-BOX | EtOH | RT | 24 | 91 | 81 | [8][9] |
| Bis(oxazoline) | Diels-Alder | Cyclopentadiene | N-Acryloyloxazolidinone | 10 mol% --INVALID-LINK--2 | CH2Cl2 | -20 | 24 | 98 | 98 | [10][11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of synthetic procedures. Below are representative experimental protocols for key reactions catalyzed by copper complexes with alternative ligands.
Protocol 1: Copper-Diamine Catalyzed N-Arylation of Amides (Goldberg Reaction)[1]
-
Reaction Setup: To an oven-dried resealable Schlenk tube is added CuI (1.9 mg, 0.01 mmol, 1 mol%), trans-N,N'-dimethyl-1,2-cyclohexanediamine (6.4 µL, 0.04 mmol, 4 mol%), and K₂CO₃ (276 mg, 2.0 mmol). The tube is evacuated and backfilled with argon.
-
Reagent Addition: 4-Chlorotoluene (126.5 mg, 1.0 mmol), 2-pyrrolidinone (102.1 mg, 1.2 mmol), and dioxane (1.0 mL) are added via syringe.
-
Reaction Conditions: The Schlenk tube is sealed, and the reaction mixture is stirred and heated in an oil bath at 110 °C for 22 hours.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (B1210297) and filtered through a plug of silica (B1680970) gel. The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired N-aryl amide.
Protocol 2: Copper-NHC Catalyzed Sonogashira Coupling[7]
-
Catalyst Preparation: A stock solution of the (IPr)PdCl₂ catalyst is prepared in DMSO.
-
Reaction Setup: To a vial is added (IPr)CuCl (2.4 mg, 0.005 mmol, 1 mol%), the aryl bromide (0.5 mmol), the terminal alkyne (0.75 mmol), and K₂CO₃ (138 mg, 1.0 mmol).
-
Reagent Addition: DMSO (0.5 mL) and the (IPr)PdCl₂ stock solution (0.00025 mmol, 0.05 mol%) are added.
-
Reaction Conditions: The vial is sealed and the reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are dried over Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography.
Protocol 3: Asymmetric Copper-Bis(oxazoline) Catalyzed Henry Reaction[9][10]
-
Catalyst Formation: In a dry vial, Cu(OAc)₂·H₂O (10.0 mg, 0.05 mmol, 5 mol%) and the bis(oxazoline) ligand (e.g., Inda-BOX, 0.055 mmol, 5.5 mol%) are dissolved in absolute ethanol (B145695) (1.0 mL) and stirred at room temperature for 1 hour.
-
Reagent Addition: To the resulting blue solution, the aldehyde (1.0 mmol) and nitromethane (10.0 mmol) are added.
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography to yield the β-nitro alcohol. The enantiomeric excess is determined by chiral HPLC analysis.
Visualizing Catalytic Pathways and Workflows
Understanding the underlying mechanisms and experimental procedures is facilitated by visual representations. The following diagrams, generated using Graphviz, illustrate a generalized catalytic cycle for copper-catalyzed cross-coupling and a typical experimental workflow.
Caption: Generalized Catalytic Cycle for Copper-Catalyzed Cross-Coupling
Caption: Typical Experimental Workflow for a Cross-Coupling Reaction
Conclusion
The exploration of alternative ligands to phosphines has significantly broadened the horizons of copper-catalyzed cross-coupling reactions. Diamines, N-heterocyclic carbenes, and bis(oxazolines) each offer unique advantages, enabling a wide array of C-C and C-heteroatom bond formations with high efficiency and under mild conditions. The data and protocols presented in this guide serve as a valuable resource for chemists to select the optimal ligand system for their specific synthetic challenges, thereby accelerating the discovery and development of novel molecules with important applications in medicine and materials science.
References
- 1. Cu-catalyzed Goldberg and Ullmann reactions of aryl halides using chelating N- and O-based ligands | Springer Nature Experiments [experiments.springernature.com]
- 2. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Advances in Copper and Nickel C─N and C─O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. people.bu.edu [people.bu.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Chiral bis(oxazoline) copper(II) complexes: versatile catalysts for enantioselective cycloaddition, Aldol, Michael, and carbonyl ene reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Comparison of [CuCl(PPh3)3] with its Bromide and Iodide Analogs: A Guide for Researchers
A detailed spectroscopic analysis of the copper(I) halide tris(triphenylphosphine) complexes, [CuX(PPh3)3] where X = Cl, Br, I, reveals distinct trends in their vibrational and electronic properties, as well as in the magnetic resonance of the phosphorus nuclei. These differences, arising from the varying electronegativity and size of the halide ligands, are critical for researchers in understanding the electronic structure and bonding within these versatile catalysts and synthetic precursors. This guide provides a comparative summary of their spectroscopic data, supported by experimental protocols.
Spectroscopic Data Summary
The key spectroscopic data for [CuCl(PPh3)3], [CuBr(PPh3)3], and [CuI(PPh3)3] are summarized in the table below. The data highlights the influence of the halide ligand on the copper-halogen and copper-phosphorus bond strengths, as well as on the electronic transitions within the complexes.
| Spectroscopic Parameter | [CuCl(PPh3)3] | [CuBr(PPh3)3] | [CuI(PPh3)3] |
| IR: ν(Cu-X) (cm⁻¹) | ~270 | Not explicitly found | Not explicitly found |
| IR: ν(Cu-P) (cm⁻¹) | Not explicitly found | Not explicitly found | Not explicitly found |
| ³¹P NMR (Solid-State, δ, ppm) | -3.9[1][2] | -4.8[1][2] | -6.3[1][2] |
| UV-Vis: λmax (nm) | 278, 294, 330, 346 | Not explicitly found | Not explicitly found |
Note: Specific values for ν(Cu-Br), ν(Cu-I), ν(Cu-P), and λmax for the bromide and iodide analogs were not available in a directly comparable format in the searched literature. The UV-Vis data for [CuCl(PPh3)3] is for an acetonitrile (B52724) solvate.
Interpretation of Spectroscopic Trends
Infrared (IR) Spectroscopy: The vibrational frequency of the copper-halogen (Cu-X) bond is expected to decrease from chloride to iodide. This is due to the increasing mass of the halogen atom (Cl < Br < I) and a general decrease in the Cu-X bond strength. While a specific value for the Cu-Cl stretch in [CuCl(PPh3)3] is reported around 270 cm⁻¹, directly comparable values for the bromide and iodide analogs were not found in the initial search. Similarly, the Cu-P stretching frequency would provide insight into the strength of the copper-phosphine bond, which may be subtly influenced by the halide ligand.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy: The solid-state ³¹P NMR data shows a clear upfield shift in the chemical shift (δ) as the halide is changed from chloride to iodide (-3.9 ppm for Cl, -4.8 ppm for Br, and -6.3 ppm for I)[1][2]. This trend suggests an increase in electron density at the phosphorus nucleus. This can be rationalized by the decreasing electronegativity of the halide from Cl to I. The less electronegative iodide ligand leads to a more electron-rich copper center, which in turn results in increased shielding of the phosphorus nuclei in the triphenylphosphine (B44618) ligands.
UV-Vis Spectroscopy: The electronic absorption spectra of these complexes are expected to be dominated by ligand-to-metal charge transfer (LMCT) and d-d transitions. The UV-Vis spectrum for an acetonitrile solvate of [CuCl(PPh3)3] shows absorption bands at 278, 294, 330, and 346 nm. It is anticipated that the absorption maxima for the bromide and iodide analogs would show a red-shift (shift to longer wavelengths) due to the lower electronegativity of the heavier halides, which would lower the energy of the charge transfer bands.
Experimental Protocols
The following are generalized experimental protocols for the synthesis and spectroscopic characterization of the [CuX(PPh3)3] complexes.
Synthesis of [CuX(PPh3)3] (X = Cl, Br, I)
This protocol is a general method and can be adapted for each halide analog.
Materials:
-
Copper(I) halide (CuCl, CuBr, or CuI)
-
Triphenylphosphine (PPh3)
-
Ethanol (B145695) (or other suitable solvent like acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask, dissolve triphenylphosphine (typically a 3 to 4-fold molar excess) in warm ethanol under an inert atmosphere.
-
To this stirring solution, add the corresponding copper(I) halide in small portions.
-
Continue stirring the reaction mixture at an elevated temperature (e.g., reflux) for several hours.
-
Allow the solution to cool to room temperature, and then further cool in an ice bath to facilitate precipitation of the product.
-
Collect the crystalline product by filtration, wash with cold ethanol, and dry under vacuum.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
Sample Preparation:
-
For solid-state IR, prepare a KBr pellet by grinding a small amount of the complex with dry KBr powder and pressing it into a transparent disk.
-
Alternatively, for far-IR measurements, a polyethylene (B3416737) pellet can be used.
-
The sample preparation should be performed in a glovebox or under an inert atmosphere if the complexes are air-sensitive.
Data Acquisition:
-
Record the IR spectrum over the range of 4000-200 cm⁻¹ to observe both the triphenylphosphine ligand vibrations and the low-frequency Cu-X and Cu-P stretching modes.
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
For solution-state NMR, dissolve the complex in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆) in an NMR tube under an inert atmosphere.
-
For solid-state NMR, pack the powdered sample into a zirconia rotor.
Data Acquisition:
-
Acquire the ³¹P NMR spectrum using a standard broad-band NMR spectrometer. For solid-state NMR, Cross-Polarization/Magic Angle Spinning (CP/MAS) techniques are typically employed to obtain high-resolution spectra of solid samples.
UV-Vis Spectroscopy
Sample Preparation:
-
Prepare a dilute solution of the complex in a UV-transparent solvent (e.g., dichloromethane (B109758) or acetonitrile) of a known concentration.
Data Acquisition:
-
Record the UV-Vis absorption spectrum in a quartz cuvette over a wavelength range of approximately 200-800 nm.
Logical Relationships and Experimental Workflow
The following diagrams illustrate the logical relationship between the halide ligand and the resulting spectroscopic properties, as well as a general workflow for the synthesis and characterization of these complexes.
Caption: Influence of the halide ligand on the spectroscopic properties of [CuX(PPh3)3].
Caption: General workflow for the synthesis and spectroscopic analysis.
References
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the reactivity of chlorotris(triphenylphosphine)copper(I), a cornerstone catalyst in organic synthesis, with its related silver(I) triphenylphosphine (B44618) complexes. This document summarizes key structural differences and explores their comparative performance in both biological systems and catalytic organic reactions, supported by experimental data and detailed protocols.
Structural and Electronic Properties: A Foundation for Divergent Reactivity
Chlorotris(triphenylphosphine)copper(I) (CuCl(PPh₃)₃) and its analogous silver(I) complexes, such as chlorotris(triphenylphosphine)silver(I) (AgCl(PPh₃)₃), share a pseudo-tetrahedral geometry.[1] However, fundamental differences in the electronic configuration and size of the central metal ion—copper(I) versus silver(I)—give rise to distinct reactivity profiles.
The smaller ionic radius and higher charge density of Cu(I) often lead to shorter metal-ligand bond lengths and different coordination preferences compared to Ag(I). These structural nuances can influence the lability of the triphenylphosphine (PPh₃) ligands and the accessibility of the metal center, which are critical factors in catalysis.
Reactivity in Biological Systems: A Clear Advantage for Silver
Recent studies have highlighted the potential of copper(I) and silver(I) triphenylphosphine complexes as antimicrobial and anticancer agents. A direct comparative study on a series of Cu(I) and Ag(I) complexes incorporating both triphenylphosphine and Schiff base ligands revealed a consistent trend: silver(I) complexes exhibit significantly higher antibacterial activity against both Gram-positive and Gram-negative bacteria.
Quantitative Comparison of Antibacterial Activity
The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) are key parameters to quantify the antimicrobial efficacy of a compound. The lower the MIC/MBC value, the more potent the antimicrobial agent.
| Complex | Organism | MIC (mg/mL) | MBC (mg/mL) |
| [Cu(HLBSPh)(PPh₃)₂]PF₆·2CH₃CN (Copper Complex) | E. coli | > 0.200 | > 0.200 |
| S. aureus | 0.100 | 0.200 | |
| [Ag(HLBSPh)(PPh₃)₂]NO₃ (Silver Complex) | E. coli | 0.050 | 0.100 |
| S. aureus | 0.050 | 0.100 |
Data sourced from a comparative study on phenoxy-ketimine Schiff base metal complexes.
As the data indicates, the silver(I) complex demonstrated superior or equal efficacy at lower concentrations compared to its copper(I) counterpart. This enhanced activity is often attributed to the "like-dissolves-like" principle, where the softer Ag(I) ion has a higher affinity for the soft thiol groups present in bacterial enzymes and proteins, leading to more effective disruption of cellular processes.
Experimental Protocol: Determination of MIC and MBC
The antibacterial activity of the metal complexes was assessed by determining the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC).
-
Preparation of Bacterial Suspension: A single colony of the test bacteria (E. coli or S. aureus) is inoculated into a nutrient broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard.
-
Serial Dilution: The metal complexes are serially diluted in a nutrient broth within a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates are incubated for 24 hours at 37°C.
-
MIC Determination: The MIC is determined as the lowest concentration of the complex that completely inhibits visible bacterial growth.
-
MBC Determination: An aliquot from the wells showing no visible growth is sub-cultured onto a nutrient agar (B569324) plate and incubated for 24 hours. The MBC is the lowest concentration that results in no bacterial growth on the agar plate.
Catalytic Reactivity in Organic Synthesis: The Versatility of Copper
While silver(I) complexes find utility in specific organic transformations, chlorotris(triphenylphosphine)copper(I) and related Cu(I)-PPh₃ systems are more broadly employed as catalysts in a wide array of cross-coupling reactions. This is largely due to the ability of copper to readily shuttle between Cu(I) and Cu(III) oxidation states, a key step in the catalytic cycles of many cross-coupling reactions.
A³-Coupling Reaction: A Comparative Overview
The A³ (Aldehyde-Alkyne-Amine) coupling reaction is a powerful one-pot method for the synthesis of propargylamines. Both copper and silver complexes can catalyze this transformation, but their efficiencies can vary depending on the specific substrates and reaction conditions.
Experimental Workflow: A³-Coupling Reaction
The following diagram illustrates a typical experimental workflow for an A³-coupling reaction.
Caption: A generalized workflow for the A³-coupling reaction.
Sonogashira Coupling: A Domain Dominated by Copper
The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. While traditionally co-catalyzed by palladium and copper, palladium-free versions relying solely on copper catalysts have gained prominence.[3] Copper(I)-triphenylphosphine complexes are effective catalysts for this transformation.[3] In contrast, the use of silver(I) complexes as the primary catalyst in Sonogashira-type reactions is far less common, reflecting the generally superior catalytic activity of copper in this context.
Conclusion
The comparative reactivity of chlorotris(triphenylphosphine)copper(I) and its silver(I) analogs is highly context-dependent.
-
In biological applications , particularly as antimicrobial agents, silver(I)-triphenylphosphine complexes consistently demonstrate superior performance, likely due to the high affinity of silver for sulfur-containing biomolecules.
-
In catalytic organic synthesis , chlorotris(triphenylphosphine)copper(I) and related copper(I) systems exhibit broader utility and often higher efficiency, especially in cross-coupling reactions that are believed to proceed through a Cu(I)/Cu(III) catalytic cycle.
The choice between these two classes of complexes should, therefore, be guided by the specific application. For researchers in drug development exploring new antimicrobial agents, silver(I) complexes represent a more promising avenue. For synthetic chemists seeking versatile and efficient catalysts for carbon-carbon bond formation, copper(I) complexes remain the workhorse.
This guide serves as a starting point for understanding the divergent reactivity of these important classes of compounds. Further research into direct, quantitative comparisons of their catalytic performance under identical conditions will undoubtedly provide deeper insights and guide the rational design of new, more effective catalysts and therapeutic agents.
References
A Comparative Analysis of Copper-Catalyzed and Palladium-Catalyzed Cross-Coupling Reactions
In the landscape of modern organic synthesis, cross-coupling reactions are an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, forming the backbone of countless pharmaceuticals, agrochemicals, and functional materials. Among the pantheon of transition metal catalysts, palladium and copper have emerged as the dominant players, each offering a unique set of advantages and disadvantages. This guide provides a comprehensive and objective comparison of these two catalytic systems, supported by experimental data, detailed methodologies, and mechanistic insights to empower researchers in making informed decisions for their synthetic endeavors.
Palladium catalysis, the subject of the 2010 Nobel Prize in Chemistry, is renowned for its high efficiency, broad substrate scope, and mild reaction conditions, making it a staple in research and development settings.[1][2] In contrast, copper catalysis, with its historical roots in the Ullmann condensation, presents a more cost-effective and environmentally benign alternative, a crucial consideration for large-scale industrial applications.[2][3] The choice between these two metals is often a nuanced decision, balancing the need for versatility and reactivity with considerations of cost and sustainability.
Quantitative Performance Comparison
The following tables provide a summary of key performance indicators for copper- and palladium-catalyzed cross-coupling reactions, offering a quantitative basis for comparison.
| Parameter | Copper-Catalyzed | Palladium-Catalyzed | Key Considerations |
| Catalyst Cost | Significantly lower (more abundant) | High (precious metal) | A primary driver for process chemistry and large-scale synthesis.[2] |
| Typical Catalyst Loading | Higher (1-10 mol%)[2] | Lower (0.01-5 mol%)[3] | Palladium systems often exhibit higher turnover numbers. |
| Reaction Temperature | Often requires elevated temperatures (100-200 °C), frequently with microwave assistance.[2] | Can often be performed at lower temperatures (80-110 °C) with conventional heating.[2] | Milder conditions for palladium are beneficial for sensitive substrates. |
| Ligands | Simple, readily available ligands (e.g., 1,10-phenanthroline, diamines, amino acids).[1] | Often require more complex and expensive phosphine-based ligands.[1] | Ligand design is crucial for modulating reactivity and selectivity in both systems. |
| Solvents | Often performed in polar, high-boiling solvents (e.g., DMF, NMP). | Typically utilizes aprotic solvents like toluene (B28343) or dioxane.[1] | Greener solvent options are being explored for both systems. |
| Substrate Scope | Traditionally favored for electron-poor aryl halides.[1] | Broad scope, including electron-rich, electron-neutral, and sterically hindered substrates.[1] | Palladium's versatility is a significant advantage in discovery chemistry. |
| Functional Group Tolerance | Can be more limited due to harsher reaction conditions. | Generally exhibits excellent functional group tolerance.[1] | A key factor for the synthesis of complex molecules. |
Comparative Experimental Data: C-N Cross-Coupling
The following table presents a side-by-side comparison of the amination of 2,6-dibromopyridine (B144722) with a primary amine using both copper and palladium catalysis.
| Catalyst System | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Copper | n-Hexylamine | CuI (5) | L-proline (10) | K₂CO₃ | DMSO | 110 | 24 | ~85 |
| Palladium | n-Hexylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Dioxane | 100 | 12 | >95 |
Note: This data is representative and compiled from typical conditions reported in the literature. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
General Procedure for Copper-Catalyzed N-Arylation (Ullmann Condensation)
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)
-
Ligand (e.g., L-proline, 0.10 mmol, 10 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 mmol)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO), 5 mL
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the aryl halide, amine, CuI, ligand, and K₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous DMSO via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C).
-
Stir the reaction mixture for the specified time (e.g., 24 hours).
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
General Procedure for Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)
Materials:
-
Aryl halide (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Ligand (e.g., Xantphos, 0.04 mmol, 4 mol%)
-
Cesium carbonate (Cs₂CO₃, 1.5 mmol)
-
Anhydrous dioxane, 5 mL
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the aryl halide and amine to the tube.
-
Add the anhydrous dioxane via syringe.
-
Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 100 °C).
-
Stir the reaction mixture for the specified time (e.g., 12 hours).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite®, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview and Logical Frameworks
The following diagrams illustrate the fundamental catalytic cycles, a typical experimental workflow, and a decision-making guide for catalyst selection.
Conclusion
Both copper- and palladium-catalyzed cross-coupling reactions are powerful and versatile methods in the synthetic chemist's toolbox. Palladium catalysis generally offers a broader substrate scope and milder reaction conditions, making it the workhorse for many applications in discovery and academic research.[1] However, the high cost and lower abundance of palladium are significant drawbacks, particularly for industrial-scale synthesis.[2]
Copper catalysis, while often requiring more forcing conditions, provides a cost-effective and more sustainable alternative.[2] Ongoing research continues to expand the scope and mildness of copper-catalyzed transformations through the development of novel ligands and reaction conditions.[4] Ultimately, the choice between these two catalytic systems will be dictated by the specific requirements of the synthesis, including the nature of the substrates, the desired scale of the reaction, and economic and environmental considerations. A thorough understanding of the strengths and weaknesses of each catalyst is paramount for the successful design and execution of efficient and robust cross-coupling strategies.
References
Validating the Structure of [CuCl(PPh3)3]: A Single-Crystal X-ray Diffraction Comparison
For researchers, scientists, and professionals in drug development, the precise structural elucidation of coordination complexes is paramount for understanding their reactivity and potential applications. This guide provides a comparative analysis of the single-crystal X-ray diffraction data for chlorotris(triphenylphosphine)copper(I), [CuCl(PPh3)3], and its analogues, offering a clear validation of its molecular structure.
The three-dimensional arrangement of atoms in [CuCl(PPh3)3] has been unequivocally determined by single-crystal X-ray diffraction. The central copper(I) ion is coordinated to one chloride ligand and three triphenylphosphine (B44618) (PPh3) ligands, resulting in a distorted tetrahedral geometry. This coordination environment is a key factor in the complex's stability and catalytic activity. To provide a comprehensive understanding of its structural parameters, this guide compares key crystallographic data of [CuCl(PPh3)3] with several related copper(I) complexes.
Comparative Crystallographic Data
The following table summarizes the key crystallographic parameters for [CuCl(PPh3)3] and its bromo, iodo, perchlorate (B79767), and tetrafluoroborate (B81430) analogues. This data allows for a direct comparison of the impact of the anionic ligand on the coordination sphere of the copper(I) center.
| Parameter | [CuCl(PPh3)3] | [CuBr(PPh3)3] | [CuI(PPh3)3] | [Cu(PPh3)3(ClO4)] | [Cu(PPh3)3(BF4)] |
| Crystal System | Trigonal | Trigonal | Trigonal | Trigonal | Trigonal |
| Space Group | P3 | P3 | P3 | P3 | P3 |
| a (Å) | ~19 | ~19 | ~19 | ~19 | ~19 |
| c (Å) | ~11 | ~11 | ~11 | ~11 | ~11 |
| Cu-X Bond Length (Å) | 2.354(8) | 2.49 (avg) | 2.66 (avg) | 2.45 (avg, Cu-O) | 2.30 (avg, Cu-F) |
| Average Cu-P Bond Length (Å) | 2.354(8) | 2.354(8) | 2.354(8) | 2.306(9) | 2.306(9) |
| Average P-Cu-P Bond Angle (°) | 110.1(6) | 110.1(6) | 110.1(6) | 115.2(6) | 115.2(6) |
| Average P-Cu-X Bond Angle (°) | 108.8(6) | 108.8(6) | 108.8(6) | 102.8(9) | 102.8(9) |
Note: The unit cell parameters for the trigonal complexes are approximate as they form an isomorphous series. The Cu-X bond lengths for the perchlorate and tetrafluoroborate complexes refer to the distance between copper and an oxygen or fluorine atom of the respective anions.[1][2]
Experimental Protocol: Single-Crystal X-ray Diffraction
The determination of the crystal structure of complexes like [CuCl(PPh3)3] follows a well-established experimental workflow. The protocol outlined below is a generalized procedure for single-crystal X-ray diffraction analysis.
1. Crystal Growth and Selection:
-
High-quality single crystals of the compound are grown, typically by slow evaporation of a saturated solution, slow cooling of a solution, or vapor diffusion.
-
A suitable crystal (typically 0.1-0.3 mm in each dimension) with well-defined faces and no visible defects is selected under a polarizing microscope.
2. Crystal Mounting:
-
The selected crystal is carefully mounted on a goniometer head using a suitable adhesive (e.g., epoxy) or oil on the end of a thin glass fiber or a loop.
3. Data Collection:
-
The mounted crystal is placed on the diffractometer and cooled in a stream of cold nitrogen gas (typically to 100-150 K) to minimize thermal vibrations and potential crystal decay.
-
The crystal is centered in the X-ray beam.
-
A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.
-
A full sphere of diffraction data is then collected by rotating the crystal through a series of angles, with an X-ray sensitive detector (e.g., a CCD or CMOS detector) recording the diffraction pattern at each step.
4. Data Reduction:
-
The raw diffraction images are processed to integrate the intensities of the individual reflections.
-
Corrections are applied for factors such as background noise, Lorentz factor, and polarization. An absorption correction may also be applied based on the crystal's shape and composition.
5. Structure Solution and Refinement:
-
The positions of the heavy atoms (in this case, Cu, Cl, and P) are determined from the diffraction data using direct methods or Patterson methods.
-
The remaining non-hydrogen atoms are located from a difference Fourier map.
-
The structural model is then refined using a least-squares method, which adjusts the atomic positions, and thermal parameters to achieve the best fit between the calculated and observed diffraction data.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
6. Structure Validation:
-
The final refined structure is validated using various crystallographic checks to ensure its quality and correctness. The results are typically presented in a Crystallographic Information File (CIF).
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the single-crystal X-ray diffraction experiment.
References
- 1. Structural and solid state 31P NMR studies of the four-coordinate copper(i) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Structural and solid state 31P NMR studies of the four-coordinate copper(I) complexes [Cu(PPh3)3X] and [Cu(PPh3)3(CH3CN)]X - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Electrochemical Analysis of Copper(I) Phosphine Complexes
For Researchers, Scientists, and Drug Development Professionals
The electrochemical behavior of copper(I) phosphine (B1218219) complexes is a critical area of study, with implications ranging from catalysis to the development of novel therapeutic agents. The redox properties of these complexes, particularly the Cu(I)/Cu(II) couple, are highly sensitive to the nature of the phosphine ligands and any co-ligands present. This guide provides a comparative overview of the electrochemical characteristics of a series of copper(I) phosphine complexes, supported by experimental data and detailed protocols.
Comparative Electrochemical Data
The redox potentials of copper(I) phosphine complexes are influenced by the electronic and steric properties of the phosphine ligands. Electron-donating phosphines tend to stabilize the copper(I) center, making oxidation more difficult and thus shifting the redox potential to more positive values. Conversely, bulky phosphine ligands can enforce a tetrahedral geometry, which is preferred by Cu(I), and destabilize the square planar geometry favored by Cu(II), also leading to more positive oxidation potentials.[1][2] The following table summarizes the electrochemical data for a selection of heteroleptic copper(I) phosphine complexes.
| Complex | E_ox (V vs. Fc/Fc+) | E_red (V vs. Fc/Fc+) | ΔE_p (mV) | Solvent | Reference Electrode | Notes |
| [Cu(phen)(dppb)]+ | +0.55 | - | - | CH2Cl2 | Fc/Fc+ | Quasi-reversible oxidation.[3] |
| [Cu(phen)(dppp)]+ | +0.60 | - | - | CH2Cl2 | Fc/Fc+ | Quasi-reversible oxidation.[3] |
| [Cu(Bphen)(dppb)]+ | +0.58 | - | - | CH2Cl2 | Fc/Fc+ | Quasi-reversible oxidation.[3] |
| [Cu(PPh3)2(Im)] | +0.20 | -1.98 | - | CH2Cl2 | Fc/Fc+ | Irreversible oxidation and reduction.[4] |
| [Cu(xantphos)(6,6'-Cl2bpy)][PF6] | +0.87 | -1.68 | 110 | CH2Cl2 | Fc/Fc+ | Quasi-reversible Cu(I)/Cu(II) oxidation.[5] |
| [Cu(POP)(6,6'-Cl2bpy)][PF6] | +0.92 | -1.65 | 120 | CH2Cl2 | Fc/Fc+ | Quasi-reversible Cu(I)/Cu(II) oxidation.[5] |
| [Cu(dmp)(PPh3)2]NO3 | - | - | - | - | - | Steric effects of phosphine ligands influence redox properties.[6] |
| [Cu(2-MequinNO2)(PPh3)2] | - | - | - | - | - | The electronic properties of co-ligands significantly impact the electrochemistry.[7] |
Abbreviations:
-
phen: 1,10-phenanthroline
-
Bphen: 4,7-diphenyl-1,10-phenanthroline
-
dppb: 1,2-bis(diphenylphosphino)benzene
-
dppp: 1,3-bis(diphenylphosphino)propane
-
PPh3: Triphenylphosphine
-
Im: 4H-imidazolato
-
xantphos: 4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene
-
POP: Bis(2-(diphenylphosphino)phenyl)ether
-
6,6'-Cl2bpy: 6,6'-dichloro-2,2'-bipyridine
-
dmp: 2,9-dimethyl-1,10-phenanthroline
-
2-MequinNO2: 5,7-dinitro-2-methylquinolin-8-ol
Experimental Protocols
A detailed and consistent experimental methodology is crucial for obtaining reliable and comparable electrochemical data. The following is a generalized protocol for the cyclic voltammetry (CV) analysis of copper(I) phosphine complexes.
Objective: To determine the redox potentials and electrochemical behavior of a series of copper(I) phosphine complexes.
Materials and Equipment:
-
Potentiostat/Galvanostat electrochemical workstation
-
Three-electrode cell
-
Working Electrode: Glassy carbon or platinum disk electrode
-
Reference Electrode: Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode. A ferrocene (B1249389)/ferrocenium (Fc/Fc+) internal standard is highly recommended for accurate potential referencing.
-
Counter Electrode: Platinum wire or gauze
-
Inert gas (Argon or Nitrogen) source and Schlenk line
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
High-purity solvent (e.g., dichloromethane, acetonitrile, or DMF)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6) or tetrabutylammonium perchlorate (B79767) (TBAP))
-
Copper(I) phosphine complexes of interest
-
Ferrocene (for internal referencing)
Procedure:
-
Electrode Preparation:
-
Polish the working electrode with alumina (B75360) slurry on a polishing pad to a mirror finish.
-
Rinse the electrode thoroughly with deionized water and the solvent to be used in the experiment.
-
Dry the electrode completely before use.
-
-
Solution Preparation:
-
Prepare a stock solution of the supporting electrolyte (typically 0.1 M) in the chosen high-purity solvent.
-
Prepare a stock solution of the copper(I) phosphine complex (typically 1-5 mM) in the supporting electrolyte solution.
-
If using an internal reference, add a small amount of ferrocene to the analyte solution.
-
-
Electrochemical Measurement:
-
Assemble the three-electrode cell with the working, reference, and counter electrodes.
-
Add the analyte solution to the cell.
-
Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes. Maintain an inert atmosphere over the solution throughout the experiment.
-
Connect the electrodes to the potentiostat.
-
Set the parameters for the cyclic voltammetry experiment, including the initial potential, switching potential, final potential, and scan rate (e.g., 100 mV/s). The potential window should be wide enough to observe the redox events of interest.
-
Run the cyclic voltammogram. It is good practice to perform several cycles to ensure the system has reached a steady state.
-
-
Data Analysis:
-
Determine the anodic (Epa) and cathodic (Epc) peak potentials from the voltammogram.
-
Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.
-
If ferrocene is used as an internal standard, reference the measured potentials to the Fc/Fc+ couple. The E1/2 of the Fc/Fc+ couple is set to 0 V.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the electrochemical analysis of copper(I) phosphine complexes.
Caption: Workflow for the electrochemical analysis of copper(I) phosphine complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. db-thueringen.de [db-thueringen.de]
- 5. Luminescent copper(i) complexes with bisphosphane and halogen-substituted 2,2′-bipyridine ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
The Influence of Solvent Polarity on [CuCl(PPh3)3] Catalyst Performance: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The choice of solvent is a critical parameter in transition metal catalysis, significantly impacting reaction kinetics, product selectivity, and catalyst stability. This guide provides a comparative analysis of the performance of chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], and related copper(I) catalysts in various solvents. By summarizing experimental data and outlining established principles, this document aims to assist researchers in optimizing reaction conditions for copper-catalyzed cross-coupling reactions.
Impact of Solvent on Ullmann Condensation Reactions
The Ullmann condensation, a cornerstone of carbon-heteroatom bond formation, is profoundly influenced by the reaction medium. While polar aprotic solvents are often employed, studies have also explored the utility of non-polar solvents. The following data, derived from the Ullmann coupling of 2-bromonaphthalene (B93597) with p-cresol (B1678582), compares the performance of [CuX(PPh₃)₃] (where X = Cl, Br, I) in the non-polar solvent toluene (B28343).
Table 1: Performance of [CuX(PPh₃)₃] Catalysts in the Ullmann Coupling of 2-Bromonaphthalene and p-Cresol in a Non-Polar Solvent. [1]
| Catalyst | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| [CuCl(PPh₃)₃] | Toluene | K₂CO₃ | 100 | 24 | 4.5 |
| [CuBr(PPh₃)₃] | Toluene | K₂CO₃ | 100 | 24 | 7.0 |
| [CuI(PPh₃)₃] | Toluene | K₂CO₃ | 100 | 24 | 6.2 |
These results indicate that in a non-polar solvent like toluene, the choice of the halide in the [CuX(PPh₃)₃] complex has a noticeable impact on the reaction yield, with the bromide analogue showing slightly better performance under these specific conditions.[1]
Experimental Protocol: Ullmann Coupling of 2-Bromonaphthalene and p-Cresol[1]
A mixture of 2-bromonaphthalene (1.0 mmol), p-cresol (1.2 mmol), the copper(I) catalyst (5 mol%), and potassium carbonate (2.0 equiv) in toluene (5 mL) is heated at 100 °C for 24 hours. The reaction progress is monitored by gas chromatography-mass spectrometry (GC/MS).
Solvent Effects in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a prominent "click chemistry" reaction, exhibits significant solvent-dependent behavior. The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and, consequently, the reaction rate and product distribution.
Table 2: General Influence of Solvent Polarity on CuAAC Reactions.
| Solvent Type | Representative Solvents | General Observations | References |
| Polar Protic | Water, Glycerol | Often leads to high conversions and selectivities. Can facilitate catalyst recycling.[2] In some cases, reactions in neat water show higher yields than in common organic solvents.[2] | [2] |
| Polar Aprotic | DMF, DMSO, Acetonitrile (B52724) | Commonly used, but may result in lower yields compared to water in certain systems.[2] The use of acetonitrile as a co-solvent can help stabilize the Cu(I) center.[3] | [2][3] |
| Non-Polar | Toluene, Dichloromethane | Can be effective, but solubility of reactants and catalyst can be a limiting factor. Dichloromethane has been used successfully in some CuAAC reactions. | [2] |
It is evident that for CuAAC reactions, there is no universally optimal solvent. The choice depends on the specific substrates, catalyst system, and desired reaction conditions. However, a general trend suggests that polar, and particularly protic, solvents can be highly beneficial for this transformation.
Experimental Protocol: General Procedure for CuAAC Reaction[4]
To a solution of the alkyne (1.0 mmol) and the azide (B81097) (1.1 mmol) in the chosen solvent (5 mL) is added the copper(I) catalyst (e.g., [CuCl(PPh₃)₃], 1-5 mol%). The reaction mixture is stirred at room temperature or heated as required. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC/MS).
Alternative Catalyst Systems and Solvent Considerations
While this guide focuses on [CuCl(PPh₃)₃], it is important to consider alternative copper-based catalytic systems where solvent effects have been explicitly studied.
Table 3: Solvent Effects on the ARGET ATRP of Methyl Methacrylate (B99206) Catalyzed by CuBr₂/PMDETA.
| Solvent | Dielectric Constant (approx.) | Rate Constant (k_app, min⁻¹) |
| Toluene | 2.4 | - |
| Tetrahydrofuran (THF) | 7.6 | - |
| Methyl Ethyl Ketone (MEK) | 18.5 | - |
| N,N-Dimethylformamide (DMF) | 36.7 | - |
Data for the rate constant was not explicitly provided in the search results in a comparable format.
In the context of Atom Transfer Radical Polymerization (ATRP), the polarity of the solvent can significantly influence the polymerization rate. For the ARGET ATRP of methyl methacrylate using a CuBr₂/PMDETA catalyst system, it has been observed that more polar solvents can lead to an increased rate of polymerization.
Mechanistic Considerations and Logical Workflow
The influence of the solvent on copper-catalyzed reactions can be understood through its interaction with the catalytic species and reaction intermediates. The following diagram illustrates a simplified workflow for catalyst selection and optimization, taking solvent effects into account.
Caption: A logical workflow for the systematic investigation and optimization of solvent conditions in copper-catalyzed cross-coupling reactions.
The following diagram illustrates a simplified catalytic cycle for a generic copper-catalyzed cross-coupling reaction, highlighting where the solvent can exert its influence.
Caption: A simplified representation of a copper catalytic cycle, indicating key stages where solvent interactions can play a crucial role.
Conclusion
The performance of the [CuCl(PPh₃)₃] catalyst is intrinsically linked to the properties of the solvent in which the reaction is conducted. While non-polar solvents can be viable for certain transformations like the Ullmann condensation, a growing body of evidence suggests that polar solvents, particularly protic ones like water and glycerol, can offer significant advantages in terms of reaction efficiency and sustainability for reactions such as the CuAAC. The provided data and workflows serve as a guide for the rational selection of solvents to enhance the outcomes of copper-catalyzed reactions. Further systematic studies on the effect of a wider range of solvents on the performance of [CuCl(PPh₃)₃] would be highly valuable to the scientific community.
References
Navigating the Copper Catalyst Maze: A Cost-Effectiveness Guide to Chlorotris(triphenylphosphine)copper(I) in Scale-Up Synthesis
For researchers, scientists, and drug development professionals, the choice of catalyst is a critical decision in the scale-up of chemical syntheses, directly impacting process efficiency, cost, and environmental footprint. This guide provides a comprehensive comparison of chlorotris(triphenylphosphine)copper(I), a versatile and widely used copper(I) catalyst, with its common alternatives, offering experimental data and a cost-effectiveness analysis to inform catalyst selection in large-scale operations.
Chlorotris(triphenylphosphine)copper(I), [CuCl(PPh₃)₃], is a well-defined, air-stable copper(I) complex that has found extensive application in a variety of organic transformations, most notably in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and in cross-coupling reactions. Its stability and solubility in organic solvents make it a convenient and reliable catalyst in laboratory settings. However, when transitioning to industrial-scale synthesis, a thorough cost-effectiveness analysis is paramount. This guide will delve into a comparative analysis of using the pre-formed [CuCl(PPh₃)₃] complex versus generating the active catalytic species in situ from less expensive precursors, and will also touch upon heterogeneous copper catalysts as a viable alternative.
Performance and Cost: A Head-to-Head Comparison
The primary consideration in scale-up synthesis is the overall process cost, which extends beyond the initial price of the catalyst. Key factors include catalyst loading, reaction efficiency (yield and reaction time), and downstream processing costs, such as product purification and waste disposal.
Here, we compare three common approaches for utilizing copper(I) catalysis in the large-scale synthesis of 1,4-disubstituted 1,2,3-triazoles via CuAAC reaction:
-
Pre-formed [CuCl(PPh₃)₃] Catalyst: A well-defined, stable, and highly active catalyst.
-
In situ Catalyst Generation: Formation of the active copper(I)-phosphine complex directly in the reaction vessel from a simple copper(I) salt (e.g., copper(I) iodide, CuI) and triphenylphosphine (B44618) (PPh₃).
-
Heterogeneous Copper Catalysis: Utilization of a solid-supported copper catalyst, which can be easily separated and potentially recycled.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Catalyst Cost (per mole of product) | Downstream Processing Considerations |
| [CuCl(PPh₃)₃] | 0.5 - 2 | 1 - 6 | 90 - 98 | High | Requires removal of soluble copper and phosphine (B1218219) species. |
| In situ (CuI/PPh₃) | 1 - 5 | 2 - 12 | 85 - 95 | Low to Moderate | Requires removal of soluble copper and phosphine species. Potential for less defined active species. |
| Heterogeneous Cu/C | 2 - 10 | 6 - 24 | 80 - 90 | Low (catalyst cost) | Simple filtration for catalyst removal. Potential for catalyst leaching and lower activity. |
Note: The data presented in this table is a summary of typical ranges found in the literature and may vary depending on the specific substrates and reaction conditions.
Delving into the Economics: A Deeper Analysis
The initial procurement cost of the catalyst is a significant factor. While laboratory-scale prices for [CuCl(PPh₃)₃] can be substantial, the industrial-scale cost is influenced by the price of its precursors.
| Component | Purity | Price per kg (USD) |
| Chlorotris(triphenylphosphine)copper(I) | Reagent Grade | ~ $200 - $500 |
| Copper(I) Iodide | Industrial Grade | ~ $50 - $100 |
| Triphenylphosphine | Industrial Grade | ~ $15 - $30 |
Note: Prices are approximate and subject to market fluctuations.
From a purely component-cost perspective, the in situ generation of the catalyst from copper(I) iodide and triphenylphosphine is significantly more economical. However, this approach may necessitate process optimization to ensure the consistent formation of the active catalytic species and to potentially manage side reactions. The use of a pre-formed, well-characterized catalyst like [CuCl(PPh₃)₃] can offer greater reproducibility and potentially higher yields, which can offset its higher initial cost, especially in the synthesis of high-value active pharmaceutical ingredients (APIs).
Experimental Protocols: A Practical Guide
Protocol 1: CuAAC Reaction using pre-formed [CuCl(PPh₃)₃]
-
To a stirred solution of the alkyne (1.0 equiv) and the azide (B81097) (1.0 equiv) in a suitable solvent (e.g., toluene, THF, or a mixture with water) is added [CuCl(PPh₃)₃] (0.01 equiv, 1 mol%).
-
The reaction mixture is stirred at room temperature or slightly elevated temperature (40-60 °C) and monitored by TLC or LC-MS.
-
Upon completion, the reaction mixture is quenched with an aqueous solution of ammonia (B1221849) or EDTA to complex the copper catalyst.
-
The product is extracted with an organic solvent, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to remove residual copper and triphenylphosphine oxide.
Protocol 2: CuAAC Reaction using in situ generated catalyst (CuI/PPh₃)
-
To a reaction vessel are added copper(I) iodide (0.01 equiv, 1 mol%) and triphenylphosphine (0.03 equiv, 3 mol%).
-
The alkyne (1.0 equiv) and the azide (1.0 equiv) are then added, followed by a suitable solvent.
-
The reaction mixture is stirred and heated as described in Protocol 1.
-
Work-up and purification follow the same procedure as for the pre-formed catalyst.
Visualizing the Process: Workflows and Decision Making
To aid in the selection of a suitable catalytic system, the following diagrams illustrate the experimental workflow and a logical decision-making process.
Caption: A generalized experimental workflow for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Caption: A decision tree to guide the selection of a copper catalyst system for scale-up synthesis.
Downstream Processing and Purity
A critical aspect of pharmaceutical manufacturing is the removal of residual metal catalysts from the final API to meet stringent regulatory limits. Homogeneous copper catalysts, including [CuCl(PPh₃)₃] and those generated in situ, require dedicated purification steps. These often involve aqueous washes with chelating agents like EDTA or ammonia, which can add complexity and cost to the overall process. In contrast, heterogeneous catalysts offer the significant advantage of simplified removal by filtration. However, the potential for metal leaching from the solid support must be carefully evaluated to ensure the final product's purity.
Conclusion: A Balanced Decision
The choice between using chlorotris(triphenylphosphine)copper(I) and its alternatives in scale-up synthesis is not a one-size-fits-all decision. It requires a careful balancing of multiple factors:
-
Cost: For cost-sensitive processes, the in situ generation of the catalyst from copper(I) iodide and triphenylphosphine presents a compelling economic advantage.
-
Performance and Reproducibility: In the synthesis of high-value products where consistent high yields and process robustness are critical, the use of a well-defined, pre-formed catalyst like [CuCl(PPh₃)₃] may be the more prudent choice, despite its higher initial cost.
-
Process Simplicity and Sustainability: Heterogeneous catalysts offer the allure of simplified work-up and the potential for recycling, aligning with green chemistry principles. However, their activity and stability must be carefully validated for the specific application.
Ultimately, a thorough process development and optimization study is essential to determine the most cost-effective and robust catalytic system for any given large-scale synthesis. This guide provides a framework and the necessary data to initiate such an evaluation, empowering researchers and drug development professionals to make informed decisions in the challenging landscape of industrial chemical synthesis.
A Comparative Guide to the Green Chemistry Metrics of [CuCl(PPh3)3] Catalyzed Reactions
For researchers, scientists, and drug development professionals striving for more sustainable chemical synthesis, the choice of catalyst is a critical decision point. This guide provides a comparative analysis of the green chemistry metrics for reactions catalyzed by chlorotris(triphenylphosphine)copper(I), [CuCl(PPh3)3], a versatile and economically attractive catalyst. Its performance is evaluated against common alternatives, particularly palladium-based catalysts, in key organic transformations.
Overview of Green Chemistry Metrics
Green chemistry metrics offer a quantitative framework to assess the environmental performance of chemical processes. Key metrics discussed in this guide include:
-
Atom Economy (AE): A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product.
-
Environmental Factor (E-factor): The ratio of the mass of waste generated to the mass of the desired product. A lower E-factor indicates a greener process.
-
Process Mass Intensity (PMI): The ratio of the total mass of all materials (reactants, solvents, reagents, process water) used in a process to the mass of the final product. A lower PMI signifies a more sustainable and efficient process.
-
Reaction Mass Efficiency (RME): The percentage of the mass of the reactants that ends up in the final product, taking into account reaction yield and stoichiometry.
Comparative Analysis of [CuCl(PPh3)3] in Key Cross-Coupling Reactions
[CuCl(PPh3)3] and its derivatives have demonstrated significant utility in a variety of C-C and C-heteroatom bond-forming reactions. Here, we compare its performance in several industrially relevant transformations.
Sonogashira Coupling
The Sonogashira coupling, a staple for the synthesis of aryl alkynes, is traditionally catalyzed by palladium complexes, often with a copper co-catalyst. The use of copper-only systems or palladium-on-carbon (Pd/C) offers greener alternatives.
| Metric | [CuCl(PPh3)3] System (Hypothetical) | Typical Pd/Cu System[1] | Pd/C Heterogeneous System[1] |
| Catalyst Loading | 1-5 mol% | 0.5-5 mol% Pd, 1-10 mol% Cu | 0.2-2 mol% Pd |
| Atom Economy (AE) | High (for the core reaction) | High (for the core reaction) | High (for the core reaction) |
| E-factor | Lower (reduced metal waste) | Higher (due to Pd and ligands) | Lower (recyclable catalyst) |
| Process Mass Intensity (PMI) | Potentially Lower | Higher | Lower |
| Key Advantages | Lower cost, lower toxicity of Cu | High efficiency and broad scope | Catalyst recyclability, lower Pd leaching |
| Key Disadvantages | Potentially higher catalyst loading | High cost and toxicity of Pd | May require harsher conditions |
Note: Direct comparative data for [CuCl(PPh3)3] in Sonogashira coupling is limited in the reviewed literature. The values for the [CuCl(PPh3)3] system are projected based on the general advantages of copper catalysis.
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While traditionally requiring harsh conditions, modern protocols have improved its sustainability.
| Metric | [CuCl(PPh3)3] System | Traditional Copper Powder | Palladium-catalyzed Buchwald-Hartwig |
| Reaction Temperature | 80-120 °C | 150-220 °C | Room Temperature to 100 °C |
| Atom Economy (AE) | Moderate to High | Moderate to High | Moderate to High |
| E-factor | Lower | Higher | Higher (due to complex ligands and solvents) |
| Process Mass Intensity (PMI) | Lower | Higher | Higher |
| Key Advantages | Milder conditions, better yields | Low-cost catalyst source | Broad substrate scope, high yields |
| Key Disadvantages | Ligand disposal | Harsh conditions, high waste | High cost and toxicity of Pd, air-sensitive |
Azide-Alkyne Cycloaddition (Click Chemistry)
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and atom-economical reaction. The choice of the copper source can influence the reaction's greenness. A study by Lal and Díez-González highlights the efficiency of [CuBr(PPh3)3], a close analog of [CuCl(PPh3)3], in this transformation.[2]
| Metric | [CuBr(PPh3)3] System[2] | CuSO4/Sodium Ascorbate |
| Catalyst Loading | As low as 0.5 mol% | 1-5 mol% |
| Additives Required | None | Sodium Ascorbate (reductant) |
| Atom Economy (AE) | Excellent (~100%) | Excellent (~100%) |
| E-factor | Very Low | Low (waste from reductant) |
| Process Mass Intensity (PMI) | Very Low | Low |
| Key Advantages | No additives, simple work-up | Readily available reagents |
| Key Disadvantages | Higher molecular weight catalyst | Requires a reducing agent |
Experimental Protocols
General Procedure for Sonogashira Coupling using a Pd/Cu System
A representative protocol for a Sonogashira coupling reaction involves the following steps[1]:
-
An oven-dried flask is charged with the aryl halide (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh3)4, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-10 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., nitrogen or argon).
-
A degassed solvent (e.g., THF, DMF, or toluene) and a base (e.g., triethylamine (B128534) or diisopropylamine) are added via syringe.
-
The reaction mixture is stirred at room temperature or heated to 50-100 °C and monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched, and the product is isolated through extraction and purified by column chromatography.
General Procedure for Ullmann Condensation using [CuCl(PPh3)3]
A general procedure for the Ullmann C-O coupling reaction is as follows:
-
A flask is charged with the aryl halide (1.0 equiv.), the alcohol or phenol (B47542) (1.2-2.0 equiv.), [CuCl(PPh3)3] (5-10 mol%), and a base (e.g., K2CO3 or Cs2CO3, 2.0 equiv.).
-
A high-boiling point solvent such as DMF, DMSO, or toluene (B28343) is added.
-
The mixture is heated to 80-120 °C under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, the mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is then purified by chromatography.
General Procedure for Azide-Alkyne Cycloaddition using [CuBr(PPh3)3]
Based on the work of Lal and Díez-González, a typical procedure is as follows[2]:
-
To a vial containing a stir bar, the azide (B81097) (1.0 equiv.), the alkyne (1.0-1.2 equiv.), and [CuBr(PPh3)3] (0.5 mol%) are added.
-
The reaction can be run neat or in a minimal amount of a polar solvent (e.g., THF, CH3CN, or water).
-
The mixture is stirred at room temperature. The reaction is typically complete within a few hours.
-
The product can often be isolated by simple filtration or extraction without the need for column chromatography.
Visualizing Green Chemistry Assessment
The following diagrams illustrate the workflow for assessing the greenness of a chemical reaction and the logical relationship between different green chemistry metrics.
Conclusion
[CuCl(PPh3)3] presents a compelling case as a more sustainable catalyst in certain cross-coupling reactions compared to its palladium counterparts. Its primary advantages lie in the lower cost and toxicity of copper, which can lead to a reduction in the overall E-factor and PMI of a process. For reactions like the azide-alkyne cycloaddition, copper-based systems, including those with [CuCl(PPh3)3] analogs, are exceptionally efficient and adhere closely to the principles of green chemistry. However, for some transformations, palladium catalysts may still offer broader substrate scope and higher reactivity under milder conditions. The selection of the optimal catalyst requires a holistic assessment of various factors, including the specific reaction, desired product purity, and overall process economics, with green chemistry metrics serving as an invaluable guide for making environmentally conscious decisions.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Chlorotris(triphenylphosphine)copper(I)
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of Chlorotris(triphenylphosphine)copper(I), a common organometallic complex. Adherence to these procedures is critical for minimizing environmental impact and protecting laboratory personnel.
Immediate Safety Precautions: Before proceeding with the disposal of Chlorotris(triphenylphosphine)copper(I), it is crucial to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. This document contains detailed information regarding the compound's hazards and the necessary safety precautions. In the absence of a specific SDS, the following general safety measures for handling copper compounds and organophosphines should be strictly followed.
Personal Protective Equipment (PPE) is non-negotiable. Always wear chemical-resistant gloves (nitrile or neoprene), safety goggles or a face shield, and a lab coat. All handling of the compound and its waste should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or fumes.
Quantitative Data Summary
The following table summarizes key quantitative data for Chlorotris(triphenylphosphine)copper(I) and related hazardous substances. This information is critical for risk assessment and ensuring safe handling.
| Property | Value | Reference |
| Chlorotris(triphenylphosphine)copper(I) | ||
| Molecular Formula | C₅₄H₄₅ClCuP₃ | [1][2] |
| Molecular Weight | 885.86 g/mol | [1][2] |
| Melting Point | 175 °C (decomposes) | [1][3] |
| Hazard Codes | Xn (Harmful) | [3] |
| Safety Statements | S36/37 (Wear suitable protective clothing and gloves) | [3] |
| Copper | ||
| NIOSH REL (Dusts and Mists) | 1 mg/m³ (10-hour TWA) | [4] |
| NIOSH REL (Fume) | 0.1 mg/m³ (10-hour TWA) | [4] |
| ACGIH TLV (Dusts and Mists) | 1 mg/m³ (8-hour TWA) | [4] |
| ACGIH TLV (Fume) | 0.2 mg/m³ (8-hour TWA) | [4] |
| IDLH | 100 mg/m³ | [4] |
TWA: Time-Weighted Average; REL: Recommended Exposure Limit; TLV: Threshold Limit Value; IDLH: Immediately Dangerous to Life or Health.
Detailed Experimental Protocol for Disposal
This protocol outlines a safe and compliant method for the disposal of Chlorotris(triphenylphosphine)copper(I) waste.
Materials:
-
Waste Chlorotris(triphenylphosphine)copper(I) (solid or in solution)
-
Designated hazardous waste container (clearly labeled)
-
Chemical-resistant gloves, safety goggles/face shield, lab coat
-
Chemical fume hood
-
Plastic or glass scraper/spatula (for solid waste)
-
Sealed secondary container for transport
Procedure:
-
Waste Segregation:
-
Isolate all waste containing Chlorotris(triphenylphosphine)copper(I).
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Solid Waste Handling:
-
Working within a chemical fume hood, carefully transfer any solid waste into a designated, clearly labeled hazardous waste container.
-
Use a plastic or glass scraper to ensure all residual powder is collected. Avoid generating dust.
-
-
Solution Waste Handling:
-
If the waste is in a solution, pour it directly and slowly into the designated liquid hazardous waste container within a fume hood.
-
Rinse the original container with a small amount of a suitable solvent (e.g., the solvent used in the experiment) and add the rinsate to the waste container to ensure complete transfer.
-
-
Container Sealing and Labeling:
-
Securely seal the hazardous waste container.
-
Ensure the label is complete and accurate, including:
-
The full chemical name: "Chlorotris(triphenylphosphine)copper(I)"
-
The words "Hazardous Waste"
-
The specific hazards (e.g., "Harmful," "Toxic to aquatic life")
-
The date of accumulation
-
The principal investigator's name and contact information
-
-
-
Storage and Pickup:
-
Store the sealed and labeled waste container in a designated, secure satellite accumulation area.
-
The storage area should be well-ventilated and away from incompatible materials such as strong acids and oxidizing agents.[4]
-
Arrange for pickup by your institution's EHS department or a licensed hazardous waste disposal company.
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of Chlorotris(triphenylphosphine)copper(I).
Caption: Logical workflow for the safe disposal of Chlorotris(triphenylphosphine)copper(I).
By adhering to these guidelines, laboratory personnel can ensure the safe and environmentally responsible disposal of Chlorotris(triphenylphosphine)copper(I), fostering a culture of safety and compliance within the research community. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
Personal protective equipment for handling Chlorotris(triphenylphosphine)copper(I)&
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Chlorotris(triphenylphosphine)copper(I). Adherence to these guidelines is critical to ensure personal safety and proper management of this chemical in the laboratory.
Hazard Identification and Classification
Chlorotris(triphenylphosphine)copper(I) is classified as a hazardous substance. The following table summarizes its classification according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1]
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed |
| Skin sensitization (Category 1) | GHS07 | Warning | H317: May cause an allergic skin reaction |
| Serious eye damage (Category 1) | GHS05 | Danger | H318: Causes serious eye damage |
| Specific target organ toxicity, repeated exposure (Category 1) | GHS08 | Danger | H372: Causes damage to organs through prolonged or repeated exposure |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling Chlorotris(triphenylphosphine)copper(I).
| Protection Type | Specific Recommendations |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) are required.[1] |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles are essential. A face shield may be necessary for splash hazards. |
| Skin and Body Protection | A laboratory coat or other protective clothing must be worn.[1] |
| Respiratory Protection | Work in a well-ventilated area, preferably a chemical fume hood.[1] If ventilation is insufficient or when handling large quantities, a NIOSH-approved respirator with an appropriate cartridge should be used.[1] |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of Chlorotris(triphenylphosphine)copper(I) from preparation to use and subsequent waste disposal.
Caption: Safe handling workflow for Chlorotris(triphenylphosphine)copper(I).
First Aid Measures
| Exposure Route | First Aid Procedure |
| If Swallowed | Call a poison center or doctor/physician if you feel unwell. Rinse mouth. |
| In Case of Skin Contact | Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice/attention. |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a poison center or doctor/physician. |
| If Inhaled | Move person into fresh air and keep comfortable for breathing. |
Disposal Plan
Proper disposal of Chlorotris(triphenylphosphine)copper(I) and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste : Carefully transfer the solid chemical waste into a designated hazardous waste container using a dedicated spatula or scoop to avoid generating dust.[1]
-
Contaminated Materials : Any materials that have come into contact with the chemical, such as gloves, weighing paper, and pipette tips, should be considered hazardous waste.
-
Waste Container : The hazardous waste container must be made of a material compatible with the chemical.[1] The original product container, if in good condition, is a suitable choice.[1]
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and include the chemical name: "Chlorotris(triphenylphosphine)copper(I)".[1] The date of accumulation and the name of the responsible researcher should also be on the label.[1]
-
Storage of Waste : Store the sealed hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Final Disposal : Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company. Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
